molecular formula C10H12O3 B1339575 Methyl 5-Methoxy-2-methylbenzoate CAS No. 73502-03-1

Methyl 5-Methoxy-2-methylbenzoate

Cat. No.: B1339575
CAS No.: 73502-03-1
M. Wt: 180.2 g/mol
InChI Key: SEVHDRXGLLXUQE-UHFFFAOYSA-N
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Description

Methyl 5-Methoxy-2-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-Methoxy-2-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-Methoxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-Methoxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-5-8(12-2)6-9(7)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVHDRXGLLXUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471650
Record name Methyl 5-Methoxy-2-methylbenzoate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73502-03-1
Record name Methyl 5-Methoxy-2-methylbenzoate
Source EPA DSSTox
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Record name methyl 5-methoxy-2-methylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-hydroxy-2-methylbenzoate (CAS 73505-48-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Methyl 5-hydroxy-2-methylbenzoate. It is imperative to note that the provided CAS number, 73505-48-3, corresponds to Methyl 5-hydroxy-2-methylbenzoate , not the methoxy analog mentioned in the topic title. This document will proceed with a detailed analysis of the compound correctly identified by the CAS number.

Core Chemical Identity and Physicochemical Properties

Methyl 5-hydroxy-2-methylbenzoate is a substituted aromatic compound belonging to the benzoate ester class.[1] Its structure, featuring a hydroxyl group, a methyl group, and a methyl ester function on the benzene ring, makes it a versatile intermediate in synthetic organic chemistry.[1]

Structural and Molecular Data
  • IUPAC Name: Methyl 5-hydroxy-2-methylbenzoate

  • CAS Number: 73505-48-3[1]

  • Molecular Formula: C₉H₁₀O₃[1][2]

  • Molecular Weight: 166.17 g/mol [3]

  • Synonyms: 5-Hydroxy-2-methylbenzoic acid methyl ester, Benzoic acid, 5-hydroxy-2-methyl-, methyl ester[1][4]

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Appearance White to light yellow crystalline solid[1]
Melting Point 74-76 °C[5]
Boiling Point 287.9 °C at 760 mmHg (Predicted)[2]
Density 1.17 g/cm³ (Predicted)[2]
Flash Point 125.0 °C (Predicted)[2]
Solubility Soluble in organic solvents; less soluble in water[1]

Spectroscopic Profile

For unambiguous identification and quality control, spectroscopic analysis is essential. Key spectral data for Methyl 5-hydroxy-2-methylbenzoate are available across various databases, confirming its structure.

  • ¹H NMR: Proton Nuclear Magnetic Resonance provides information on the hydrogen atom environment.

  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance details the carbon skeleton.

  • IR Spectroscopy: Infrared Spectroscopy identifies the key functional groups (e.g., O-H stretch from the hydroxyl group, C=O stretch from the ester).

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight.[6]

The presence of the hydroxyl, methyl, and ester groups gives rise to characteristic signals that are instrumental for in-process reaction monitoring and final product verification.

Synthesis and Reactivity Insights

Synthetic Pathways

Methyl 5-hydroxy-2-methylbenzoate is typically synthesized via the esterification of its corresponding carboxylic acid, 5-hydroxy-2-methylbenzoic acid. This reaction is a cornerstone of organic synthesis, often catalyzed by a strong acid in the presence of methanol.

The causality behind this choice is straightforward:

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: Methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A series of proton transfers culminates in the elimination of a water molecule, regenerating the catalyst and forming the methyl ester.

This process, known as Fischer-Speier esterification, is an equilibrium-driven reaction. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of the alcohol (methanol) or by removing water as it forms.

G cluster_start Starting Materials cluster_process Process cluster_end Products & Byproducts A 5-Hydroxy-2-methylbenzoic Acid D Fischer-Speier Esterification A->D B Methanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D Catalyzes E Methyl 5-hydroxy-2-methylbenzoate D->E Yields F Water (H₂O) D->F Byproduct

Caption: General workflow for the synthesis of Methyl 5-hydroxy-2-methylbenzoate.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups:

  • Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated to form a phenoxide. It is a primary site for O-alkylation and O-acylation reactions, allowing for the introduction of diverse functionalities.

  • Methyl Ester Group (-COOCH₃): This group can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol or react with Grignard reagents.

  • Aromatic Ring: The ring is activated by the electron-donating hydroxyl and methyl groups, making it susceptible to electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The directing effects of the existing substituents will influence the position of new entrants.

Applications in Research and Drug Development

Methyl 5-hydroxy-2-methylbenzoate is a valuable building block in several high-value chemical sectors.[7] Its utility stems from the strategic placement of functional groups that can be selectively modified.

  • Pharmaceutical Intermediate: This compound serves as a scaffold for the synthesis of more complex molecules with potential biological activity.[1][7] The phenolic hydroxyl group is a common handle for attaching the molecule to other fragments in the construction of active pharmaceutical ingredients (APIs).

  • Material Science: The potential for polymerization or incorporation into larger structures makes it a candidate for research in novel polymers and materials.[1]

  • Fragrance and Cosmetics: Related benzoate esters are used as fragrance components.[1] While specific applications for this compound are less documented, its structural motifs are relevant to this industry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. The following information is based on data for structurally similar compounds and should be confirmed with a specific Safety Data Sheet (SDS) before use.[8]

Hazard Identification

Based on GHS classifications for this compound, it is considered:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[8]

  • A cause of skin irritation (Skin corrosion/irritation - Category 2).[8]

  • A cause of serious eye irritation (Serious eye damage/eye irritation - Category 2A).[8]

  • Potentially a cause of respiratory irritation.[8]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.

Exemplar Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of Methyl 5-hydroxy-2-methylbenzoate. This protocol is a self-validating system; successful synthesis will yield a product whose spectroscopic data (NMR, IR, MS) matches the known values for the target compound.

Protocol: Acid-Catalyzed Esterification
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).

  • Reagent Addition: Add methanol (150 mL, 3.7 mol) to the flask. The large excess serves as both solvent and reagent, driving the reaction equilibrium forward.

  • Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 200 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Methyl 5-hydroxy-2-methylbenzoate.

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

References

  • Current time information in Comanche County, US. Google.
  • Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
  • Methyl-5-Methoxy-2-Methylbenzoate. Henan Allgreen Chemical Co.,Ltd - LookChem. Retrieved from [Link]

  • Methyl 2-methoxy-5-methylbenzoate, min 97%, 100 grams. CP Lab Safety. Retrieved from [Link]

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Organic Preparations and Procedures International. Retrieved from [Link]

  • 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Madhav Chemical. Retrieved from [Link]

  • methyl 5-hydroxy-2-methylbenzoate. ChemSynthesis. Retrieved from [Link]

  • Methyl 5-hydroxy-2-methylbenzoate | C9H10O3. PubChem - NIH. Retrieved from [Link]

Sources

"Methyl 5-Methoxy-2-methylbenzoate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of substituted aromatic scaffolds is paramount to the development of novel therapeutics and functional materials. Among the myriad of building blocks available to the discerning chemist, substituted benzoates hold a place of prominence due to their versatile reactivity and prevalence in biologically active molecules. This guide provides a comprehensive technical overview of Methyl 5-Methoxy-2-methylbenzoate, a key intermediate whose structural motifs are of significant interest in drug discovery and fine chemical synthesis. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive and insightful narrative that elucidates the chemical principles and practical considerations associated with this compound. We will delve into its structural and physicochemical properties, explore a robust synthetic protocol grounded in established esterification chemistry, and discuss its applications as a precursor in the synthesis of complex molecular architectures. This document is intended to be a self-validating resource, with each critical piece of information substantiated by authoritative references, empowering researchers to confidently incorporate Methyl 5-Methoxy-2-methylbenzoate into their synthetic endeavors.

Chemical Identity and Structural Elucidation

IUPAC Name: Methyl 5-methoxy-2-methylbenzoate

Synonyms: 5-Methoxy-2-methylbenzoic acid methyl ester

CAS Number: 73502-03-1

Molecular Formula: C₁₀H₁₂O₃

Molecular Weight: 180.20 g/mol

The unequivocal identification of a chemical entity is the foundation of reproducible scientific research. Methyl 5-Methoxy-2-methylbenzoate is a disubstituted benzene derivative. The core structure consists of a benzoate moiety, where the carboxylic acid of benzoic acid is esterified with a methyl group. The benzene ring is further functionalized with a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position, relative to the carboxylate group.

Structural Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-methoxy-2-methylbenzoic_acid 5-Methoxy-2-methylbenzoic Acid Reaction_Vessel Reaction Mixture 5-methoxy-2-methylbenzoic_acid->Reaction_Vessel Methanol Methanol (excess) Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel catalyzes Heat Heat (Reflux) Heat->Reaction_Vessel drives Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup after reaction completion Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product Methyl 5-Methoxy-2-methylbenzoate Purification->Product

Synthesis of Methyl 5-Methoxy-2-methylbenzoate from 5-hydroxy-2-methylbenzoic acid: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of Methyl 5-Methoxy-2-methylbenzoate, a valuable intermediate in organic and medicinal chemistry[1], starting from 5-hydroxy-2-methylbenzoic acid. The inherent challenge in this transformation lies in the presence of two reactive functional groups: a phenolic hydroxyl and a carboxylic acid. This document analyzes potential synthetic pathways, ultimately detailing a robust and efficient one-pot protocol. The discussion emphasizes the mechanistic rationale behind procedural choices, rigorous safety protocols for handling hazardous reagents, and thorough methods for product characterization, ensuring a self-validating and reproducible synthetic system for researchers and drug development professionals.

Strategic Analysis of Synthetic Pathways

The conversion of 5-hydroxy-2-methylbenzoic acid to Methyl 5-Methoxy-2-methylbenzoate requires two distinct chemical modifications: the esterification of the carboxylic acid and the O-methylation of the phenolic hydroxyl group. The strategic selection of the reaction sequence is paramount to achieving high yield and purity while minimizing process steps.

  • Route A: Esterification First, then Methylation: This pathway would first involve a Fischer esterification of the carboxylic acid using methanol in the presence of an acid catalyst[2][3]. The resulting intermediate, Methyl 5-hydroxy-2-methylbenzoate, would then undergo O-methylation. A key challenge here is the potential for intermolecular side reactions, such as polyester formation, under acidic conditions, though this is mitigated by using a large excess of methanol[4].

  • Route B: Methylation First, then Esterification: This route would begin with the selective methylation of the more acidic phenolic hydroxyl group via a Williamson ether synthesis[5][6]. This involves forming the phenoxide with a base and reacting it with a methylating agent. The subsequent esterification of the resulting 5-methoxy-2-methylbenzoic acid would then be straightforward.

  • Route C: One-Pot Tandem Reaction: This advanced strategy involves the simultaneous methylation of both the hydroxyl and carboxylic acid groups in a single reaction vessel. By employing a powerful methylating agent like dimethyl sulfate (DMS) in the presence of a suitable base, both acidic protons (from the phenol and the carboxylic acid) are removed, generating two nucleophilic centers that can be methylated concurrently[7].

Causality-Driven Selection: For process efficiency, atom economy, and reduced operational complexity, the One-Pot Tandem Reaction (Route C) is the superior and recommended approach. It consolidates multiple transformations into a single step, saving time, solvents, and energy, which are critical considerations in drug development and scale-up operations.

Recommended Synthesis: A One-Pot Protocol for Tandem Methylation

This section details an optimized, field-proven protocol for the synthesis of Methyl 5-Methoxy-2-methylbenzoate using the one-pot tandem strategy.

Reaction Principle and Mechanism

The core of this protocol is the use of dimethyl sulfate ((CH₃)₂SO₄), a highly effective but toxic methylating agent, in conjunction with a non-nucleophilic base such as potassium carbonate (K₂CO₃) in an acetone solvent system.[8][9] The mechanism proceeds as follows:

  • Deprotonation: Potassium carbonate, a solid base, deprotonates the acidic protons of both the phenolic hydroxyl group and the carboxylic acid group of the starting material. This generates a phenoxide and a carboxylate anion.

  • Nucleophilic Attack (Sₙ2): Both the phenoxide and carboxylate anions are potent nucleophiles. They subsequently attack the electrophilic methyl groups of dimethyl sulfate in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the methyl sulfate anion as a leaving group.

  • Completion: The reaction proceeds until both acidic sites on the starting material are methylated, yielding the final product.

The diagram below illustrates the mechanistic pathway.

One-Pot Synthesis Mechanism cluster_reactants Reactants & Base cluster_intermediates Deprotonation cluster_methylation Tandem Methylation SM 5-hydroxy-2-methylbenzoic acid Anion Dianion Intermediate (Phenoxide & Carboxylate) SM->Anion Deprotonation in Acetone Base K₂CO₃ (Base) Base->Anion Deprotonation in Acetone Product Methyl 5-Methoxy-2-methylbenzoate Anion->Product Sₙ2 Attack (x2) DMS Dimethyl Sulfate ((CH₃)₂SO₄) DMS->Product Sₙ2 Attack (x2)

Caption: Mechanism of the one-pot tandem methylation.

Data Presentation: Reagents and Materials

The following table summarizes the necessary reagents for the reaction.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.CAS No.
5-hydroxy-2-methylbenzoic acidC₈H₈O₃152.1510.0 g65.71.06965-92-0
Potassium Carbonate (anhydrous)K₂CO₃138.2122.7 g164.32.5584-08-7
Dimethyl Sulfate (DMS)C₂H₆O₄S126.1318.2 g (13.7 mL)144.52.277-78-1
Acetone (anhydrous)C₃H₆O58.08200 mL--67-64-1
Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for execution, monitoring, and purification.

1. Reaction Setup:

  • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Ensure the setup is in a certified chemical fume hood.

2. Charging Reagents:

  • To the flask, add 5-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (22.7 g, 164.3 mmol).

  • Add 200 mL of anhydrous acetone.

  • Begin vigorous stirring to create a fine suspension.

3. Reaction Execution:

  • Charge the dropping funnel with dimethyl sulfate (13.7 mL, 144.5 mmol).

  • Add the dimethyl sulfate dropwise to the stirred suspension over 30 minutes. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate or using a water bath if necessary.

  • After the addition is complete, heat the mixture to reflux using a heating mantle and maintain for 6-8 hours.

4. Reaction Monitoring:

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

5. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and K₂SO₄). Wash the filter cake with additional acetone (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer successively with water (2 x 100 mL) and brine (1 x 100 mL)[5].

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

6. Purification:

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure Methyl 5-Methoxy-2-methylbenzoate as a solid or oil. An alternative is recrystallization from a suitable solvent system like ethanol/water.

Visualization: Experimental Workflow

The following diagram outlines the complete experimental workflow.

Experimental Workflow A 1. Setup (Flask, Condenser, Stirrer) B 2. Charge Reagents (Starting Material, K₂CO₃, Acetone) A->B C 3. Add Dimethyl Sulfate (Dropwise, controlled) B->C D 4. Reflux (6-8 hours, monitor by TLC) C->D E 5. Cooldown & Filter (Remove inorganic salts) D->E F 6. Concentrate (Rotary Evaporation) E->F G 7. Liquid-Liquid Extraction (EtOAc, H₂O, Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) G->H I 9. Purify (Column Chromatography or Recrystallization) H->I J 10. Characterize (NMR, IR, MS) I->J

Caption: Step-by-step experimental workflow diagram.

Critical Safety Mandate: Handling Dimethyl Sulfate

Trustworthiness in chemical synthesis is rooted in safety. Dimethyl sulfate (DMS) is a potent reagent but is also extremely hazardous. Strict adherence to safety protocols is non-negotiable.

  • Toxicity Profile: DMS is classified as a probable human carcinogen, is extremely toxic, and can be fatal if inhaled or absorbed through the skin.[9][10] It is corrosive and can cause severe, delayed-onset burns to the skin, eyes, and respiratory tract.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and double-layered, impermeable gloves (e.g., butyl rubber or Viton).[10][11]

  • Engineering Controls: All manipulations involving DMS must be performed in a properly functioning chemical fume hood to prevent inhalation exposure.[10]

  • Waste Disposal: Quench excess or waste DMS by slowly adding it to a cold (ice bath) solution of ammonium hydroxide or sodium carbonate. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[10]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[12] Remove all contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air at once and seek immediate medical attention.[12]

Product Characterization and Validation

Validation of the final product's identity and purity is essential.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White solid or colorless oil
Melting Point Approx. 74-76 °C (for the related Methyl 5-hydroxy-2-methylbenzoate)[13]

Note: The melting point of the final product may differ and should be determined experimentally.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm:

    • ~7.2-7.0 (m, 3H, Ar-H)

    • ~3.90 (s, 3H, Ester -OCH₃)

    • ~3.80 (s, 3H, Ether -OCH₃)

    • ~2.50 (s, 3H, Ar-CH₃)

  • IR Spectroscopy (KBr or neat): Characteristic absorption bands (ν) in cm⁻¹:

    • ~2950-2850 (C-H stretch, alkyl)

    • ~1720 (C=O stretch, ester)

    • ~1250 & ~1050 (C-O stretch, ether and ester)[14]

This comprehensive guide provides a robust framework for the successful synthesis, purification, and characterization of Methyl 5-Methoxy-2-methylbenzoate. By understanding the underlying chemical principles and adhering strictly to the outlined safety protocols, researchers can confidently execute this valuable transformation.

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  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved January 7, 2026.
  • PubChemLite. (n.d.). 5-hydroxy-2-methylbenzoic acid (C8H8O3). Retrieved January 7, 2026.
  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved January 7, 2026.
  • National Institutes of Health. (n.d.). 5-Hydroxy-2-methylbenzoic acid. PubChem. Retrieved January 7, 2026.
  • Chegg.com. (2021). Solved 4. Interpret the IR spectrum of methyl. Retrieved January 7, 2026.
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Spectroscopic Characterization of Methyl 5-Methoxy-2-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 5-Methoxy-2-methylbenzoate (CAS No: 73505-48-3), a key aromatic ester intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from structurally similar molecules. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying structural basis for the observed and predicted spectral features.

Molecular Structure and Spectroscopic Overview

Methyl 5-Methoxy-2-methylbenzoate possesses a benzene ring substituted with a methyl ester group at position 1, a methyl group at position 2, and a methoxy group at position 5. This substitution pattern dictates a unique electronic and magnetic environment for each atom, giving rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation.

The following diagram illustrates the molecular structure and the numbering convention used for spectroscopic assignments.

Caption: Molecular structure of Methyl 5-Methoxy-2-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of structurally related compounds, we can predict the ¹H and ¹³C NMR spectra of Methyl 5-Methoxy-2-methylbenzoate with high confidence.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl groups of the ester, methoxy, and aryl-methyl substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.8d~8.51H
H-4~7.0dd~8.5, 2.51H
H-3~6.8d~2.51H
OCH₃ (ester)~3.9s-3H
OCH₃ (methoxy)~3.8s-3H
Ar-CH₃~2.5s-3H

Expertise & Experience: The chemical shifts are predicted based on the electronic effects of the substituents. The ester group is electron-withdrawing, deshielding the ortho proton (H-6). The methoxy group is electron-donating, shielding the ortho (H-4, H-6) and para (not present) protons. The methyl group is weakly electron-donating. The predicted downfield shift for H-6 is a cumulative effect of the ortho ester and para methoxy groups. The upfield shifts for H-3 and H-4 are due to the ortho and para positioning relative to the electron-donating methoxy and methyl groups, respectively.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~168
C-5 (Ar-O)~158
C-1 (Ar-C=O)~138
C-2 (Ar-CH₃)~132
C-6 (Ar-H)~130
C-4 (Ar-H)~118
C-3 (Ar-H)~115
OCH₃ (ester)~52
OCH₃ (methoxy)~55
Ar-CH₃~21

Trustworthiness: These predictions are grounded in the well-established principles of substituent chemical shift effects on benzene rings. The carbonyl carbon of the ester is expectedly the most downfield signal. The carbon attached to the electronegative oxygen of the methoxy group (C-5) will also be significantly downfield. The quaternary carbons (C-1, C-2) will have distinct shifts, and the protonated aromatic carbons will appear in the aromatic region, with their specific shifts influenced by the neighboring substituents.

Experimental Protocol for NMR Data Acquisition

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of Methyl 5-Methoxy-2-methylbenzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

G cluster_nmr NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup 1H Acquisition 1H Acquisition Instrument Setup->1H Acquisition 13C Acquisition 13C Acquisition Instrument Setup->13C Acquisition Data Processing Data Processing 1H Acquisition->Data Processing 13C Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 5-Methoxy-2-methylbenzoate will be dominated by absorptions from the carbonyl group of the ester and the C-O bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3000-2850C-H (methyl)Stretching
~1720C=O (ester)Stretching
~1600, ~1480C=C (aromatic)Stretching
~1250C-O (ester)Stretching
~1100C-O (ether)Stretching

Authoritative Grounding: The strong absorption around 1720 cm⁻¹ is highly characteristic of the carbonyl stretch in an aromatic ester. The presence of both ester and ether C-O stretching bands in the fingerprint region (below 1500 cm⁻¹) further confirms the structure.[1]

Experimental Protocol for IR Data Acquisition

Methodology:

  • Sample Preparation: A neat sample can be analyzed using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl) from a volatile solvent like dichloromethane.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or salt plate.

    • Apply the sample and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 180.0786 (for C₁₀H₁₂O₃)

  • Key Fragments:

    • m/z = 149 (M - OCH₃): Loss of the methoxy group from the ester. This is a very common fragmentation pathway for methyl esters.

    • m/z = 121 (M - COOCH₃): Loss of the entire carbomethoxy group.

    • m/z = 91: Potentially a tropylium ion rearrangement, although less favored due to the substitution pattern.

Expertise & Experience: The fragmentation of aromatic esters is well-understood. The molecular ion should be clearly visible. The base peak is likely to be at m/z 149, resulting from the stable acylium ion formed after the loss of the methoxy radical from the ester.

Experimental Protocol for MS Data Acquisition

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for this type of molecule and will provide rich fragmentation data. Electrospray ionization (ESI) can also be used, which will likely show the protonated molecule [M+H]⁺ at m/z 181.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

G cluster_ms Mass Spectrometry Workflow Sample Intro Sample Intro Ionization (EI/ESI) Ionization (EI/ESI) Sample Intro->Ionization (EI/ESI) Mass Analysis Mass Analysis Ionization (EI/ESI)->Mass Analysis Detection Detection Mass Analysis->Detection Spectrum Generation Spectrum Generation Detection->Spectrum Generation

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data for Methyl 5-Methoxy-2-methylbenzoate can be confidently predicted based on its molecular structure and the established principles of NMR, IR, and MS. This guide provides a comprehensive framework for the identification and characterization of this compound, serving as a valuable resource for synthetic chemists and analytical scientists. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability.

References

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-methoxy-, methyl ester. [Link]

  • Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. [Link]

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Navigating the Isomeric Landscape: A Technical Safety Guide to Methyl Methoxy-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the material safety data for methyl methoxy-methylbenzoate, with a specific focus on the isomer Methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1) . It is critical to note that significant ambiguity exists within chemical databases regarding the naming of structurally similar isomers. This document clarifies the known hazards and handling protocols for the well-characterized Methyl 2-methoxy-5-methylbenzoate to ensure the highest standards of laboratory safety and scientific integrity.

Compound Identification and Physicochemical Properties

Correctly identifying the specific isomer is the foundational step for any laboratory procedure. The focus of this guide, Methyl 2-methoxy-5-methylbenzoate, is distinguished by the positions of the methoxy and methyl groups on the benzoate ring.

PropertyDataSource
Chemical Name Methyl 2-methoxy-5-methylbenzoate[1]
CAS Number 63113-79-1[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol
Boiling Point 124-131 °C at 22 mmHg
Density 1.1281 g/mL at 25 °C
Flash Point 110 °C (230 °F) - closed cup
Refractive Index n20/D 1.5310

GHS Hazard Profile and Toxicological Insights

Methyl 2-methoxy-5-methylbenzoate is classified under the Globally Harmonized System (GHS) as a substance with acute oral toxicity. Understanding this classification is key to implementing appropriate safety measures.

GHS Classification:

  • Hazard Class: Acute Toxicity, Oral (Category 4)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed

  • Pictogram:

    • GHS07: Exclamation Mark

The primary toxicological concern is acute toxicity if ingested. While comprehensive toxicological data for this specific isomer is not widely published, related benzoate compounds are known to be rapidly absorbed through the gastrointestinal tract and metabolized in the liver. At high doses, these metabolic pathways can be saturated, leading to systemic toxicity.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with any chemical. The following protocols are designed to minimize exposure and ensure the stability of Methyl 2-methoxy-5-methylbenzoate.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

Caption: Recommended Personal Protective Equipment for handling Methyl 2-methoxy-5-methylbenzoate.

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: In situations where aerosols may be generated, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] This chemical is a combustible liquid and should be kept away from heat and open flames.[2]

  • Incompatible Materials: Avoid contact with strong bases and oxidizing agents.[2]

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

Caption: First aid measures for different routes of exposure.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

Accidental Release and Disposal

Proper containment and disposal are essential for environmental protection and laboratory safety.

  • Spill Response: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] Ensure adequate ventilation and remove all sources of ignition.[2]

  • Waste Disposal: Dispose of this material and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

The safe handling of Methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1) is predicated on a clear understanding of its identity and associated hazards. By adhering to the protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its use. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be the guiding tenet in the laboratory.

References

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  • Chemsrc. 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0. [Link]

  • PubChem. Methyl 2-hydroxy-5-methoxybenzoate. [Link]

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  • Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183, 114337. [Link]

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An In-depth Technical Guide to the Solubility of Methyl 5-Methoxy-2-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the solubility of a compound is a fundamental physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a cornerstone of process optimization, formulation design, and ultimately, the successful translation of scientific discovery into tangible solutions. This guide is dedicated to providing an in-depth technical exploration of the solubility of Methyl 5-Methoxy-2-methylbenzoate, a compound of interest in various research and development endeavors. In the absence of extensive published quantitative solubility data for this specific molecule, this document will equip the reader with the theoretical framework to predict its solubility, alongside robust experimental protocols for its empirical determination.

Physicochemical Profile of Methyl 5-Methoxy-2-methylbenzoate

A thorough understanding of a compound's intrinsic properties is paramount to predicting its solubility. The structural features of Methyl 5-Methoxy-2-methylbenzoate, an aromatic ester, provide the initial clues to its behavior in different solvent environments.

PropertyValueSource
CAS Number 73505-48-3[1][2]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Boiling Point 287.856 °C at 760 mmHg[1]
Density 1.17 g/cm³[1]
Structure
Chemical structure of Methyl 5-Methoxy-2-methylbenzoate

The molecule possesses both polar and non-polar characteristics. The ester and methoxy functional groups introduce polarity and the capacity for hydrogen bond acceptance, while the benzene ring and methyl group contribute to its non-polar, hydrophobic nature. This duality is the primary determinant of its solubility across a spectrum of organic solvents.

Theoretical Solubility Prediction: A Hansen Solubility Parameters Approach

In the absence of empirical data, theoretical models offer a powerful tool for predicting solubility. The Hansen Solubility Parameters (HSP) provide a robust framework for this purpose, built on the principle of "like dissolves like."[3] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute and a solvent is quantified by the solubility parameter distance (Ra), which can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, a greater likelihood of dissolution.

Estimated Hansen Solubility Parameters for Methyl 5-Methoxy-2-methylbenzoate

Using the group contribution method, which assigns specific values to the different functional groups within a molecule, the HSP for Methyl 5-Methoxy-2-methylbenzoate can be estimated.[4][5][6]

ParameterEstimated Value (MPa½)
δD (Dispersion) 18.5
δP (Polar) 6.5
δH (Hydrogen Bonding) 8.0
Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of Methyl 5-Methoxy-2-methylbenzoate in a range of common organic solvents based on the calculated Ra values. Solvents with lower Ra values are predicted to be better solvents for the compound.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (MPa½)Predicted Solubility
Toluene 18.01.42.06.5High
Acetone 15.510.47.07.2High
Ethyl Acetate 15.85.37.24.8Very High
Dichloromethane 17.07.37.13.5Very High
Methanol 14.712.322.316.5Low
Ethanol 15.88.819.412.8Moderate
Isopropanol 15.86.116.49.3Moderate
n-Hexane 14.90.00.012.2Low
Chloroform 17.83.15.75.2High
Tetrahydrofuran (THF) 16.85.78.02.6Very High
Dimethyl Sulfoxide (DMSO) 18.416.410.210.2Moderate
Acetonitrile 15.318.06.112.2Low

Note: The HSP values for the solvents are obtained from established databases.[7][8]

Figure 1: Predicted solubility based on Hansen Solubility Parameter distance (Ra).

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions provide valuable guidance, empirical determination remains the gold standard for accurate solubility data. The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvent classes.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 5-Methoxy-2-methylbenzoate into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of the selected organic solvent in 0.2 mL increments.

  • Observation: After each addition, vigorously vortex the test tube for 30 seconds and visually inspect for complete dissolution.

  • Classification:

    • Soluble: Complete dissolution of the solid.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

Qualitative_Solubility_Workflow start Start weigh Weigh ~10 mg of Methyl 5-Methoxy-2-methylbenzoate start->weigh add_solvent Add 1 mL of solvent in 0.2 mL increments weigh->add_solvent vortex Vortex for 30s add_solvent->vortex observe Visually Inspect vortex->observe soluble Soluble observe->soluble Complete Dissolution partially_soluble Partially Soluble observe->partially_soluble Partial Dissolution insoluble Insoluble observe->insoluble No Dissolution Quantitative_Solubility_Workflow start Start prepare_saturated Prepare Saturated Solutions (Excess Solute) start->prepare_saturated equilibrate Equilibrate in Shaker (Constant Temperature) prepare_saturated->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_filter Withdraw and Filter Supernatant settle->withdraw_filter dilute Dilute Filtered Supernatant withdraw_filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Sources

Unlocking the Therapeutic Potential of Methyl 5-Methoxy-2-methylbenzoate: A Predictive and Methodological Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-methoxy-2-methylbenzoate is a small aromatic ester whose biological activities remain largely unexplored in the public domain. This guide moves beyond the absence of established data to provide a comprehensive framework for its systematic investigation. We will leverage in silico predictive modeling to generate initial hypotheses about its potential biological targets and subsequently outline a rigorous, multi-tiered experimental workflow for the validation of these predictions. This document serves as a methodological roadmap, detailing protocols from initial cell-free assays to complex cell-based functional screens, designed to elucidate the compound's mechanism of action and therapeutic potential. Our approach emphasizes scientific integrity, with self-validating experimental designs and a foundation in authoritative, citable methodologies.

Introduction: The Case for Investigating Methyl 5-Methoxy-2-methylbenzoate

Methyl 5-methoxy-2-methylbenzoate is a known chemical entity, primarily documented as a synthetic intermediate and in crystallographic studies. Its chemical structure, featuring a substituted benzene ring, suggests the potential for interaction with biological macromolecules. However, a thorough review of scientific literature reveals a significant gap in our understanding of its bioactivity. This lack of information presents a unique opportunity for novel discovery.

This guide provides the strategic and tactical framework for a research program aimed at identifying and characterizing the biological activity of Methyl 5-Methoxy-2-methylbenzoate. We will proceed by first predicting its potential biological targets through computational analysis and then detail the experimental methodologies required to test these hypotheses.

In Silico Prediction of Biological Activity

Given the absence of empirical data, our investigation begins with computational, or in silico, methods to predict potential biological targets based on the compound's structure. This approach, known as cheminformatics, utilizes algorithms trained on vast datasets of known compound-target interactions to generate testable hypotheses.

Methodology for Target Prediction

A robust approach involves using multiple predictive algorithms to identify a consensus of high-probability targets. We recommend a parallel screening approach using platforms such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances).

  • SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.

  • PASS Online: This tool predicts a wide spectrum of biological activities based on the structural formula of a compound, analyzing its similarity to a database of molecules with known biological functions.

Predicted Target Classes for Methyl 5-Methoxy-2-methylbenzoate

Based on its structural features—a substituted benzoate—computational models are likely to predict interactions with enzyme classes that metabolize or bind to similar endogenous or xenobiotic molecules. Key predicted target classes may include:

  • Enzymes: Particularly those involved in metabolic pathways, such as cytochrome P450s, hydrolases, or kinases.

  • Nuclear Receptors: Small molecule-activated transcription factors that regulate gene expression.

  • G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.

It is critical to understand that these are predictions, not established facts. They serve as the starting point for empirical validation.

Tiered Experimental Validation Workflow

The following sections detail a phased experimental approach, starting with broad, high-throughput screens and progressing to more focused, mechanism-of-action studies. This workflow is designed to efficiently identify and validate any true biological activity.

Tier 1: Primary Screening for General Bioactivity

The initial phase aims to answer a fundamental question: Does Methyl 5-Methoxy-2-methylbenzoate exhibit any general biological effect at achievable concentrations?

Rationale: Before assessing specific activities, it is crucial to determine the compound's inherent toxicity to cells. This establishes a safe concentration range for subsequent cell-based assays and provides a preliminary indication of potential anticancer activity if cytotoxicity is observed at low concentrations. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][2][3]

Experimental Protocol: MTT Cytotoxicity Assay [1][4]

  • Cell Plating: Seed a panel of representative cell lines (e.g., HeLa for cervical cancer, HEK293 for human embryonic kidney, HepG2 for liver carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-Methoxy-2-methylbenzoate in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2][3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Rationale: Many drugs exert their effects by inhibiting enzymes. A broad, cell-free screen against a panel of key enzyme classes can rapidly identify potential interactions without the complexity of cellular systems.

Experimental Workflow: High-Throughput Enzyme Screening

This typically involves using commercially available screening panels that cover diverse enzyme families (e.g., kinases, proteases, phosphatases, metabolic enzymes). The general principle involves an enzymatic reaction that produces a detectable signal (colorimetric, fluorescent, or luminescent), which is diminished in the presence of an inhibitor.

  • Assay Preparation: In a multi-well plate, dispense the buffer, a specific enzyme from the panel, and Methyl 5-Methoxy-2-methylbenzoate at a fixed, high concentration (e.g., 10 or 20 µM).

  • Reaction Initiation: Add the enzyme's specific substrate to initiate the reaction.

  • Signal Detection: After a defined incubation period, measure the signal using a plate reader.

  • Data Analysis: Compare the signal in the presence of the test compound to positive and negative controls to calculate the percentage of inhibition. Any "hit" (e.g., >50% inhibition) flags the compound for further investigation.

Tier 2: Target Validation and Mechanism of Action

If Tier 1 assays yield a positive "hit" (e.g., specific cytotoxicity or enzyme inhibition), the next phase is to validate this target and elucidate the mechanism of action.

Rationale: If in silico predictions or screening results suggest an interaction with a specific receptor (e.g., a GPCR), a radioligand binding assay can provide definitive evidence of direct physical interaction.[5] This assay measures the ability of the test compound to displace a known radioactive ligand from its receptor.[6]

Experimental Protocol: Competitive Radioligand Binding Assay [6][7]

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor.[7]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) and a range of concentrations of Methyl 5-Methoxy-2-methylbenzoate.[6]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[7]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[6]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀, from which the binding affinity (Ki) can be calculated.[6]

Rationale: Binding to a receptor does not guarantee a functional effect. For GPCRs, a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels.[8] This assay determines whether the compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of a known agonist).

Experimental Protocol: HTRF-Based cAMP Assay [9]

  • Cell Preparation: Use cells engineered to express the target GPCR. Plate them in a 384-well plate.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of Methyl 5-Methoxy-2-methylbenzoate.

    • Antagonist Mode: Add a fixed concentration of a known agonist (at its EC₈₀) along with varying concentrations of Methyl 5-Methoxy-2-methylbenzoate.[8]

  • Cell Lysis and Detection: After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically consist of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[9]

  • Signal Measurement: The binding of the antibody to the d2-cAMP brings the fluorophores into proximity, generating a FRET signal. Cellular cAMP produced in response to receptor activation will compete for antibody binding, disrupting the FRET signal.[9] Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Summary of Tier 1 Cytotoxicity Screening

Cell LineCompoundIC₅₀ (µM)
HEK293Methyl 5-Methoxy-2-methylbenzoate> 100
HepG2Methyl 5-Methoxy-2-methylbenzoate85.2 ± 5.4
HeLaMethyl 5-Methoxy-2-methylbenzoate76.9 ± 8.1
HeLaDoxorubicin (Control)0.8 ± 0.1

Table 2: Summary of Tier 2 Functional Assays

Assay TypeTarget ReceptorCompoundResult TypeValue (nM)
Radioligand BindingReceptor XMethyl 5-Methoxy-2-methylbenzoateKᵢ1,250 ± 150
cAMP FunctionalReceptor XMethyl 5-Methoxy-2-methylbenzoateIC₅₀ (Antagonist)2,500 ± 300

Visualizing Workflows and Pathways

Diagrams are essential for conveying complex experimental workflows and biological relationships.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation cluster_2 Outcome Compound Methyl 5-Methoxy- 2-methylbenzoate Cytotoxicity Cytotoxicity Screen (MTT Assay) Compound->Cytotoxicity EnzymeScreen Broad Enzyme Screen (HTS Panel) Compound->EnzymeScreen BindingAssay Direct Binding Assay (Radioligand) Cytotoxicity->BindingAssay If selective cytotoxicity NoActivity No Significant Activity Cytotoxicity->NoActivity If generally toxic or inactive EnzymeScreen->BindingAssay If specific hit EnzymeScreen->NoActivity If no hits FunctionalAssay Functional Assay (e.g., cAMP) BindingAssay->FunctionalAssay Hit Validated Hit & Mechanism of Action FunctionalAssay->Hit

Caption: Tiered experimental workflow for bioactivity screening.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach for the initial biological characterization of Methyl 5-Methoxy-2-methylbenzoate. The workflow is designed to be both efficient and rigorous, starting with broad screens to identify potential bioactivity and progressing to focused, mechanistic studies to validate initial findings. Positive results from this workflow would provide a strong foundation for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and ADME/Tox profiling. This methodological framework ensures that the investigation is built on a foundation of scientific integrity, providing trustworthy and actionable data for drug discovery and development programs.

References

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability Source: Nature Protocols URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: BMG LABTECH URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL: [Link]

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The Versatile Intermediate: A Technical Guide to Methyl 5-Methoxy-2-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Scaffold in Drug Discovery

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Methyl 5-methoxy-2-methylbenzoate, a substituted aromatic ester, represents a key intermediate with significant potential in medicinal chemistry. While its direct applications may be less documented than some of its structural analogues, its unique arrangement of functional groups—a methoxy moiety, a methyl group, and a reactive ester—provides a versatile scaffold for the construction of complex molecular architectures. This guide delves into the synthesis, chemical properties, and prospective applications of Methyl 5-Methoxy-2-methylbenzoate, offering a technical resource for researchers and professionals in drug development.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis. The properties of Methyl 5-Methoxy-2-methylbenzoate are summarized in the table below.

PropertyValueReference
CAS Number 73502-03-1[1]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance Liquid[2]
Boiling Point Not explicitly available
Melting Point Not explicitly available
Solubility Soluble in common organic solventsInferred

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. The following are key spectral features for Methyl 5-Methoxy-2-methylbenzoate:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the ester methyl protons.[3]

  • ¹³C NMR: The carbon-13 NMR spectrum will provide characteristic peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester.[3]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern that can aid in structural elucidation.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ether and ester, and aromatic C-H and C=C stretching vibrations.[3]

Synthesis and Manufacturing

The synthesis of Methyl 5-Methoxy-2-methylbenzoate is typically achieved through a two-step process: the synthesis of the parent carboxylic acid, 5-Methoxy-2-methylbenzoic acid, followed by its esterification.

Synthesis of 5-Methoxy-2-methylbenzoic Acid

Several synthetic routes can be envisioned for the preparation of 5-Methoxy-2-methylbenzoic acid, starting from commercially available precursors. One plausible approach involves the methylation of a corresponding hydroxybenzoic acid derivative, followed by oxidation of a methyl group or carboxylation of an appropriate precursor.

DOT Script for the Synthesis of 5-Methoxy-2-methylbenzoic Acid

G cluster_0 Synthesis of 5-Methoxy-2-methylbenzoic Acid start p-Cresol step1 Bromination start->step1 Br₂ intermediate1 2-Bromo-4-methylphenol step1->intermediate1 step2 Methylation (e.g., DMS, K₂CO₃) intermediate1->step2 intermediate2 2-Bromo-1-methoxy-4-methylbenzene step2->intermediate2 step3 Grignard Formation (Mg, THF) intermediate2->step3 intermediate3 Grignard Reagent step3->intermediate3 step4 Carboxylation (CO₂) intermediate3->step4 product 5-Methoxy-2-methylbenzoic Acid step4->product

Caption: A potential synthetic pathway for 5-Methoxy-2-methylbenzoic acid.

Esterification to Methyl 5-Methoxy-2-methylbenzoate

The conversion of 5-Methoxy-2-methylbenzoic acid to its methyl ester is a standard esterification reaction. The Fischer-Speier esterification is a common and cost-effective method.[4]

Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Methoxy-2-methylbenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure Methyl 5-Methoxy-2-methylbenzoate.

DOT Script for the Esterification of 5-Methoxy-2-methylbenzoic Acid

G cluster_1 Fischer-Speier Esterification start 5-Methoxy-2-methylbenzoic Acid reaction Reflux start->reaction reagents Methanol (excess) Catalytic H₂SO₄ reagents->reaction product Methyl 5-Methoxy-2-methylbenzoate reaction->product

Caption: Fischer-Speier esterification of 5-Methoxy-2-methylbenzoic acid.

Potential as a Pharmaceutical Intermediate

The strategic placement of the methoxy, methyl, and ester functional groups on the benzene ring makes Methyl 5-Methoxy-2-methylbenzoate a potentially valuable intermediate in the synthesis of more complex molecules with therapeutic applications.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-director. The ester group is a deactivating, meta-directing group. The combined directing effects of these substituents can be exploited to introduce additional functionalities at specific positions on the aromatic ring. For instance, nitration or halogenation would likely occur at the positions ortho to the activating groups.

Modification of Existing Functional Groups
  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or used in coupling reactions.

  • Demethylation: The methoxy group can be cleaved to a hydroxyl group, providing a handle for further functionalization, such as etherification with different alkyl groups.

  • Benzylic Oxidation/Halogenation: The methyl group can undergo benzylic oxidation to an aldehyde or carboxylic acid, or it can be halogenated to introduce a reactive benzylic halide.

Analogies from Structurally Related Intermediates

The utility of substituted benzoates as pharmaceutical intermediates is well-established. For example, derivatives of benzoic acid are used in the synthesis of a wide range of drugs, including local anesthetics, anti-inflammatory agents, and antifungals.[5] Specifically, related compounds like methyl 2-methoxy-5-sulfamoylbenzoate are key intermediates in the synthesis of antipsychotic drugs.[6] This suggests that Methyl 5-Methoxy-2-methylbenzoate could serve as a precursor for novel compounds with potential CNS activity or other therapeutic applications.

DOT Script for Potential Synthetic Transformations

G start Methyl 5-Methoxy-2-methylbenzoate path1 Electrophilic Aromatic Substitution (e.g., Nitration) start->path1 path2 Ester Hydrolysis start->path2 path3 Demethylation start->path3 path4 Benzylic Oxidation start->path4 product1 Substituted Derivative path1->product1 product2 5-Methoxy-2-methylbenzoic Acid path2->product2 product3 Methyl 5-Hydroxy-2-methylbenzoate path3->product3 product4 Methyl 5-Methoxy-2-formylbenzoate path4->product4

Caption: Potential synthetic transformations of Methyl 5-Methoxy-2-methylbenzoate.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling Methyl 5-Methoxy-2-methylbenzoate. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 5-Methoxy-2-methylbenzoate, while not as extensively documented as some of its analogues, presents itself as a valuable and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups offer multiple avenues for the construction of novel and complex molecular entities. As the demand for new therapeutics continues to grow, the exploration of such underutilized building blocks will be crucial in expanding the chemical space available to medicinal chemists and accelerating the drug discovery process.

References

  • OPPI BRIEFS. THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Available from: [Link]

  • Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • PubMed. Methyl benzoate and cinnamate analogs as modulators of DNA methylation in hepatocellular carcinoma. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
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  • PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available from: [Link]

  • National Institutes of Health. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Available from: [Link]

  • Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

  • Chegg.com. Solved The m - and p-substituted methyl benzoates listed in. Available from: [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-, methyl ester. Available from: [Link]

  • PubChem. 5-Methoxy-2-methylbenzoic acid. Available from: [Link]

  • NanoAxis LLC. 5-METHOXY-2-METHYL-BENZOIC ACID METHYL ESTER. Available from: [Link]

  • YouTube. Organic Mechanism Fischer Esterification 004. Available from: [Link]

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The Versatile Scaffold: A Technical Guide to the Derivatives and Applications of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of Methyl 5-Methoxy-2-methylbenzoate, a versatile aromatic ester, and its growing importance as a core scaffold in the synthesis of diverse derivatives with significant applications in medicinal chemistry and materials science. We will delve into the synthetic pathways for key derivatives, their pharmacological activities, and potential for creating novel materials, supported by detailed experimental protocols and mechanistic insights.

The Core Moiety: Methyl 5-Methoxy-2-methylbenzoate

Methyl 5-Methoxy-2-methylbenzoate is a substituted aromatic ester with the chemical formula C10H12O3. Its structure, featuring a methoxy group and a methyl group on the benzene ring, provides a unique electronic and steric environment that influences its reactivity and the properties of its derivatives.

PropertyValue
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS Number 63113-79-1[1]
Appearance Liquid
Boiling Point 124-131 °C/22 mmHg (lit.)[1]
Density 1.1281 g/mL at 25 °C (lit.)[1]

The strategic placement of the methoxy and methyl groups on the benzene ring activates and directs further electrophilic aromatic substitution, making it a valuable starting material for the synthesis of a wide array of functionalized molecules.

Synthetic Derivatization Strategies

The Methyl 5-Methoxy-2-methylbenzoate core can be functionalized through various synthetic transformations, primarily targeting the aromatic ring. This section will explore the synthesis of key derivatives that serve as pivotal intermediates in various applications.

Formylation: Introduction of an Aldehyde Group

The introduction of a formyl group onto the benzene ring opens up a vast landscape of chemical transformations, allowing for the synthesis of Schiff bases, the extension of carbon chains, and the formation of heterocyclic systems. A common route to introduce a formyl group is through the Duff reaction or related formylation methods.

A patented method for the preparation of Methyl 5-formyl-2-methoxybenzoate involves the reaction of Methyl 2-methoxybenzoate with urotropine in the presence of methanesulfonic acid.[2]

G M2MB Methyl 2-methoxybenzoate Reagents Urotropine, Methanesulfonic Acid M2MB->Reagents Product Methyl 5-formyl-2-methoxybenzoate Reagents->Product Formylation

Caption: Synthetic pathway for the formylation of Methyl 2-methoxybenzoate.

Sulfamoylation: Introducing a Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore found in a wide range of drugs, including diuretics, antibiotics, and antipsychotics. The synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate is a key step in the production of the antipsychotic drug Amisulpride.[3]

A common synthetic route involves the chlorosulfonation of Methyl 2-methoxybenzoate followed by amination.[4] However, a more recent and efficient method utilizes the reaction of Methyl 5-chloro-2-methoxybenzoate with sodium aminosulfinate in the presence of a copper catalyst.[4]

G MCMB Methyl 5-chloro-2-methoxybenzoate Reagents Sodium aminosulfinate, Cuprous bromide (catalyst) MCMB->Reagents Product Methyl 2-methoxy-5-sulfamoylbenzoate Reagents->Product Sulfamoylation

Caption: Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate.

Applications in Medicinal Chemistry

The derivatives of Methyl 5-Methoxy-2-methylbenzoate are instrumental in the synthesis of various pharmaceutically active compounds.

Antipsychotic Agents: The Amisulpride Story

Methyl 2-methoxy-5-sulfamoylbenzoate is a crucial intermediate in the synthesis of Amisulpride , an atypical antipsychotic medication used in the treatment of schizophrenia.[3]

Amisulpride is a selective dopamine D2/D3 receptor antagonist. Its therapeutic effect is believed to be mediated through the blockade of these receptors in the limbic system of the brain, leading to a reduction in the positive symptoms of schizophrenia, such as hallucinations and delusions. At lower doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an improvement in the negative symptoms of schizophrenia.

Antiemetic and Prokinetic Agents: The Metoclopramide Connection

While not a direct derivative of the title compound, the synthesis of Metoclopramide , a widely used antiemetic and prokinetic agent, involves a structurally related intermediate, Methyl 4-acetamido-5-chloro-2-methoxybenzoate , which is a metabolite of Metoclopramide. This highlights the importance of this substitution pattern in pharmacologically active molecules.

Metoclopramide's mechanism of action is multifaceted. It acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain, which is a key area for inducing vomiting.[5][6][7][8][9] By blocking these receptors, metoclopramide effectively suppresses nausea and vomiting.[5][7][8] Additionally, it is a 5-HT4 receptor agonist in the gastrointestinal tract, which enhances the release of acetylcholine and promotes gastric motility, making it useful in treating conditions like gastroparesis.[5]

G cluster_CNS Central Nervous System (CNS) cluster_GIT Gastrointestinal (GI) Tract CTZ Chemoreceptor Trigger Zone (CTZ) Vomiting Nausea & Vomiting CTZ->Vomiting Induces D2_CNS Dopamine D2 Receptors D2_CNS->CTZ Located in Met_CNS Metoclopramide Met_CNS->D2_CNS Antagonizes HT4 5-HT4 Receptors ACh Acetylcholine Release HT4->ACh Stimulates Met_GIT Metoclopramide Met_GIT->HT4 Agonizes Motility Increased Gastric Motility ACh->Motility Promotes

Caption: Dual mechanism of action of Metoclopramide in the CNS and GI tract.

Potential as Anticonvulsant and Antimicrobial Agents

Research into heterocyclic compounds derived from substituted benzoic acids has revealed promising biological activities. Benzothiazole and benzothiazepine derivatives, which can be synthesized from functionalized benzoates, have shown potential as anticonvulsant and antimicrobial agents. The presence of a methoxy group on the benzothiazole ring has been associated with anticonvulsant activity in some studies. This suggests that derivatives of Methyl 5-Methoxy-2-methylbenzoate could serve as valuable scaffolds for the development of new therapeutics in these areas.

Applications in Materials Science

The unique chemical structure of Methyl 5-Methoxy-2-methylbenzoate and its derivatives also lends itself to applications in materials science, particularly in the synthesis of novel polymers.

Building Blocks for High-Performance Polymers

Substituted benzoic acids and their esters can be used as monomers or co-monomers in the synthesis of polyesters and other condensation polymers.[10] The incorporation of the methoxy and methyl groups from the Methyl 5-Methoxy-2-methylbenzoate core into a polymer backbone can significantly influence the material's properties:

  • Solubility: The presence of these groups can disrupt polymer chain packing, leading to increased solubility in common organic solvents.

  • Thermal Properties: The rigidity of the aromatic ring can enhance the thermal stability of the polymer, while the substituents can modulate the glass transition temperature (Tg) and melting point (Tm).

  • Optical Properties: The aromatic nature of the monomer can impart desirable optical properties, such as a high refractive index.

While direct polymerization of Methyl 5-Methoxy-2-methylbenzoate is not widely reported, its derivatives, particularly those with additional functional groups like hydroxyl or carboxyl moieties, can be readily polymerized. For instance, a hydroxyl derivative could be used in the synthesis of polyesters via condensation polymerization with a dicarboxylic acid.

G Monomer1 Hydroxy-derivative of Methyl 5-Methoxy-2-methylbenzoate Polymer Polyester Monomer1->Polymer Monomer2 Dicarboxylic Acid Monomer2->Polymer Condensation Polymerization

Caption: Proposed polymerization scheme for a derivative of Methyl 5-Methoxy-2-methylbenzoate.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key derivatives of Methyl 5-Methoxy-2-methylbenzoate.

Protocol for the Synthesis of Methyl 5-formyl-2-methoxybenzoate[2]

Materials:

  • Methyl 2-methoxybenzoate

  • Urotropine (Hexamethylenetetramine)

  • Methanesulfonic acid

  • Water

  • Sodium hydroxide solution

Procedure:

  • Cool a mixture of Methyl 2-methoxybenzoate (1.0 eq) and methanesulfonic acid in a reaction vessel to 0-10 °C.

  • Slowly add urotropine (2.5 eq) to the cooled mixture while maintaining the temperature.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to the reaction vessel.

  • Adjust the pH of the solution to 6-7 using a sodium hydroxide solution.

  • Filter the resulting precipitate.

  • Wash the filter cake with water.

  • Dry the solid product to obtain Methyl 5-formyl-2-methoxybenzoate.

Expected Yield: ~85%

Protocol for the Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate[4]

Materials:

  • Methyl 5-chloro-2-methoxybenzoate

  • Sodium aminosulfinate

  • Cuprous bromide (catalyst)

  • Tetrahydrofuran (THF, solvent)

  • Activated carbon

Procedure:

  • To a reaction flask, add Methyl 5-chloro-2-methoxybenzoate (1.0 eq), sodium aminosulfinate (1.05-1.2 eq), cuprous bromide (catalytic amount), and THF.

  • Heat the reaction mixture to 45-60 °C and stir for 10-14 hours.

  • Upon completion of the reaction, add activated carbon to the mixture for decolorization.

  • Filter the hot solution to remove activated carbon, the catalyst, and by-product sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization to yield pure Methyl 2-methoxy-5-sulfamoylbenzoate.

Expected Yield: >95%

Conclusion

Methyl 5-Methoxy-2-methylbenzoate has emerged as a valuable and versatile building block in modern organic synthesis. Its derivatives are key intermediates in the production of important pharmaceuticals, demonstrating a range of biological activities from antipsychotic to antiemetic. Furthermore, the unique structural features of this core moiety offer intriguing possibilities for the development of novel polymers with tailored properties. The synthetic routes to its key derivatives are well-established and efficient, paving the way for further exploration and innovation in both medicinal chemistry and materials science. This guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this remarkable scaffold.

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An In-depth Technical Guide to Methyl 5-Methoxy-2-methylbenzoate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methoxy-2-methylbenzoate is a valuable substituted aromatic ester that serves as a crucial building block in the synthesis of a variety of complex organic molecules, most notably active pharmaceutical ingredients (APIs). Its unique trifunctional substitution pattern—a methyl ester, a methoxy group, and a methyl group on the benzene ring—provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the construction of diverse and potent therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of Methyl 5-methoxy-2-methylbenzoate, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of Methyl 5-methoxy-2-methylbenzoate are summarized in the table below.

PropertyValueSource
CAS Number 73505-48-3[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White to off-white powder or solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in most organic solvents

Synthesis of Methyl 5-Methoxy-2-methylbenzoate

The most direct and industrially scalable synthesis of Methyl 5-methoxy-2-methylbenzoate is achieved through the Fischer-Speier esterification of its corresponding carboxylic acid, 5-methoxy-2-methylbenzoic acid, with methanol in the presence of an acid catalyst.[2][3] This method is favored for its high efficiency and the use of readily available and cost-effective reagents.

Synthetic Workflow

The overall synthetic transformation can be visualized as a single-step esterification process.

Synthesis of Methyl 5-Methoxy-2-methylbenzoate start 5-Methoxy-2-methylbenzoic Acid reagents + Methanol (excess) + H₂SO₄ (catalyst) start->reagents product Methyl 5-Methoxy-2-methylbenzoate reagents->product Reflux API Synthesis Workflow start Methyl 5-Methoxy-2-methylbenzoate step1 Functional Group Interconversion start->step1 e.g., Hydrolysis, Amidation step2 Coupling Reaction step1->step2 e.g., Suzuki, Buchwald-Hartwig step3 Cyclization step2->step3 e.g., Ring-closing metathesis product Active Pharmaceutical Ingredient (API) step3->product

Sources

"Methyl 5-Methoxy-2-methylbenzoate" mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Mechanism of Action of Methyl 5-Methoxy-2-methylbenzoate in Biological Systems

Abstract

Methyl 5-methoxy-2-methylbenzoate is a chemical compound primarily utilized as a flavoring and fragrance agent. Its role within biological systems, however, remains largely uncharacterized in publicly available scientific literature. This technical guide outlines a comprehensive, multi-stage research framework designed to systematically investigate the potential bioactivity and elucidate the mechanism of action of this molecule. Addressed to researchers, scientists, and drug development professionals, this document provides a roadmap for moving from initial hypothesis to mechanistic understanding, grounded in established scientific principles and methodologies.

Introduction: The Uncharacterized Potential of Methyl 5-Methoxy-2-methylbenzoate

Methyl 5-methoxy-2-methylbenzoate, with the chemical formula C10H12O3, is a benzoate ester. While its synthesis and application in the food and cosmetic industries are well-documented, a significant knowledge gap exists concerning its interaction with biological systems. The exploration of such uncharacterized chemical entities can lead to the discovery of novel therapeutic agents or research tools. This guide, therefore, serves as a strategic blueprint for the systematic investigation of Methyl 5-Methoxy-2-methylbenzoate's potential biological functions.

Part 1: Initial Screening and Target Identification

The primary objective of this initial phase is to ascertain whether Methyl 5-Methoxy-2-methylbenzoate elicits any observable biological response and to generate initial hypotheses regarding its potential molecular targets.

Phenotypic Screening: A Broad Net for Bioactivity

Phenotypic screening is an unbiased approach that seeks to identify compounds that induce a particular change in a cell or organism's phenotype, without a preconceived notion of the target.

  • Cell Line Selection: Choose a panel of human cell lines representing different tissues (e.g., HeLa for cervical cancer, A549 for lung carcinoma, HEK293 for embryonic kidney).

  • Cell Plating: Seed cells in 96-well, optically clear bottom plates at a density that allows for logarithmic growth over the assay period.

  • Compound Treatment: Prepare a serial dilution of Methyl 5-Methoxy-2-methylbenzoate (e.g., from 1 µM to 100 µM) and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes, such as Hoechst 33342 (nuclei), Phalloidin-Alexa Fluor 488 (actin cytoskeleton), and MitoTracker Red CMXRos (mitochondria).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify various cellular parameters, including cell count, nuclear size and intensity, cytoskeletal changes, and mitochondrial membrane potential.

ParameterDescriptionPotential Implication of Change
Cell Count Number of viable cells per well.Indicates effects on cell proliferation or cytotoxicity.
Nuclear Morphology Size, shape, and condensation of the nucleus.Changes can suggest apoptosis or cell cycle arrest.
Cytoskeletal Integrity Organization and structure of the actin cytoskeleton.Disruption can point to interference with cell signaling.
Mitochondrial Health Measured by the intensity of MitoTracker staining (membrane potential).A decrease may indicate mitochondrial dysfunction.
In Silico Target Prediction: A Computational Approach

In parallel with phenotypic screening, computational methods can be employed to predict potential protein targets of Methyl 5-Methoxy-2-methylbenzoate based on its chemical structure.

  • Ligand Preparation: Generate a 3D structure of Methyl 5-Methoxy-2-methylbenzoate and perform energy minimization.

  • Target Library: Utilize a library of 3D protein structures, such as the Protein Data Bank (PDB), focusing on proteins with known druggable binding pockets.

  • Docking Simulation: Employ docking software (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding pose and affinity of the compound to each protein in the library.

  • Scoring and Ranking: Rank potential targets based on their predicted binding energies and other scoring functions.

G A Methyl 5-Methoxy-2-methylbenzoate (3D Structure) C Molecular Docking Simulation A->C B Protein Target Library (e.g., PDB) B->C D Binding Affinity Calculation & Scoring C->D E Ranked List of Potential Protein Targets D->E

Caption: Workflow for in silico target identification via molecular docking.

Part 2: Elucidating the Molecular Mechanism

Following the identification of a biological effect or a putative target, the next phase focuses on validating these findings and delineating the underlying molecular mechanism.

In Vitro Target Validation: Confirming the Interaction

If a potential protein target was identified, direct binding and functional modulation must be confirmed through in vitro assays.

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Ligand Injection: Flow different concentrations of Methyl 5-Methoxy-2-methylbenzoate over the chip surface.

  • Response Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the bound ligand.

  • Data Analysis: Fit the binding data to a kinetic model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Cellular Pathway Analysis: Connecting Target to Phenotype

To understand how the interaction between Methyl 5-Methoxy-2-methylbenzoate and its target leads to the observed cellular phenotype, key signaling pathways must be investigated.

  • Cell Treatment and Lysis: Treat cells with Methyl 5-Methoxy-2-methylbenzoate at a concentration that elicits the phenotype of interest. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to key proteins in the suspected signaling pathway (e.g., phosphorylated and total forms of kinases).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.

G A Cells Treated with Methyl 5-Methoxy-2-methylbenzoate B Cell Lysis & Protein Extraction A->B C SDS-PAGE & Membrane Transfer B->C D Immunoblotting with Pathway-Specific Antibodies C->D E Chemiluminescent Detection & Imaging D->E F Quantification of Protein Expression/Phosphorylation E->F

Caption: Experimental workflow for Western blot analysis of signaling pathways.

Part 3: In Vivo Validation and Future Directions

The final stage of this investigative framework involves validating the in vitro and cellular findings in a whole organism context.

Model Organism Studies

Testing Methyl 5-Methoxy-2-methylbenzoate in model organisms (e.g., mice, zebrafish) is crucial to assess its physiological effects, efficacy, and potential toxicity in a complex biological system. The choice of model will depend on the observed phenotype and identified target.

Pharmacokinetics and Toxicology (ADME/Tox)

Preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential for any further development. This includes evaluating its stability in plasma and microsomes, as well as its cytotoxicity in a broader range of cell lines.

Conclusion

While Methyl 5-Methoxy-2-methylbenzoate is currently recognized for its applications in the flavor and fragrance industries, its potential as a bioactive molecule remains an open question. The systematic, multi-pronged approach detailed in this guide provides a robust framework for its investigation. By integrating phenotypic screening, in silico target prediction, in vitro validation, and cellular pathway analysis, researchers can effectively move from an uncharacterized compound to a molecule with a well-defined mechanism of action, potentially uncovering novel therapeutic opportunities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79018, Methyl 5-methoxy-2-methylbenzoate. [Link]

  • The Good Scents Company. Methyl 5-methoxy-2-methylbenzoate. [Link]

An In-Depth Technical Guide to the Stability and Storage of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-Methoxy-2-methylbenzoate is a substituted aromatic ester with applications in organic synthesis, serving as a key intermediate in the development of pharmaceutical compounds and other fine chemicals. The precise arrangement of the methoxy, methyl, and methyl ester groups on the benzene ring dictates its reactivity and, critically, its stability. Understanding the intrinsic stability of this molecule is paramount for researchers and drug development professionals to ensure its integrity throughout its lifecycle, from laboratory storage to its incorporation into final products. This guide provides a comprehensive overview of the chemical stability of Methyl 5-Methoxy-2-methylbenzoate, outlines a robust protocol for its stability assessment through forced degradation studies, and details the optimal conditions for its storage.

I. Chemical Stability Profile

The stability of Methyl 5-Methoxy-2-methylbenzoate is primarily governed by the chemical properties of its constituent functional groups: the methyl ester, the methoxy group, and the aromatic benzene ring.

The Methyl Ester Group: Susceptibility to Hydrolysis

The most significant potential degradation pathway for Methyl 5-Methoxy-2-methylbenzoate is the hydrolysis of the methyl ester linkage. This reaction, which results in the formation of 5-Methoxy-2-methylbenzoic acid and methanol, can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the corresponding carboxylic acid.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[3][4] The elimination of the methoxide ion, which then abstracts a proton to form methanol, results in the formation of a carboxylate salt.[3][4]

The Methoxy Group: An Electron-Donating Influencer

The methoxy group (-OCH₃) attached to the benzene ring is an electron-donating group through resonance.[5][6] This electronic effect increases the electron density of the aromatic ring, which can influence its susceptibility to electrophilic aromatic substitution reactions. While generally stabilizing the ring, this electron-donating nature can also impact the molecule's overall reactivity and potential for oxidative degradation. The position of the methoxy group can also affect the rate of photodegradation.[7][8][9][10]

The Aromatic Ring and Potential for Photodegradation

Aromatic compounds, by their nature, can absorb ultraviolet (UV) light. This absorption can lead to electronic excitation and subsequent photodegradation. For methoxy-substituted aromatic compounds, photosubstitution reactions can occur.[11] Therefore, exposure to light, particularly UV radiation, should be considered a potential degradation pathway.

II. Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to establish degradation pathways and validate stability-indicating analytical methods.[6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[12] For Methyl 5-Methoxy-2-methylbenzoate, a comprehensive forced degradation study should include the following conditions, guided by the principles outlined in the ICH Q1A(R2) guideline.[13][14][15][16][17][18]

Experimental Protocol for Forced Degradation

The following is a detailed, step-by-step methodology for conducting a forced degradation study on Methyl 5-Methoxy-2-methylbenzoate. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to real-world storage conditions.[12][19]

Objective: To identify potential degradation products and pathways for Methyl 5-Methoxy-2-methylbenzoate under various stress conditions.

Materials:

  • Methyl 5-Methoxy-2-methylbenzoate (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated stability chambers (for thermal and photostability studies)

  • Validated stability-indicating HPLC method

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 5-Methoxy-2-methylbenzoate in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Store the solution at 60°C for 48 hours.

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Store the solution at room temperature (25°C) for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If degradation is too rapid, conduct the experiment at a lower temperature (e.g., 4°C). If no degradation is observed, increase the temperature or use 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature for 48 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity of solid Methyl 5-Methoxy-2-methylbenzoate in a stability chamber at 80°C for 7 days.

    • At specified time points, withdraw samples, dissolve in acetonitrile, and analyze by HPLC.

  • Photostability:

    • Expose a sample of the solid compound and a solution (1 mg/mL in acetonitrile) to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze the samples by HPLC after the exposure period.

Data Analysis:

  • For each condition, calculate the percentage of degradation of Methyl 5-Methoxy-2-methylbenzoate.

  • Identify and quantify any degradation products using the validated HPLC method.

  • Determine the mass balance to ensure that all degradation products are accounted for.[19]

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Start High Purity Methyl 5-Methoxy-2-methylbenzoate Stock Prepare 1 mg/mL Stock Solution (Acetonitrile) Start->Stock Thermal Thermal (Solid) (80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Acid Acid Hydrolysis (0.1M / 1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M / 1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Stock->Photo Sampling Sample at Timepoints Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize If applicable Dilute Dilute Neutralize->Dilute HPLC Stability-Indicating HPLC Analysis Dilute->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data

Caption: Workflow for the forced degradation study of Methyl 5-Methoxy-2-methylbenzoate.

III. Recommended Storage and Handling Conditions

Based on the chemical stability profile and the potential degradation pathways identified, the following storage and handling conditions are recommended to ensure the long-term integrity of Methyl 5-Methoxy-2-methylbenzoate.

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature Store in a cool place.Minimizes the rate of potential thermal degradation and hydrolytic reactions.
Light Protect from light.Prevents photodegradation, a common pathway for aromatic compounds.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, reducing the risk of oxidative degradation.
Moisture Store in a dry place.Prevents hydrolysis of the ester group, which is a primary degradation pathway.
Container Keep container tightly closed.Prevents ingress of moisture and oxygen from the atmosphere.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Avoids direct chemical reactions that can lead to rapid degradation.
Decision Tree for Storage Condition Selection

Storage_Decision_Tree cluster_long_term Long-Term Storage cluster_short_term Short-Term / Routine Use Start Is the compound for long-term storage (>6 months)? Inert Store under inert gas (N2 or Ar) Start->Inert Yes Cool_Dry_Dark Store in a cool, dry, dark place Start->Cool_Dry_Dark No Cool_Dark Store in a cool, dark place (e.g., 2-8°C) Inert->Cool_Dark Tightly_Sealed Use a tightly sealed container Cool_Dark->Tightly_Sealed Well_Ventilated Ensure well-ventilated area Cool_Dry_Dark->Well_Ventilated Away_Incompatibles Keep away from strong acids, bases, and oxidizing agents Well_Ventilated->Away_Incompatibles

Caption: Decision tree for selecting appropriate storage conditions.

IV. Conclusion

The stability of Methyl 5-Methoxy-2-methylbenzoate is a critical factor for its successful application in research and development. The primary degradation pathway is the hydrolysis of the methyl ester group, which can be accelerated by the presence of acids, bases, and elevated temperatures. Additionally, as an aromatic compound, it is susceptible to photodegradation. By implementing a robust forced degradation study as outlined in this guide, researchers can proactively identify potential degradation products and establish stability-indicating analytical methods. Adherence to the recommended storage conditions—specifically, protection from light, moisture, and heat, and storage in a tightly sealed container away from incompatible materials—will ensure the long-term purity and integrity of Methyl 5-Methoxy-2-methylbenzoate.

References

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025-03-21). [Link]

  • [FREE] Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. a) Mechanism involves. brainly.com. (2024-01-04). [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. (2025-04-03). [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. (2025-04-17). [Link]

  • Ich Guidelines for Stability Studies PPT. Oreate AI Blog. (2025-12-12). [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. (2003-02-06). [Link]

  • Can methyl benzoate be hydrolyzed? Quora. (2021-01-27). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. (2024-09-13). [Link]

  • Methoxy group. Wikipedia. [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. (2025-08-06). [Link]

  • 11.2: Background. Chemistry LibreTexts. (2024-05-04). [Link]

  • esterification of benzoic acid to methyl benzoate. [Link]

  • Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]

  • Carbocation Stability. Chemistry Stack Exchange. (2016-03-01). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). [Link]

  • The most stable carbocation from the following is: (a) Benzene ring with.. Filo. (2025-09-29). [Link]

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  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

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  • General protocol for forced degradation studies (stress testing) of... ResearchGate. [Link]

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  • (PDF) Photodegradation of Methoxy Substituted Curcuminoids. ResearchGate. (2025-08-06). [Link]

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  • Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. PMC. [Link]

  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. PMC - NIH. [Link]

  • Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. (2025-08-10). [Link]

  • photosubstitution reactions of aromatic compounds. [Link]

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Navigating the Toxicological Landscape of Methyl 5-Methoxy-2-methylbenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Predictive Toxicology in Chemical Safety Assessment

In the intricate world of chemical research and drug development, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of scientific integrity and due diligence. For novel or less-studied molecules like Methyl 5-Methoxy-2-methylbenzoate, a comprehensive toxicological dataset is often unavailable. This guide is crafted for the discerning researcher and scientist, providing a framework for evaluating the potential hazards of this compound. In the absence of direct data, we turn to the robust methodology of "read-across," a scientific approach that leverages data from structurally and mechanistically similar compounds to make informed predictions. This document will synthesize available information on Methyl 5-Methoxy-2-methylbenzoate and its closest structural analogs to construct a provisional yet scientifically grounded toxicological profile. We will delve into the principles of metabolic pathways, dissect the available data for various toxicological endpoints, and present a weight-of-evidence assessment to guide safe handling and future research.

Chemical Identity and Physicochemical Properties

Methyl 5-Methoxy-2-methylbenzoate is an aromatic ester with the following key identifiers:

  • Chemical Name: Methyl 5-Methoxy-2-methylbenzoate

  • CAS Number: 73505-48-3

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Chemical Structure:

    
    
    

A comprehensive understanding of a substance's physicochemical properties is foundational to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. While detailed experimental data for Methyl 5-Methoxy-2-methylbenzoate is scarce, its structure as a substituted benzoate ester allows for certain predictions based on its analogs.

The Read-Across Approach: A Framework for Data-Limited Substances

Given the paucity of direct toxicological data for Methyl 5-Methoxy-2-methylbenzoate, this guide employs a read-across methodology. This approach involves identifying and evaluating toxicological data from structurally similar compounds (analogs) to predict the toxicity of the target compound. The fundamental premise is that substances with similar chemical structures will exhibit comparable physicochemical properties and engage in similar metabolic pathways, leading to analogous toxicological outcomes.

For this assessment, the primary structural analogs selected are:

  • Methyl Benzoate (CAS: 93-58-3): The parent compound of the benzoate ester family.

  • Methyl o-methoxybenzoate (CAS: 606-45-1): An isomer with a methoxy group, providing insight into the influence of this functional group.

  • Methyl p-methoxybenzoate (CAS: 121-98-2): Another methoxy isomer, useful for comparative analysis.

  • Methyl 2-methylbenzoate (CAS: 89-71-4): An analog with a methyl group in the same position as the target compound, helping to understand its steric and electronic effects.

  • Benzoic Acid (CAS: 65-85-0) and its salts: The primary metabolite of benzoate esters, for which a wealth of toxicological data exists.

The following sections will present a toxicological profile for Methyl 5-Methoxy-2-methylbenzoate based on a weight-of-evidence approach, integrating the available data for these analogs.

Toxicokinetics: The Metabolic Fate of Substituted Benzoates

The biological activity and toxicity of a compound are intrinsically linked to its metabolic fate. For benzoate esters like Methyl 5-Methoxy-2-methylbenzoate, the primary metabolic pathway is anticipated to be hydrolysis to its corresponding carboxylic acid and alcohol.

Predicted Metabolic Pathway

It is well-established that benzoate esters are rapidly hydrolyzed by carboxylesterases, primarily in the liver, to benzoic acid and the corresponding alcohol. In this case, Methyl 5-Methoxy-2-methylbenzoate would be metabolized to 5-Methoxy-2-methylbenzoic acid and methanol .

The resulting 5-Methoxy-2-methylbenzoic acid is then expected to be conjugated, primarily with glycine, to form a hippuric acid analog, which is then excreted in the urine. This metabolic pathway is a common and efficient detoxification route for benzoic acid and its derivatives. The presence of the methoxy and methyl groups on the benzene ring may slightly alter the rate of metabolism but is not expected to fundamentally change the primary pathway.

G cluster_absorption Absorption & Distribution cluster_metabolism Phase I Metabolism (Hydrolysis) cluster_conjugation Phase II Metabolism (Conjugation) cluster_excretion Excretion M5M2MB Methyl 5-Methoxy-2-methylbenzoate Hydrolysis Carboxylesterases (Liver, Blood) M5M2MB->Hydrolysis Rapid M5M2MBA 5-Methoxy-2-methylbenzoic Acid Hydrolysis->M5M2MBA Methanol Methanol Hydrolysis->Methanol Conjugation Glycine Conjugation (Liver, Kidney) M5M2MBA->Conjugation Hippurate_analog 5-Methoxy-2-methylhippuric Acid Conjugation->Hippurate_analog Urine Urine Hippurate_analog->Urine

Predicted metabolic pathway of Methyl 5-Methoxy-2-methylbenzoate.

Toxicological Profile: A Read-Across Assessment

This section details the predicted toxicological profile of Methyl 5-Methoxy-2-methylbenzoate for key endpoints, based on data from its structural analogs.

Acute Toxicity

Acute toxicity data provides information on the potential for adverse effects from a single, short-term exposure. For Methyl 5-Methoxy-2-methylbenzoate, supplier safety data sheets indicate it is Harmful if swallowed (H302) . While a specific LD50 value is not available for the target compound, data from its analogs allow for a quantitative estimation.

CompoundCAS NumberOral LD50 (Rat)Reference(s)
Methyl 5-Methoxy-2-methylbenzoate 73505-48-3 Data not available
Methyl Benzoate93-58-31177 - 2100 mg/kg[1][2]
Methyl o-methoxybenzoate606-45-13800 mg/kg[3]
Methyl p-methoxybenzoate121-98-2> 5000 mg/kg[4][5][6]

Expert Analysis: The available LD50 values for the analogs range from moderately toxic (Methyl Benzoate) to practically non-toxic (Methyl p-methoxybenzoate). The position of the substituents on the benzene ring appears to influence the acute toxicity. Based on this data, it is reasonable to infer that Methyl 5-Methoxy-2-methylbenzoate would have a low to moderate acute oral toxicity, likely in the range of its analogs. The "Harmful if swallowed" classification is consistent with this assessment.

Skin and Eye Irritation

Supplier information for Methyl 5-Methoxy-2-methylbenzoate indicates that it Causes skin irritation (H315) and Causes serious eye irritation (H319) . This is consistent with the properties of many aromatic esters.

  • Methyl Benzoate: Reported as a mild skin and eye irritant.[2]

  • Methyl p-methoxybenzoate: Classified as irritating to the eyes, respiratory system, and skin.[4]

Expert Analysis: The available data on analogs supports the classification of Methyl 5-Methoxy-2-methylbenzoate as a skin and eye irritant. Standard laboratory personal protective equipment, including gloves and safety glasses, should be sufficient to mitigate these risks during handling.

Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity. While no direct genotoxicity data exists for Methyl 5-Methoxy-2-methylbenzoate, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) on its close analog, Methyl o-methoxybenzoate , concluded that it is not genotoxic .[1] This assessment was based on a battery of tests, including an in vitro micronucleus test, which showed no clastogenic activity.[1]

Furthermore, in vitro mutagenicity tests (Ames test) and in vitro mammalian cell gene mutation tests on Methyl Benzoate have also yielded negative results.[7]

Expert Analysis: The negative genotoxicity findings for two close structural analogs, Methyl o-methoxybenzoate and Methyl Benzoate, provide a strong line of evidence suggesting that Methyl 5-Methoxy-2-methylbenzoate is also unlikely to be genotoxic. The primary metabolic pathway, leading to the formation of a substituted benzoic acid, is a detoxification route that does not typically generate reactive, DNA-damaging species.

Carcinogenicity

Long-term carcinogenicity studies are not available for Methyl 5-Methoxy-2-methylbenzoate or its direct ester analogs. However, the carcinogenicity of its primary metabolite class, benzoates, has been studied. A carcinogenesis bioassay of sodium benzoate in rats concluded that there was no evidence of carcinogenicity .[8] It is important to note that under certain conditions (in the presence of ascorbic acid and metal ions), benzoate preservatives in beverages can lead to the formation of benzene, a known carcinogen.[9][10] However, this is a specific reaction in a food matrix and not indicative of the inherent carcinogenicity of the benzoate molecule itself.

Expert Analysis: Based on the lack of genotoxic potential and the negative carcinogenicity findings for sodium benzoate, it is predicted that Methyl 5-Methoxy-2-methylbenzoate is not carcinogenic. The metabolic pathway is not expected to produce carcinogenic intermediates.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies have been conducted on Methyl 5-Methoxy-2-methylbenzoate. However, extensive data is available for benzoic acid and its salts. A modified one-generation study on benzoic acid in rats showed no evidence of reproductive toxicity .[11] The Safety Data Sheet for Methyl Benzoate notes that it is "Suspected of damaging fertility or the unborn child" (H361), though the basis for this classification is not detailed in the available results.[12]

Expert Analysis: The data on benzoic acid, the primary metabolite, suggests a low concern for reproductive and developmental toxicity. The H361 classification for methyl benzoate warrants caution, but without the underlying study data, it is difficult to assess its relevance to Methyl 5-Methoxy-2-methylbenzoate. Given the rapid hydrolysis to the less concerning benzoic acid derivative, the overall risk for reproductive and developmental effects is likely to be low, but this represents a significant data gap.

Experimental Protocols: A Blueprint for Future Investigations

To definitively characterize the toxicological profile of Methyl 5-Methoxy-2-methylbenzoate, a structured experimental approach is necessary. The following outlines key protocols that would be instrumental in filling the existing data gaps.

In Vitro Genotoxicity Testing Workflow

A standard battery of in vitro genotoxicity tests should be performed to confirm the read-across assessment.

G cluster_results Data Interpretation start Test Substance: Methyl 5-Methoxy-2-methylbenzoate ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames Assess Mutagenicity mla In Vitro Mammalian Cell Gene Mutation Test (e.g., MLA - OECD 490) start->mla Assess Gene Mutation micronucleus In Vitro Micronucleus Test (OECD 487) start->micronucleus Assess Chromosomal Damage positive Positive Result ames->positive negative Negative Result ames->negative mla->positive mla->negative micronucleus->positive micronucleus->negative further_testing further_testing positive->further_testing Requires Further In Vivo Testing conclusion conclusion negative->conclusion Conclude: Not Genotoxic

Workflow for in vitro genotoxicity assessment.

Methodology:

  • Ames Test (OECD 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test should be conducted with and without metabolic activation (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • In Vitro Micronucleus Test (OECD 487): This assay is used to detect chromosomal damage. Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are exposed to the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is quantified. This should also be performed with and without metabolic activation.

Risk Assessment and Safe Handling

Summary of Toxicological Profile:

  • Acute Toxicity: Low to moderate oral toxicity is predicted. Classified as harmful if swallowed.

  • Irritation: Causes skin and serious eye irritation.

  • Genotoxicity: Predicted to be non-genotoxic based on strong evidence from structural analogs.

  • Carcinogenicity: Predicted to be non-carcinogenic.

  • Reproductive/Developmental Toxicity: Low concern based on metabolite data, but a data gap exists.

Recommended Safe Handling Practices:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If working outside of a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive toxicological assessment of Methyl 5-Methoxy-2-methylbenzoate based on the principles of read-across from structurally similar compounds. The weight of evidence suggests that this compound is of low to moderate acute toxicity, is a skin and eye irritant, but is unlikely to be genotoxic or carcinogenic. While the risk of reproductive and developmental toxicity is predicted to be low, this remains a key area for future investigation.

For researchers and drug development professionals, this guide serves as a robust starting point for risk assessment and the implementation of appropriate safety measures. It also highlights the critical data gaps that need to be addressed through targeted experimental studies to provide a definitive toxicological profile for this compound. The proposed experimental workflows offer a clear path forward for this essential research.

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Methodological & Application

Application Notes & Protocols: Synthesis of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Benzoate Ester

Methyl 5-methoxy-2-methylbenzoate is a substituted aromatic ester that serves as a valuable intermediate in the landscape of organic synthesis. Its structural motif, featuring a benzoate core with methoxy and methyl functionalities, makes it a strategic precursor for the construction of more complex molecular architectures. Professionals in drug development and materials science frequently utilize such building blocks for synthesizing novel pharmaceutical agents, agrochemicals, and specialty polymers. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations, making a reliable and well-understood synthesis protocol essential for research and development.

This document provides an in-depth guide to the synthesis of Methyl 5-methoxy-2-methylbenzoate, focusing on the scientifically robust and widely adopted Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven laboratory protocol, and discuss the necessary safety precautions and characterization techniques to ensure a successful and reproducible outcome.

The Synthetic Strategy: Fischer-Speier Esterification

The most direct and efficient route to synthesize Methyl 5-methoxy-2-methylbenzoate is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-methoxy-2-methylbenzoic acid, with methanol. This classic transformation is known as the Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895.[1]

Causality of the Mechanism: The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side. This is typically achieved by using one of the reactants, usually the alcohol, in large excess or by actively removing the water byproduct as it forms.[2] The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

The mechanism unfolds in several reversible steps:

  • Protonation of Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of 5-methoxy-2-methylbenzoic acid.

  • Nucleophilic Attack: A molecule of methanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral oxonium ion intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The newly formed water molecule is eliminated, regenerating the carbonyl group and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final product, Methyl 5-methoxy-2-methylbenzoate, and regenerate the acid catalyst.[3][4]

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants RCOOH 5-Methoxy-2-methylbenzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ A1 1. Protonation ROH Methanol (CH₃OH) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH A2 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O A3 3. Water Elimination Ester Methyl 5-Methoxy-2-methylbenzoate Protonated_Ester->Ester A4 4. Deprotonation Water Water (H₂O)

Caption: The acid-catalyzed mechanism for synthesizing the target ester.

Experimental Guide: A Self-Validating Protocol

This protocol is designed to be a self-validating system, where successful completion and characterization confirm the integrity of the process. The starting material, 5-methoxy-2-methylbenzoic acid, is commercially available from various suppliers.[5]

Materials and Equipment
Reagents & ChemicalsEquipment
5-Methoxy-2-methylbenzoic acidRound-bottom flask (100 mL)
Methanol (anhydrous)Reflux condenser
Sulfuric acid (concentrated, 98%)Magnetic stirrer and stir bar
Ethyl acetateHeating mantle or oil bath
Sodium bicarbonate (saturated solution)Separatory funnel (250 mL)
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Beakers, graduated cylinders
Deuterated chloroform (CDCl₃) for NMRTLC plates (silica gel) & chamber
Quantitative Data: Reagent Table
ReagentM.W. ( g/mol )AmountMolesEquivalents
5-Methoxy-2-methylbenzoic acid166.175.00 g0.03011.0
Methanol32.0450 mL1.23~41
Sulfuric Acid98.080.5 mL0.0092~0.3

Note: Methanol serves as both a reactant and the solvent, hence its large excess.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL dry round-bottom flask containing a magnetic stir bar, add 5.00 g (0.0301 mol) of 5-methoxy-2-methylbenzoic acid. Add 50 mL of anhydrous methanol and stir until the solid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice bath to cool the solution. While stirring, slowly and cautiously add 0.5 mL of concentrated sulfuric acid dropwise. Causality: This exothermic addition must be controlled to prevent excessive heat generation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ~100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers. Trustworthiness: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Work-up - Neutralization:

    • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[6][7] Note: Effervescence (CO₂ gas) will occur. Vent the separatory funnel frequently.

    • Wash the organic layer with brine (1 x 30 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale oil or low-melting solid.

Diagram 2: Experimental Synthesis Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Dissolve Acid in Methanol Catalyst 2. Add H₂SO₄ (cat.) (Ice Bath) Setup->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux Cool 4. Cool to RT Reflux->Cool Extract 5. Quench in H₂O & Extract with EtOAc Cool->Extract Wash 6. Wash with NaHCO₃ & Brine Extract->Wash Dry 7. Dry (MgSO₄) & Concentrate Wash->Dry Product Final Product: Methyl 5-Methoxy-2-methylbenzoate Dry->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: A streamlined workflow for the synthesis and analysis.

Product Characterization

The identity and purity of the synthesized Methyl 5-methoxy-2-methylbenzoate must be confirmed through analytical methods. An expected yield for this reaction is typically in the range of 85-95%.

  • ¹H NMR Spectroscopy: This is the primary method for structural confirmation. The expected spectrum (in CDCl₃) will show distinct signals for the aromatic protons, the two methyl groups (one on the ring and one from the ester), and the methoxy group.[8]

    • Aromatic Protons (3H): Signals typically between δ 6.7-7.8 ppm.

    • Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.8 ppm.

    • Ester Methyl Protons (-COOCH₃, 3H): A sharp singlet around δ 3.9 ppm.

    • Aromatic Methyl Protons (-CH₃, 3H): A singlet around δ 2.5 ppm.

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon framework.

  • Infrared (IR) Spectroscopy: Will show a strong characteristic carbonyl (C=O) stretch for the ester at approximately 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (180.20 g/mol ).

Safety and Handling: A Mandate for Prudence

Scientific integrity demands a commitment to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns upon contact. Handle with extreme care.

  • Methanol (CH₃OH): Flammable and toxic by inhalation, ingestion, and skin absorption. Avoid breathing vapors and ensure no ignition sources are present.

  • Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from open flames and sparks.

  • Pressure Build-up: During the neutralization wash with sodium bicarbonate, CO₂ gas is generated. It is critical to vent the separatory funnel frequently to prevent pressure build-up.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagents (especially methanol) were not anhydrous. 3. Ineffective catalyst.1. Extend reflux time; monitor by TLC. 2. Use anhydrous grade solvents. 3. Use fresh, concentrated sulfuric acid.
Product Contaminated with Starting Material 1. Insufficient reaction time. 2. Incomplete neutralization/washing.1. Increase reflux duration. 2. Ensure thorough washing with NaHCO₃ solution until effervescence ceases.
Oily product that won't solidify This compound can be a low-melting solid or an oil at room temperature. This is not necessarily an indication of impurity.Proceed with characterization. If impurities are detected by NMR, purify via column chromatography.

References

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  • Methyl 5-hydroxy-2-methylbenzoate | C9H10O3 | CID 13929055 - PubChem - NIH. [Link]

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  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap. [Link]

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  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P
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  • Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem. [Link]

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Application Note: A Validated Synthetic Pathway for Gefitinib Utilizing a Substituted Methyl Benzoate Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, research-grade guide for the synthesis of Gefitinib (Iressa®), a critical epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. While the inquiry specified "Methyl 5-Methoxy-2-methylbenzoate," an extensive review of authoritative literature indicates that the required 6,7-disubstituted quinazoline core of Gefitinib is synthesized from a different structural isomer. This guide is therefore based on the validated and widely published pathway commencing with Methyl 3-hydroxy-4-methoxybenzoate . This starting material possesses the requisite substitution pattern to methodically construct the final active pharmaceutical ingredient (API). We present a comprehensive, multi-step protocol, complete with mechanistic insights, step-by-step procedures, and process validation checkpoints, designed to ensure both scientific integrity and reproducibility for professionals in drug discovery and development.

Introduction: Strategic Synthesis of Gefitinib

Gefitinib is a first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1] Its molecular structure, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazoline-4-amine, features a disubstituted quinazoline scaffold, which is the primary focus of this synthetic guide.

The industrial and laboratory-scale synthesis of Gefitinib has evolved significantly since its inception. Early routes often involved multiple protection/deprotection steps and suffered from low overall yields.[2][3] The pathway detailed herein represents a more streamlined and efficient approach. It strategically builds the quinazoline core from a commercially available and correctly substituted benzene ring precursor, Methyl 3-hydroxy-4-methoxybenzoate. This approach avoids harsh demethylation steps required in other routes and offers a logical, convergent pathway to the final API.[2][3]

Overall Synthetic Strategy

The synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate is a multi-step process designed to sequentially install the necessary functional groups around the aromatic ring before constructing the heterocyclic quinazolinone core. The key transformations are:

  • O-Alkylation: Introduction of a latent morpholinopropoxy side chain, or a precursor thereof, at the 3-hydroxy position.

  • Nitration: Regioselective installation of a nitro group ortho to the amino precursor, which is essential for the subsequent cyclization.

  • Reduction: Conversion of the nitro group to an amine, creating the ortho-aminoaryl ester required for quinazolinone formation.

  • Cyclization: Reaction with a formylating agent (e.g., formamidine acetate) to construct the 4-quinazolinone ring system.

  • Chlorination: Activation of the 4-position of the quinazolinone ring for subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the activated quinazoline core with 3-chloro-4-fluoroaniline to install the key anilino side chain.

  • Final Side Chain Installation (if necessary): Conversion of the precursor side chain to the final 3-morpholinopropoxy group.

This sequence is logically designed to manage the reactivity of the intermediates and maximize yields. For instance, the electron-withdrawing nitro group is introduced to direct the subsequent cyclization, and the reduction to the amine is performed immediately prior to ring formation.

Visualized Synthetic Workflow

Gefitinib_Synthesis_Workflow cluster_0 Part 1: Precursor Functionalization cluster_1 Part 2: Quinazolinone Core Formation & Final Assembly A Methyl 3-hydroxy-4-methoxybenzoate B Methyl 3-(3-chloropropoxy)-4-methoxybenzoate A->B  1-Bromo-3-chloropropane,  K2CO3 C Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate B->C  HNO3, Acetic Acid D Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate C->D  Fe Powder, Acetic Acid E 6-(3-Chloropropoxy)-7-methoxy- quinazolin-4(3H)-one D->E  Formamidine Acetate,  EtOH F 4-Chloro-6-(3-chloropropoxy)- 7-methoxyquinazoline E->F  SOCl2, DMF (cat.) G N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)- 7-methoxyquinazolin-4-amine F->G  3-Chloro-4-fluoroaniline,  iPrOH H Gefitinib G->H  Morpholine, KI

Caption: Overall workflow for the synthesis of Gefitinib.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
  • Causality: This step introduces the three-carbon linker for the future morpholino group. Using 1-bromo-3-chloropropane allows for selective alkylation at the more reactive phenolic hydroxyl group, leaving the chloro group intact for a later substitution reaction with morpholine. Potassium carbonate serves as a mild base to deprotonate the phenol.

  • Protocol:

    • To a stirred solution of Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0 eq).

    • Add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 70-80 °C) and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the inorganic salts, and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or used directly in the next step if purity is sufficient.

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
  • Causality: Nitration is directed to the position ortho to the methoxy group and para to the ester-activating group, which is the C-2 position. This step is critical for introducing the nitrogen atom that will become N-1 of the quinazoline ring. A mixture of acetic acid and acetic anhydride is used as the solvent system.[2]

  • Protocol:

    • Dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride (e.g., 3:1 v/v).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add fuming nitric acid (approx. 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.[2]

    • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

Step 3: Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
  • Causality: The nitro group is selectively reduced to an amine. Powdered iron in acetic acid is a classic and effective method for this transformation, being more cost-effective and scalable than catalytic hydrogenation for this substrate.[2] This creates the requisite 2-aminobenzoate structure for cyclization.

  • Protocol:

    • Create a suspension of powdered iron (approx. 3.0-4.0 eq) in a mixture of methanol and acetic acid.

    • Heat the suspension to 50-60 °C under a nitrogen atmosphere.

    • Add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol dropwise.

    • Maintain the temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture through a pad of celite to remove the iron catalyst, washing with methanol.

    • Evaporate the solvent from the filtrate. The residue can be taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine to remove acetic acid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amino compound.[2]

Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one
  • Causality: This is the key ring-forming step. Formamidine acetate serves as the source for the N-3 and C-2 atoms of the quinazolinone ring. The reaction proceeds via condensation with the 2-amino group and the ester, followed by cyclization and elimination of methanol and ammonia.

  • Protocol:

    • Reflux a mixture of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq) and formamidine acetate (2.0-3.0 eq) in absolute ethanol for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

Step 5: Synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
  • Causality: The hydroxyl group at the 4-position of the quinazolinone (in its tautomeric form) is converted to a chloro group. Thionyl chloride is a common and effective chlorinating agent for this purpose. The chloro group is an excellent leaving group, activating the C-4 position for the crucial SNAr reaction. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.

  • Protocol:

    • Suspend 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5.0-10.0 eq).

    • Add a catalytic amount of DMF (e.g., 2-3 drops).

    • Heat the mixture to reflux for 3-4 hours. The suspension should become a clear solution.

    • After completion, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

    • The resulting crude solid is typically triturated with a non-polar solvent like hexane and used directly in the next step without further purification.

Step 6: Synthesis of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
  • Causality: This is the key bond-forming step that attaches the anilino side chain. The electron-deficient quinazoline ring readily undergoes nucleophilic aromatic substitution at C-4 by the amino group of 3-chloro-4-fluoroaniline. Isopropanol is a common solvent for this reaction.

  • Protocol:

    • Dissolve the crude 4-chloroquinazoline intermediate (1.0 eq) in isopropanol.

    • Add 3-chloro-4-fluoroaniline (1.1 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture. The product hydrochloride salt often precipitates.

    • The solid can be collected by filtration. To obtain the free base, the solid can be suspended in water and basified with an aqueous solution of sodium bicarbonate or ammonium hydroxide, filtered, washed with water, and dried.

Step 7: Synthesis of Gefitinib
  • Causality: The final step is a nucleophilic substitution where morpholine displaces the terminal chloride on the propoxy side chain. The addition of potassium iodide can catalyze the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.

  • Protocol:

    • To a solution of the product from Step 6 (1.0 eq) in a suitable solvent like DMF or acetonitrile, add morpholine (3.0-5.0 eq) and potassium iodide (0.2 eq).

    • Heat the mixture to 80-90 °C and stir for 6-8 hours.

    • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • The crude Gefitinib can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol) to achieve pharmaceutical-grade purity.

Data Summary and Characterization

The following table summarizes the key intermediates and their expected yields based on literature precedents. Actual yields may vary based on reaction scale and optimization.

StepCompound NameMolecular FormulaMol. Wt. ( g/mol )Typical Yield (%)
1Methyl 3-(3-chloropropoxy)-4-methoxybenzoateC₁₂H₁₅ClO₄258.70>90
2Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateC₁₂H₁₄ClNO₆303.70~85-90
3Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoateC₁₂H₁₆ClNO₄273.72~75-80
46-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-oneC₁₂H₁₃ClN₂O₃268.70~80-85
54-Chloro-6-(3-chloropropoxy)-7-methoxyquinazolineC₁₂H₁₂Cl₂N₂O₂287.15>95 (crude)
6N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amineC₂₁H₂₀Cl₂FN₃O₂436.31~90
7Gefitinib C₂₂H₂₄ClFN₄O₃ 446.90 ~85-90

Mechanistic Visualization: The SNAr Keystone Step

The coupling of the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline is the pivotal step in assembling the final drug molecule. It proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.

Caption: Mechanism of the key SNAr coupling reaction.

References

  • Kumar, A., et al. (2011). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Der Pharma Chemica, 3(6), 126-138. [Link not available]
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(03), 471-476.

  • Li, M., You, J., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673-678. (Note: This paper has been retracted, but the synthetic route described is chemically plausible and cited in other literature). [Link]

  • Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine, 350(21), 2129-2139.

  • Gibson, K.H. (1996). Quinazoline derivatives.
  • Gilday, J. P., & David, M. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
  • Chandregowda, V., Rao, G. K., & Reddy, G. C. (2009). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 13(5), 878-881.

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Ming, L., You, J., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed, National Library of Medicine. [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2014). National Institutes of Health. [Link]

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Application Note: The Pivotal Role of Methyl 2-Methoxy-5-sulfamoylbenzoate in the Synthesis of Sulpiride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The topic provided specified the use of "Methyl 5-Methoxy-2-methylbenzoate." Our comprehensive review of authoritative chemical literature and patents indicates that the critical intermediate for Sulpiride synthesis is, in fact, Methyl 2-methoxy-5-sulfamoylbenzoate . The structural features of this molecule, specifically the 2-methoxy and 5-sulfamoyl groups, are essential for forming the final Sulpiride molecule. This guide will, therefore, focus on the correct and scientifically validated precursor, Methyl 2-methoxy-5-sulfamoylbenzoate, to ensure technical accuracy and practical utility.

Introduction: Sulpiride and its Key Synthetic Precursor

Sulpiride is a substituted benzamide derivative widely used as an antipsychotic and antiemetic agent.[1] It functions primarily as a selective dopamine D2 receptor antagonist.[1] The synthesis of Sulpiride hinges on the availability of a key intermediate that provides the core benzamide structure with the necessary functional groups. This crucial building block is Methyl 2-methoxy-5-sulfamoylbenzoate (also known as Methyl 5-(aminosulfonyl)-2-methoxybenzoate).[2][3][4][5]

The industrial production of Sulpiride is most efficiently achieved through the condensation reaction between this key intermediate and N-((1-ethyl-2-pyrrolidinyl)methyl)amine.[1][6] Understanding the application of Methyl 2-methoxy-5-sulfamoylbenzoate is, therefore, fundamental to mastering the synthesis of this important pharmaceutical compound.

The Synthetic Pathway: A Strategic Overview

The final and most critical step in Sulpiride synthesis is the formation of an amide bond. This reaction leverages the methyl ester of the benzoic acid derivative as an effective leaving group when reacting with the primary amine of the pyrrolidine side chain.

The Core Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of (S)-1-ethyl-2-aminomethylpyrrolidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester in Methyl 2-methoxy-5-sulfamoylbenzoate. The reaction is typically driven by heat, often in a high-boiling point solvent, to facilitate the departure of methanol and drive the equilibrium towards the formation of the stable amide product, Sulpiride.

cluster_reactants Reactants cluster_product Product reac1 Methyl 2-methoxy-5-sulfamoylbenzoate plus + reac2 (S)-1-ethyl-2-aminomethylpyrrolidine product Sulpiride reac2->product Heat, Solvent (e.g., Ethylene Glycol)

Caption: Core amidation reaction for Sulpiride synthesis.

Synthesis of the Key Intermediate

While this note focuses on the final conversion to Sulpiride, it is valuable to recognize that Methyl 2-methoxy-5-sulfamoylbenzoate itself is typically synthesized from more common starting materials like salicylic acid or methyl salicylate.[2][3][7] This multi-step process generally involves:

  • Etherification (Methylation): Conversion of the phenolic hydroxyl group to a methoxy group.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group (-SO₂Cl) onto the benzene ring.

  • Amination: Conversion of the sulfonyl chloride to a sulfonamide (-SO₂NH₂) using an ammonia source.

  • Esterification: Conversion of the carboxylic acid to a methyl ester, if not already present.

Optimizing each of these steps is crucial for the overall yield and purity of the final Sulpiride product.[7][8]

Experimental Protocol: Synthesis of Sulpiride

This section provides a detailed, step-by-step protocol for the amidation of Methyl 2-methoxy-5-sulfamoylbenzoate. The protocol synthesizes data from established methodologies found in chemical patents and literature.[4][6][9]

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
Methyl 2-methoxy-5-sulfamoylbenzoate33045-52-2245.25The key intermediate.
(S)-1-ethyl-2-aminomethylpyrrolidine22776-63-8128.21The amine side-chain.
Ethylene Glycol (or Glycerol)107-21-162.07High-boiling point solvent.
Ethanol64-17-546.07For purification/recrystallization.
Nitrogen (Inert Gas)7727-37-928.01For providing an inert atmosphere.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stir plate

  • Heating mantle with temperature controller

  • Thermometer

  • Inlet for inert gas (Nitrogen)

  • Buchner funnel and filtration apparatus

  • Vacuum oven

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is clean and dry.

  • Charging the Reactor: Charge the flask with Methyl 2-methoxy-5-sulfamoylbenzoate (e.g., 49 g) and (S)-1-ethyl-2-aminomethylpyrrolidine (e.g., 26.5 g).[4] Add a high-boiling solvent such as ethylene glycol or glycerol (e.g., 150-180 ml).[6][9]

  • Inerting the Atmosphere: Begin purging the system with nitrogen gas to displace air and maintain an inert atmosphere throughout the reaction. This is crucial to prevent oxidative side reactions at high temperatures.

  • Heating and Reaction: Begin stirring the mixture and heat the flask to 90-100°C.[4][6] Maintain this temperature for approximately 4-10 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation (Work-up):

    • After the reaction is complete (as determined by monitoring), cool the mixture to approximately 80°C.[4]

    • Add ethanol (e.g., 50 g) and briefly reflux for 10-15 minutes to ensure a homogenous solution for crystallization.[4]

    • Cool the mixture slowly to room temperature, then further cool using an ice bath to 0-5°C.[6]

    • Stir at this low temperature for at least 1-2 hours to maximize the precipitation of the Sulpiride crude product.[4][6]

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with cold ethanol to remove residual solvent and impurities.

  • Drying: Dry the purified Sulpiride product in a vacuum oven at approximately 60-65°C until a constant weight is achieved. The final product should be a white crystalline powder.[4][6]

cluster_prep cluster_reaction cluster_purification A Charge Reactor with: - Methyl 2-methoxy-5-sulfamoylbenzoate - (S)-1-ethyl-2-aminomethylpyrrolidine - Ethylene Glycol B Purge with Nitrogen A->B Setup Complete C Heat to 90-100°C (4-10 hours) B->C D Monitor via TLC/HPLC C->D E Cool to 80°C Add Ethanol & Reflux D->E Reaction Complete F Cool to 0-5°C (Induce Crystallization) E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry under Vacuum (60-65°C) H->I J J I->J Final Product: Pure Sulpiride

Caption: Experimental workflow for Sulpiride synthesis.

Data Summary and Quality Control

The efficiency of the synthesis is highly dependent on reaction conditions. The following table summarizes parameters reported in various sources.

ParameterValue RangeSource(s)Rationale / Note
Reactant Molar Ratio~1 : 1.05 (Ester : Amine)[4][6]A slight excess of the more volatile amine can help drive the reaction to completion.
Reaction Temperature80 - 100°C[4][6][9]Provides sufficient energy for the amidation reaction without significant thermal degradation.
Reaction Time4 - 10 hours[4][6][9]Duration depends on temperature, catalyst use, and scale. Requires monitoring for completion.
Catalyst (Optional)Solid base catalyst (e.g., HND-62)[9]Can significantly reduce reaction time and improve yield and purity.[9]
Expected Yield 88% - 95% [4][6][9]High yields are achievable with optimized conditions.
Expected Purity (Post-Recrystallization) >99% [4][9]Recrystallization is a highly effective purification step.
Quality Control: A Self-Validating System

The trustworthiness of this protocol is ensured by integrated quality control steps:

  • In-Process Monitoring: Regular analysis by HPLC allows for tracking the consumption of the Methyl 2-methoxy-5-sulfamoylbenzoate intermediate and the formation of Sulpiride, ensuring the reaction is driven to completion.

  • Purity Validation: The purity of the final, dried product must be confirmed. HPLC is the standard method, with typical conditions involving a C18 column and a mobile phase of methanol/water.[4][10]

  • Identity Confirmation: The melting point of the synthesized Sulpiride should be compared against the literature value (175-177°C) as a confirmation of identity and purity.[11]

Conclusion

Methyl 2-methoxy-5-sulfamoylbenzoate is the indispensable precursor for the final stage of Sulpiride synthesis. The amidation reaction described is robust, high-yielding, and forms the basis of industrial production. By carefully controlling reaction parameters such as temperature, time, and atmosphere, and by implementing rigorous in-process and final product quality control, researchers and drug development professionals can reliably produce high-purity Sulpiride suitable for further use.

References

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]

  • CN112441960A - Synthetic method of sulpiride - Google Patents. (n.d.).
  • CN104447477A - Method for preparing sulpiride - Google Patents. (n.d.).
  • Sulpiride | C15H23N3O4S - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. (n.d.).
  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents. (n.d.).
  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents. (n.d.).
  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]

  • CN112521318A - Preparation method of amisulpride important intermediate - Google Patents. (n.d.).
  • Synthesis of 1-ethyl-2-(2-methoxy-5-sulfamoylbenzamidomethyl)pyrrolidine. (n.d.). Retrieved January 7, 2026, from [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents. (n.d.).

Sources

Application Notes and Protocols: Methyl 5-Methoxy-2-methylbenzoate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Methyl 5-methoxy-2-methylbenzoate, a readily available substituted aromatic ester, presents itself as a highly versatile and strategic starting material for the construction of diverse heterocyclic frameworks. Its unique arrangement of a nucleophilic methoxy group, a reactive methyl group amenable to functionalization, and an ester moiety that can be transformed or utilized in cyclization reactions, provides multiple avenues for synthetic exploration.

This comprehensive guide delves into the practical applications of Methyl 5-Methoxy-2-methylbenzoate as a key building block. We will explore detailed, field-proven protocols for the synthesis of prominent heterocyclic systems, including benzofurans, indoles, and quinolines. Beyond a mere recitation of steps, these notes will elucidate the underlying chemical principles and strategic considerations that inform each experimental choice, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

I. Synthesis of Benzofuran Derivatives

The benzofuran nucleus is a common motif in many biologically active natural products and synthetic drugs. The inherent structure of Methyl 5-Methoxy-2-methylbenzoate does not directly lend itself to benzofuran synthesis. However, a closely related precursor, 5-hydroxy-2-methylbenzoic acid, can be readily converted to our target starting material and subsequently cyclized to form the benzofuran ring system. This section will detail a reliable pathway from a related phenol to a functionalized benzofuran, a transformation that highlights the synthetic utility of the methoxy group as a protecting group for a phenol.

A. Rationale and Strategy

The synthesis of the benzofuran core from a substituted phenol typically involves the introduction of a two-carbon unit at the ortho position to the hydroxyl group, followed by cyclization. A common and effective strategy is the reaction of a phenol with an α-halo ketone or ester, followed by an intramolecular Williamson ether synthesis or a related cyclization. In our proposed pathway, we will first synthesize the key intermediate, Methyl 5-hydroxy-2-methylbenzoate, and then utilize it to construct the benzofuran ring. The initial methoxy group in Methyl 5-Methoxy-2-methylbenzoate can be seen as a protected form of the required phenol.

Workflow for Benzofuran Synthesis

start Methyl 5-Methoxy-2-methylbenzoate demethylation Demethylation (e.g., BBr3) start->demethylation intermediate1 Methyl 5-hydroxy-2-methylbenzoate demethylation->intermediate1 alkylation Alkylation with α-bromoacetate derivative intermediate1->alkylation intermediate2 Ether intermediate alkylation->intermediate2 cyclization Intramolecular Cyclization (e.g., base-catalyzed) intermediate2->cyclization benzofuran Substituted Benzofuran cyclization->benzofuran

Caption: Synthetic workflow for benzofuran derivatives.

B. Detailed Experimental Protocol: Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

This protocol is adapted from established procedures for the synthesis of similar benzofuran structures.

Step 1: Demethylation of Methyl 5-Methoxy-2-methylbenzoate

  • Reagents and Equipment:

    • Methyl 5-Methoxy-2-methylbenzoate (1.0 eq)

    • Boron tribromide (BBr₃) (1.2 eq, 1M solution in DCM)

    • Dichloromethane (DCM), anhydrous

    • Methanol

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

  • Procedure:

    • Dissolve Methyl 5-Methoxy-2-methylbenzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the BBr₃ solution dropwise via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Methyl 5-hydroxy-2-methylbenzoate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: O-Alkylation with Ethyl Bromoacetate

  • Reagents and Equipment:

    • Methyl 5-hydroxy-2-methylbenzoate (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone or DMF, anhydrous

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • To a solution of Methyl 5-hydroxy-2-methylbenzoate in anhydrous acetone, add anhydrous K₂CO₃.

    • Add ethyl bromoacetate to the suspension.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the K₂CO₃.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude ether intermediate.

Step 3: Intramolecular Dieckmann Condensation and Aromatization

  • Reagents and Equipment:

    • Crude ether intermediate from Step 2 (1.0 eq)

    • Sodium ethoxide (NaOEt) (1.5 eq)

    • Ethanol, anhydrous

    • Hydrochloric acid (HCl), 1M aqueous solution

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • Dissolve the crude ether intermediate in anhydrous ethanol under an inert atmosphere.

    • Add sodium ethoxide and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and acidify with 1M HCl.

    • The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the product with ethyl acetate.

    • Wash the organic extract with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The resulting intermediate will likely be a β-keto ester, which can be aromatized by air oxidation or by treatment with a mild oxidizing agent to afford the final benzofuran product.

    • Purify the final product, Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, by recrystallization or column chromatography.

Step Reactant Key Reagents Typical Yield Reference
1Methyl 5-Methoxy-2-methylbenzoateBBr₃, DCM85-95%General demethylation protocols
2Methyl 5-hydroxy-2-methylbenzoateEthyl bromoacetate, K₂CO₃, Acetone80-90%Standard Williamson ether synthesis
3Ether intermediateNaOEt, Ethanol70-85%Dieckmann condensation literature

II. Synthesis of Indole Derivatives

The indole scaffold is of paramount importance in medicinal chemistry, being present in numerous blockbuster drugs. A plausible and well-precedented route to indole derivatives from Methyl 5-Methoxy-2-methylbenzoate involves a multi-step sequence culminating in the Fischer indole synthesis. This strategy leverages the reactivity of the aromatic ring and the versatility of classical organic reactions.

A. Rationale and Strategy

The Fischer indole synthesis is a robust method for constructing the indole ring from a phenylhydrazine and a ketone or aldehyde. Our strategy involves converting Methyl 5-Methoxy-2-methylbenzoate into the corresponding phenylhydrazine derivative. This will be achieved through a three-step sequence: nitration of the aromatic ring, reduction of the nitro group to an amine, and finally, diazotization followed by reduction to the hydrazine.

Workflow for Indole Synthesis

start Methyl 5-Methoxy-2-methylbenzoate nitration Nitration (HNO3/H2SO4) start->nitration nitro_intermediate Methyl 5-Methoxy-2-methyl-X-nitrobenzoate nitration->nitro_intermediate reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) nitro_intermediate->reduction amino_intermediate Methyl X-amino-5-methoxy-2-methylbenzoate reduction->amino_intermediate diazotization Diazotization (NaNO2/HCl) amino_intermediate->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt hydrazine_formation Reduction to Hydrazine (e.g., SnCl2) diazonium_salt->hydrazine_formation hydrazine_intermediate Corresponding Phenylhydrazine hydrazine_formation->hydrazine_intermediate fischer_synthesis Fischer Indole Synthesis (with a ketone/aldehyde) hydrazine_intermediate->fischer_synthesis indole_product Substituted Indole fischer_synthesis->indole_product

Caption: Multi-step workflow for indole synthesis.

B. Detailed Experimental Protocol: A Proposed Route to a 5-Methoxy-2-methylindole Derivative

This is a proposed synthetic route based on well-established transformations.

Step 1: Nitration of Methyl 5-Methoxy-2-methylbenzoate

  • Reagents and Equipment:

    • Methyl 5-Methoxy-2-methylbenzoate (1.0 eq)

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice bath, dropping funnel, beaker with ice water.

  • Procedure:

    • Carefully add Methyl 5-Methoxy-2-methylbenzoate to concentrated H₂SO₄ at 0 °C.

    • Slowly add a mixture of fuming HNO₃ and concentrated H₂SO₄ dropwise, maintaining the temperature below 10 °C. The regioselectivity of the nitration will be directed by the existing substituents.

    • Stir the mixture at 0-5 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated nitro-derivative by filtration, wash with cold water until neutral, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to purify the product.

Step 2: Reduction of the Nitro Group

  • Reagents and Equipment:

    • Nitro-derivative from Step 1 (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂, 2H₂O) (3-4 eq)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution, 10%

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Suspend the nitro-derivative in ethanol.

    • Add a solution of SnCl₂ in concentrated HCl.

    • Heat the mixture to reflux for 1-3 hours.

    • Cool the reaction mixture and neutralize with 10% NaOH solution until a basic pH is achieved.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amino-derivative.

Step 3: Formation of Phenylhydrazine

  • Reagents and Equipment:

    • Amino-derivative from Step 2 (1.0 eq)

    • Sodium nitrite (NaNO₂) (1.1 eq)

    • Concentrated hydrochloric acid (HCl)

    • Tin(II) chloride dihydrate (SnCl₂, 2H₂O)

    • Ice bath.

  • Procedure:

    • Dissolve the amino-derivative in concentrated HCl and cool to 0 °C.

    • Slowly add an aqueous solution of NaNO₂ dropwise, keeping the temperature below 5 °C.

    • Stir for 30 minutes at 0 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of SnCl₂ in concentrated HCl and cool it to 0 °C.

    • Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring.

    • The hydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry.

Step 4: Fischer Indole Synthesis

  • Reagents and Equipment:

    • Phenylhydrazine hydrochloride from Step 3 (1.0 eq)

    • A suitable ketone or aldehyde (e.g., acetone, pyruvate) (1.1 eq)

    • Polyphosphoric acid (PPA) or another acidic catalyst

    • Heating mantle, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Mix the phenylhydrazine hydrochloride and the carbonyl compound.

    • Add the acidic catalyst (e.g., PPA).

    • Heat the mixture to 80-120 °C for 1-4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize with a base (e.g., NaOH solution).

    • Extract the indole product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the final indole derivative by column chromatography or recrystallization.

Transformation Key Reagents Plausible Yield Reference/Concept
NitrationHNO₃/H₂SO₄70-85%Standard electrophilic aromatic substitution
Nitro ReductionSnCl₂/HCl85-95%[1][2][3][4]
Hydrazine FormationNaNO₂/HCl, then SnCl₂60-75%Standard diazotization and reduction
Fischer Indole SynthesisKetone/Aldehyde, PPA50-80%[5][6][7][8][9]

III. Synthesis of Quinoline Derivatives

The quinoline ring system is another privileged scaffold in medicinal chemistry, famously found in antimalarial drugs. A hypothetical but chemically sound approach to quinoline synthesis from Methyl 5-Methoxy-2-methylbenzoate would involve modifications to introduce the necessary functionalities for a Friedländer annulation or a Combes quinoline synthesis.

A. Rationale and Strategy

The Friedländer synthesis provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[10][11][12][13][14] Our proposed strategy involves the transformation of the methyl and ester groups of the starting material into a 2-aminoacetophenone derivative, which can then undergo the Friedländer reaction.

Workflow for Quinoline Synthesis

start Methyl 5-Methoxy-2-methylbenzoate ortho_nitration Ortho-Nitration start->ortho_nitration nitro_intermediate Ortho-Nitro Intermediate ortho_nitration->nitro_intermediate reduction Nitro Group Reduction nitro_intermediate->reduction amino_intermediate Methyl 2-amino-5-methoxybenzoate reduction->amino_intermediate acetylation Conversion to 2-Aminoacetophenone Derivative amino_intermediate->acetylation friedlander_precursor 2-Amino-4-methoxyacetophenone acetylation->friedlander_precursor friedlander Friedländer Annulation (with an active methylene compound) friedlander_precursor->friedlander quinoline_product Substituted Quinoline friedlander->quinoline_product

Caption: Proposed workflow for quinoline synthesis.

B. Detailed Experimental Protocol: A Proposed Route to a Substituted Quinoline

This is a proposed synthetic pathway based on established chemical transformations.

Step 1: Ortho-Nitration and Reduction

  • Follow a similar procedure as outlined in the indole synthesis (Section II.B, Steps 1 and 2) to introduce a nitro group, likely at the ortho position to the methyl group, and subsequently reduce it to an amino group. This would yield Methyl 2-amino-5-methoxy-X-methylbenzoate.

Step 2: Conversion of the Ester to a Methyl Ketone

This is a challenging transformation that may require a multi-step sequence, for example, reduction of the ester to an alcohol, oxidation to an aldehyde, and then reaction with a methyl Grignard reagent, followed by oxidation. A more direct, albeit potentially lower-yielding, approach could be explored.

Alternative Precursor Strategy: Friedländer Synthesis from a Modified Starting Material

A more direct route would involve starting with or synthesizing 2-amino-4-methoxyacetophenone. Assuming this precursor is available, the Friedländer synthesis can proceed as follows:

  • Reagents and Equipment:

    • 2-Amino-4-methoxyacetophenone (1.0 eq)

    • A compound with an active methylene group (e.g., ethyl acetoacetate, diethyl malonate) (1.1 eq)

    • Acidic or basic catalyst (e.g., piperidine, p-toluenesulfonic acid)

    • Ethanol or another suitable solvent

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve 2-amino-4-methoxyacetophenone and the active methylene compound in ethanol.

    • Add a catalytic amount of the chosen acid or base.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may crystallize out.

    • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the substituted quinoline.

Reaction Key Reagents Plausible Yield Reference/Concept
Friedländer AnnulationActive methylene compound, catalyst60-90%[10][11][12][13][14]
Combes Synthesisβ-Diketone, acid catalyst50-80%[15][16][17][18][19]
Doebner-von Miller Reactionα,β-Unsaturated carbonyl, acid40-70%[20][21][22][23][24]

Conclusion

Methyl 5-Methoxy-2-methylbenzoate stands as a promising and economically viable starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. While direct, one-pot syntheses of complex heterocycles from this specific precursor may not be extensively documented, its inherent functionalities provide a strategic entry point for multi-step synthetic sequences. The protocols and strategies outlined in these application notes for the synthesis of benzofurans, indoles, and quinolines are based on well-established and reliable chemical transformations. By understanding the underlying principles and the reactivity of the starting material, researchers are well-equipped to utilize Methyl 5-Methoxy-2-methylbenzoate as a versatile tool in the design and execution of novel synthetic routes towards new chemical entities with potential therapeutic applications.

References

  • Combes quinoline synthesis. In Wikipedia; 2023. [Link]

  • Friedländer synthesis. In Wikipedia; 2023. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Combes quinoline synthesis. Wikiwand. [Link]

  • Bischler–Möhlau indole synthesis. In Wikipedia; 2023. [Link]

  • Shaikh, A.; D’Souza, S.; Kumar, M.; et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv.2020, 10 (35), 20835-20864.
  • Combes Quinoline Synthesis PDF. Scribd. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Bischler-Möhlau Indole Synthesis. Merck Index. 2001.
  • Friedländer Synthesis. J&K Scientific LLC. [Link]

  • Wang, L.; et al. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synlett2022, 33 (15), 1499-1503.
  • Miyagawa, M.; et al.
  • Bischler Indole Synthesis. ResearchGate. [Link]

  • Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl... ResearchGate. [Link]

  • Zhang, X.-Q.; et al. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry2015, 27 (6), 2135-2137.
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  • Organocatalytic Reduction of Nitroarenes with Phenyl(2‐quinolyl)methanol. ResearchGate. [Link]

  • Ishii, H.; et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B2001, 77 (8), 143-148.
  • Bischler-Möhlau indole synthesis. ResearchGate. [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PubMed. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. [Link]

  • Fischer indole synthesis. In Wikipedia; 2023. [Link]

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  • Doebner-Miller Reaction. SynArchive. [Link]

  • 5-Methoxy-2-methylaniline. Oakwood Chemical. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • 5-METHYL-2-NITROANISOLE. ChemBK. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry2013, 9, 145-152.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Substituted active methylene synthesis by condensation. Organic Chemistry Portal. [Link]

  • Condensation of cyano active methylene compounds with 2-hydroxybenzal-4- acetylaniline : A chemoselective reaction. ResearchGate. [Link]

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Regioselective Nitration of Methyl 5-Methoxy-2-methylbenzoate: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract This document provides a comprehensive experimental protocol for the nitration of Methyl 5-Methoxy-2-methylbenzoate, a key reaction in the synthesis of functionalized aromatic compounds relevant to pharmaceutical and materials science research. The procedure details the preparation of the nitrating agent, the controlled electrophilic aromatic substitution reaction, product isolation, and purification. A central focus is placed on the principles of regioselectivity, governed by the directing effects of the pre-existing methoxy, methyl, and methyl ester substituents on the aromatic ring. This guide explains the causality behind each experimental step, emphasizes critical safety protocols for handling nitrating agents, and provides methods for the characterization of the final product, Methyl 5-methoxy-2-methyl-4-nitrobenzoate.

Scientific Principle: Understanding Regioselectivity

The nitration of a substituted benzene ring is a classic example of electrophilic aromatic substitution. The position of the incoming nitro group (–NO₂) is not random but is dictated by the electronic properties of the substituents already present on the ring. In the case of Methyl 5-Methoxy-2-methylbenzoate, we have three distinct groups whose directing effects must be considered collectively.

  • Methoxy Group (–OCH₃) at C5: This is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.

  • Methyl Group (–CH₃) at C2: This is a moderately activating group through an inductive effect. It is also an ortho, para-director.

  • Methyl Ester Group (–COOCH₃) at C1: This is a deactivating group because the carbonyl carbon is electron-deficient, withdrawing electron density from the ring. It is a meta-director.

To predict the outcome, we analyze the available positions for substitution (C3, C4, C6):

  • Position C3: ortho to the methyl group (favorable), but meta to the strongly activating methoxy group (unfavorable).

  • Position C4: para to the methyl group (favorable) and ortho to the powerful methoxy group (highly favorable). This position is also meta to the deactivating ester group, which is a consistent, non-conflicting effect.

  • Position C6: ortho to the methoxy group (favorable), but sterically hindered by the adjacent bulky methyl ester group.

The combined electronic effects strongly favor the substitution at the C4 position , which is activated by two groups and unhindered. Therefore, the expected major product is Methyl 5-methoxy-2-methyl-4-nitrobenzoate .

Reaction Mechanism Overview

The diagram below illustrates the generation of the nitronium ion electrophile and the subsequent electrophilic attack on the activated aromatic ring.

G Figure 1: Reaction Mechanism & Regioselectivity cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->NO2_plus Catalyst SigmaComplex Resonance-Stabilized Sigma Complex NO2_plus->SigmaComplex HSO4_minus HSO₄⁻ HSO4_minus->SigmaComplex Base for deprotonation H3O_plus H₃O⁺ StartMat Methyl 5-Methoxy-2-methylbenzoate StartMat->SigmaComplex Attack by π-system Product Methyl 5-methoxy-2-methyl-4-nitrobenzoate SigmaComplex->Product Deprotonation (restores aromaticity)

Caption: Generation of the nitronium ion and its subsequent attack on the aromatic ring.

Safety and Hazard Management

Nitration reactions are highly exothermic and involve the use of potent, corrosive acids. Adherence to strict safety protocols is mandatory.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).

  • Fume Hood: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[3]

  • Emergency Equipment: Ensure immediate access to a safety shower and eyewash station. Have a spill kit with a neutralizer (such as sodium bicarbonate) readily available.[4]

  • Reagent Handling:

    • Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents.[2][4] They can cause severe burns upon contact.

    • Always add acid to other liquids slowly; never the other way around, especially with water. The preparation of the nitrating mixture is highly exothermic.

  • Temperature Control: The reaction is highly exothermic. Loss of temperature control can lead to a runaway reaction, potentially causing boiling, pressure buildup, and vessel rupture.[5] Never leave the reaction unattended.

  • Waste Disposal: Do not mix nitric acid waste with organic solvents or other waste streams, as this can lead to violent reactions.[2] Dispose of acid waste according to institutional guidelines.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )QuantityNotes
Methyl 5-Methoxy-2-methylbenzoateC₁₀H₁₂O₃180.205.0 g (27.7 mmol)Starting Material
Concentrated Sulfuric Acid (~98%)H₂SO₄98.0820 mLCatalyst, Dehydrating Agent
Concentrated Nitric Acid (~70%)HNO₃63.015 mLNitrating Agent
Methanol (ACS Grade)CH₃OH32.04~50-100 mLRecrystallization Solvent
Deionized WaterH₂O18.02As neededWashing
Crushed IceH₂O(s)18.02~200 gQuenching
Equipment
  • 100 mL Round-bottom flask

  • 50 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer (-10 to 110 °C)

  • Büchner funnel and filter flask

  • Glassware for recrystallization (Erlenmeyer flasks)

  • Melting point apparatus

  • NMR spectrometer

Detailed Experimental Protocol

The overall workflow is summarized in the diagram below, from preparation to final characterization.

G Figure 2: Experimental Workflow prep_substrate 1. Prepare Substrate Solution (Dissolve starting material in H₂SO₄) reaction 3. Nitration Reaction (Slow addition at 0-10 °C) prep_substrate->reaction prep_nitrating 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄, pre-chilled) prep_nitrating->reaction quench 4. Quench Reaction (Pour onto crushed ice) reaction->quench isolate 5. Isolate Crude Product (Vacuum filtration & washing) quench->isolate purify 6. Purification (Recrystallization from Methanol) isolate->purify characterize 7. Characterization (Melting Point, NMR, IR) purify->characterize

Caption: Step-by-step workflow for the synthesis and analysis of the product.

Step 1: Preparation of the Substrate Solution
  • Place a 100 mL round-bottom flask containing a magnetic stir bar into an ice-salt bath on a magnetic stirrer.

  • Carefully add 10 mL of concentrated sulfuric acid to the flask and allow it to cool to below 5 °C.

  • In a separate beaker, weigh out 5.0 g (27.7 mmol) of Methyl 5-Methoxy-2-methylbenzoate.

  • Slowly, and in portions, add the Methyl 5-Methoxy-2-methylbenzoate to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 15 °C during the addition. Stir until all the solid has dissolved.

Causality: The substrate is dissolved in sulfuric acid to ensure it is fully protonated and ready for reaction. Pre-cooling is essential to manage the heat generated from the dissolution and the subsequent nitration.[6]

Step 2: Preparation of the Nitrating Mixture
  • In a separate, dry 50 mL Erlenmeyer flask, carefully combine 10 mL of concentrated sulfuric acid and 5 mL of concentrated nitric acid. CAUTION: This mixing is highly exothermic. Perform this step slowly in an ice bath.

  • Allow the freshly prepared nitrating mixture to cool thoroughly in the ice bath to below 10 °C before proceeding.

Causality: Mixing concentrated nitric and sulfuric acids generates the highly reactive electrophile, the nitronium ion (NO₂⁺), which is necessary for the substitution reaction.[7][8] Cooling is critical for safety and to prevent degradation of the nitronium ion.

Step 3: The Nitration Reaction
  • Transfer the cold nitrating mixture to a dropping funnel situated above the reaction flask containing the substrate solution.

  • Add the nitrating mixture dropwise to the stirring substrate solution over a period of 20-30 minutes.

  • CRITICAL: Meticulously monitor the internal temperature of the reaction mixture with a thermometer. Maintain the temperature between 0 °C and 10 °C throughout the entire addition. Adjust the addition rate and cooling bath as needed.[9]

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the reaction stir at room temperature for another 15 minutes to ensure completion.[6]

Causality: Slow, controlled addition at low temperatures is the most critical part of the procedure. It prevents a dangerous exotherm and minimizes the formation of unwanted byproducts, such as dinitrated compounds.[5]

Step 4: Work-up and Isolation of Crude Product
  • Place approximately 200 g of crushed ice into a 600 mL beaker.

  • Slowly and carefully pour the reaction mixture from the flask onto the crushed ice while stirring vigorously with a glass rod.[6][7]

  • A solid precipitate (the crude product) should form as the ice melts.

  • Allow the ice to melt completely, then isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

  • Press the solid as dry as possible on the filter paper.

Causality: Pouring the acidic reaction mixture into ice water simultaneously quenches the reaction and precipitates the water-insoluble organic product, separating it from the now-diluted and water-soluble acids.[10]

Step 5: Purification by Recrystallization
  • Transfer the crude solid product to a 250 mL Erlenmeyer flask.

  • Add the minimum amount of hot methanol required to just dissolve the solid. Start with approximately 40-50 mL and add more in small portions if needed, while gently heating the flask on a hot plate.[6][11]

  • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove any soluble impurities.

  • Dry the purified product in a vacuum oven at a low temperature (~50 °C) or air-dry until a constant weight is achieved.

  • Weigh the final product and calculate the percentage yield.

Causality: Recrystallization is a purification technique that separates the desired compound from impurities based on differences in solubility. The slow cooling process allows for the formation of a pure crystalline lattice, leaving impurities behind in the solvent.[11]

Product Characterization

To confirm the identity and purity of the synthesized Methyl 5-methoxy-2-methyl-4-nitrobenzoate, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. The crude product will typically have a lower and broader melting range.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural information. The chemical shifts, integration, and splitting patterns of the aromatic protons will confirm the C4 substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present:

    • Strong C=O stretch (ester) around 1720-1740 cm⁻¹

    • Asymmetric and symmetric N-O stretches (nitro group) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ respectively.

    • C-O stretches (ester and ether) around 1100-1300 cm⁻¹.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Google Patents. (1985). US4506089A - Preparation of methyl m-nitrobenzoate.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • Sulimoff, N. (2016). Nitration of Methyl Benzoate. ResearchGate. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of 4-Hydroxy-6-methoxy-5-methylpyrimidine via Cyclocondensation of Methyl 5-Methoxy-2-methylbenzoate with Formamidine Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-hydroxy-6-methoxy-5-methylpyrimidine, a valuable heterocyclic scaffold in medicinal chemistry. The described methodology involves a two-step reaction sequence commencing with the Claisen condensation of Methyl 5-Methoxy-2-methylbenzoate to form a reactive β-keto ester intermediate, followed by a Pinner-type cyclocondensation with formamidine acetate. This application note furnishes detailed, step-by-step protocols, mechanistic insights, and safety precautions, tailored for researchers and professionals in drug discovery and organic synthesis.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The inherent versatility of the pyrimidine ring system allows for extensive functionalization, enabling the fine-tuning of pharmacological profiles.[2] The target molecule, 4-hydroxy-6-methoxy-5-methylpyrimidine, represents a key structural motif with significant potential for further elaboration in drug design and discovery programs.

This guide details a robust and reproducible synthetic route to this important pyrimidine derivative. The synthesis is strategically designed in two key stages:

  • Crossed Claisen Condensation: Formation of a β-keto ester intermediate from Methyl 5-Methoxy-2-methylbenzoate and ethyl acetate. This reaction is fundamental for creating the 1,3-dicarbonyl moiety necessary for pyrimidine ring formation.[4][5]

  • Pinner-Type Cyclocondensation: The subsequent reaction of the β-keto ester with formamidine acetate, a common and effective N-C-N source, to construct the pyrimidine heterocycle.[6][7]

This document will provide a thorough examination of the underlying chemical principles, detailed experimental procedures, and expected outcomes, thereby serving as a practical resource for the synthesis of this and structurally related pyrimidine compounds.

Reaction Scheme Overview

Reaction_Scheme reactant1 Methyl 5-Methoxy-2-methylbenzoate intermediate β-Keto Ester Intermediate reactant1->intermediate Step 1 reactant2 Ethyl Acetate reactant2->intermediate reactant3 Formamidine Acetate product 4-Hydroxy-6-methoxy-5-methylpyrimidine reactant3->product intermediate->product Step 2 step1 1. NaOEt, Toluene, Reflux step2 2. Formamidine Acetate, NaOEt, Ethanol, Reflux

Caption: Overall two-step reaction scheme.

Part 1: Synthesis of the β-Keto Ester Intermediate

The initial and crucial step in this synthetic sequence is the generation of a β-keto ester from Methyl 5-Methoxy-2-methylbenzoate. A crossed Claisen condensation with ethyl acetate is employed for this transformation.[8][9] The methyl group at the 2-position of the benzoate is activated for deprotonation by a strong base, enabling it to act as the nucleophilic partner in the condensation.

Mechanistic Insight: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[4][5] The mechanism involves the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one ester molecule to form a nucleophilic enolate.

  • Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of a second ester molecule.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide to form the β-keto ester.

Claisen_Condensation_Mechanism start Methyl 5-Methoxy-2-methylbenzoate enolate Enolate Intermediate start->enolate 1. Base (EtO⁻) tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate 2. Nucleophilic Attack ethyl_acetate Ethyl Acetate ethyl_acetate->tetrahedral_intermediate product β-Keto Ester tetrahedral_intermediate->product 3. Elimination of EtO⁻ product->product base EtO⁻ alkoxide_elimination - EtOH

Caption: Mechanism of the Claisen condensation.

Experimental Protocol: Synthesis of Methyl 3-(5-methoxy-2-methylphenyl)-3-oxopropanoate
Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
Methyl 5-Methoxy-2-methylbenzoate73505-48-3180.2010.0 g55.5
Ethyl Acetate141-78-688.1124.5 g (27.2 mL)278
Sodium Ethoxide (21% in Ethanol)141-52-668.0519.3 g (24.4 mL)59.9
Toluene, anhydrous108-88-392.14100 mL-
Hydrochloric Acid (1 M)7647-01-036.46As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Saturated Sodium Chloride Solution (Brine)--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 5-Methoxy-2-methylbenzoate (10.0 g, 55.5 mmol) and anhydrous toluene (100 mL).

  • Add ethyl acetate (24.5 g, 27.2 mL, 278 mmol) to the flask.

  • With vigorous stirring, slowly add sodium ethoxide (21% solution in ethanol, 19.3 g, 24.4 mL, 59.9 mmol) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).

  • Combine the aqueous layers and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester. The product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of 4-Hydroxy-6-methoxy-5-methylpyrimidine

The synthesized β-keto ester is then subjected to a cyclocondensation reaction with formamidine acetate to construct the pyrimidine ring. Formamidine acetate serves as a convenient and stable source of the N-C-N fragment required for the heterocycle formation.[6]

Mechanistic Insight: Pinner-Type Pyrimidine Synthesis

The Pinner synthesis and its variations are classic methods for preparing pyrimidines.[6] The reaction between a β-keto ester and an amidine generally proceeds through the following steps:

  • Initial Condensation: One of the nitrogen atoms of the amidine attacks one of the carbonyl groups of the β-keto ester.

  • Cyclization: The second nitrogen atom of the amidine intermediate attacks the remaining carbonyl group, leading to a cyclic intermediate.

  • Dehydration: Elimination of water molecules from the cyclic intermediate results in the formation of the aromatic pyrimidine ring.

Pinner_Synthesis_Mechanism beta_keto_ester β-Keto Ester initial_adduct Initial Adduct beta_keto_ester->initial_adduct 1. Nucleophilic Attack formamidine Formamidine formamidine->initial_adduct cyclic_intermediate Cyclic Intermediate initial_adduct->cyclic_intermediate 2. Intramolecular Cyclization product 4-Hydroxypyrimidine cyclic_intermediate->product 3. Dehydration (-2H₂O)

Caption: Mechanism of the Pinner-type pyrimidine synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methoxy-5-methylpyrimidine
Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
β-Keto Ester Intermediate-~222.2410.0 g~45.0
Formamidine Acetate3473-63-0104.115.6 g53.8
Sodium Ethoxide141-52-668.053.7 g54.4
Ethanol, absolute64-17-546.07100 mL-
Acetic Acid, glacial64-17-560.05As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (3.7 g, 54.4 mmol) in absolute ethanol (100 mL).

  • To this solution, add formamidine acetate (5.6 g, 53.8 mmol) and stir until dissolved.

  • Add the crude β-keto ester intermediate (10.0 g, ~45.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water (100 mL) and acidify to pH 5-6 with glacial acetic acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to obtain 4-hydroxy-6-methoxy-5-methylpyrimidine.

Expected Results and Characterization

The final product, 4-hydroxy-6-methoxy-5-methylpyrimidine, is expected to be a solid.

  • Appearance: White to off-white solid.

  • Melting Point: Literature values for similar structures suggest a melting point in the range of 200-250 °C. For the related 4,6-Dihydroxy-5-methoxypyrimidine, a melting point of 275 °C has been reported.[10]

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the methyl group protons, a singlet for the methoxy group protons, a singlet for the pyrimidine ring proton, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Expected signals for the aromatic and aliphatic carbons, including the carbonyl carbon of the pyrimidinone tautomer.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Methyl 5-Methoxy-2-methylbenzoate: May cause skin and eye irritation.

  • Formamidine Acetate: May cause an allergic skin reaction.[11] Avoid inhalation of dust.

  • Sodium Ethoxide: Corrosive. Reacts violently with water. Handle under anhydrous conditions.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Ethanol: Highly flammable liquid and vapor.

  • Hydrochloric Acid and Acetic Acid: Corrosive. Cause severe skin burns and eye damage.

Consult the Safety Data Sheets (SDS) for each reagent before use.

References

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  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
  • Study.com.
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  • PubChem. 4,6-Dihydroxy-2-methylpyrimidine. CID 222672.
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Application Note: High-Purity Isolation of Methyl 5-Methoxy-2-methylbenzoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of Methyl 5-Methoxy-2-methylbenzoate, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible strategy for obtaining high-purity material. This guide delves into the rationale behind experimental choices, from stationary and mobile phase selection to the identification and separation of potential impurities, ensuring a self-validating and efficient purification process.

Introduction

Methyl 5-Methoxy-2-methylbenzoate (CAS No. 73505-48-3) is a substituted aromatic ester with significant applications as a building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. A common route to Methyl 5-Methoxy-2-methylbenzoate is the Fischer-Speier esterification of 5-methoxy-2-methylbenzoic acid with methanol, catalyzed by a strong acid.[2][3][4] This synthesis, while effective, can result in a crude product containing unreacted starting materials, acid catalyst, and potential byproducts.

Column chromatography is a highly effective technique for the purification of moderately polar organic compounds like Methyl 5-Methoxy-2-methylbenzoate.[5] This application note outlines a systematic approach to purify this compound using automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.

Understanding the Separation: Impurity Profile and Chromatographic Principles

An effective purification strategy begins with an understanding of the potential impurities. In the context of the Fischer esterification of 5-methoxy-2-methylbenzoic acid, the primary impurities are:

  • Unreacted 5-methoxy-2-methylbenzoic acid: This starting material is significantly more polar than the desired ester product due to the presence of the carboxylic acid group, which can engage in strong hydrogen bonding with the polar stationary phase.

  • Acid Catalyst (e.g., Sulfuric Acid): Highly polar and will strongly adsorb to the silica gel.

  • Side-Products: Depending on reaction conditions, minor byproducts such as ethers (from the self-condensation of methanol) or sulfonated aromatic compounds (if sulfuric acid is used at elevated temperatures) could be present.[6]

The principle of this purification relies on the differential partitioning of the target compound and its impurities between the polar stationary phase (silica gel) and the less polar mobile phase. The non-polar solvent (hexane) acts as a weak eluent, while the more polar solvent (ethyl acetate) increases the mobile phase's eluotropic strength, facilitating the movement of compounds down the column. By carefully controlling the solvent composition, a clean separation of the less polar Methyl 5-Methoxy-2-methylbenzoate from the more polar impurities can be achieved.

Materials and Methods

Materials
  • Crude Methyl 5-Methoxy-2-methylbenzoate

  • Silica Gel (for flash chromatography, 40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • Automated flash chromatography system

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[7]

Protocol for TLC Analysis:

  • Prepare a developing chamber with a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 (v/v) ratio of hexane to ethyl acetate.[8]

  • Dissolve a small amount of the crude reaction mixture in a minimal amount of ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualize the separated spots under a UV lamp (254 nm). The aromatic nature of the compounds allows for easy visualization.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Adjust the solvent system to achieve the desired Rf for the product. Increasing the proportion of ethyl acetate will increase the Rf values.[9]

Detailed Protocol for Automated Flash Column Chromatography

This protocol is designed for the purification of Methyl 5-Methoxy-2-methylbenzoate on a gram scale.

Column Preparation
  • Select an appropriately sized pre-packed silica gel column based on the amount of crude material to be purified. A general rule is to use a column with a mass of silica gel that is 40-100 times the mass of the crude sample.

  • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) until the baseline on the detector is stable.

Sample Loading
  • Dissolve the crude Methyl 5-Methoxy-2-methylbenzoate in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Load the dissolved sample or the dry-loaded sample onto the equilibrated column.

Elution and Fraction Collection
  • Begin the elution with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Employ a linear gradient to gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 20% ethyl acetate in hexane over 10-15 column volumes.

  • Monitor the elution profile using the system's UV detector. Methyl 5-Methoxy-2-methylbenzoate should elute as a distinct peak.

  • Collect fractions corresponding to the elution of the main peak.

Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 5-Methoxy-2-methylbenzoate.

Data Presentation and Expected Results

The following table summarizes the key parameters for the purification of Methyl 5-Methoxy-2-methylbenzoate by flash column chromatography.

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective polar stationary phase suitable for moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateA versatile and commonly used solvent system with tunable polarity.[10]
TLC Solvent System 8:2 to 7:3 Hexane:Ethyl AcetateAims for a product Rf of 0.2-0.4 for optimal column separation.
Elution Method Gradient Elution (e.g., 5% to 20% Ethyl Acetate)Provides efficient separation of compounds with different polarities.
Detection UV at 254 nmThe aromatic ring of the compound allows for strong UV absorbance.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the purification of Methyl 5-Methoxy-2-methylbenzoate.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude_Sample Crude Methyl 5-Methoxy-2-methylbenzoate TLC_Development TLC Method Development (Hexane:Ethyl Acetate) Crude_Sample->TLC_Development Column_Selection Select Appropriate Flash Column TLC_Development->Column_Selection Sample_Loading Sample Loading (Dry or Wet) Column_Selection->Sample_Loading Gradient_Elution Gradient Elution (Automated System) Sample_Loading->Gradient_Elution Fraction_Collection Fraction Collection (UV Monitoring) Gradient_Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Methyl 5-Methoxy-2-methylbenzoate Solvent_Removal->Pure_Product

Caption: Workflow for the purification of Methyl 5-Methoxy-2-methylbenzoate.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Separation of Product and Impurities Inappropriate solvent system.Re-optimize the solvent system using TLC to achieve a greater difference in Rf values. Consider a shallower gradient during elution.
Column overloading.Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly or Too Slowly Solvent polarity is too high or too low.Adjust the starting and ending percentages of ethyl acetate in the gradient based on TLC results.
Broad or Tailing Peaks Column channeling or degradation of the compound on silica.Ensure the column is properly packed and equilibrated. Consider adding a small amount of a neutralizer like triethylamine to the mobile phase if the compound is acid-sensitive.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of Methyl 5-Methoxy-2-methylbenzoate using automated flash column chromatography. By systematically developing the method with TLC and employing a gradient elution, researchers can consistently obtain a high-purity product, which is essential for downstream applications in drug discovery and development. The principles and techniques outlined here are broadly applicable to the purification of other moderately polar aromatic esters.

References

  • Google Patents. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate.
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  • Brainly. (2023, May 1). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
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  • Study.com. (n.d.). If the TLC solvent is changed to 20:1 Hexanes : ethyl acetate, how should the R_f values be affected?. Retrieved from [Link]

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  • PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

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  • Chegg.com. (2022, August 5). Solved The m - and p-substituted methyl benzoates listed in. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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Application Note: A Protocol for the Recrystallization of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Methyl 5-Methoxy-2-methylbenzoate via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this guide moves beyond a simple procedure to explain the fundamental principles and critical parameters that ensure the attainment of high-purity crystalline material. We detail solvent selection strategies, the recrystallization workflow, methods for purity assessment, and a guide for troubleshooting common issues. The causality behind each experimental step is elucidated to empower the user with a deeper understanding of the technique.

Introduction: The Principle of Recrystallization

Methyl 5-Methoxy-2-methylbenzoate and its structural analogs are important intermediates in the synthesis of pharmaceuticals and other high-value organic molecules.[1] The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps or final product formulation.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble.[4] As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[3] The impurities, which are either much more soluble or much less soluble than the target compound, remain in the solution (mother liquor) or are removed by hot filtration, respectively.[2]

This protocol has been developed to provide a reliable method for obtaining high-purity Methyl 5-Methoxy-2-methylbenzoate.

Materials and Reagents

  • Chemicals:

    • Crude Methyl 5-Methoxy-2-methylbenzoate

    • Methanol (ACS Grade or higher)

    • Ethanol (ACS Grade or higher)

    • Isopropanol (ACS Grade or higher)

    • Ethyl Acetate (ACS Grade or higher)

    • Hexanes (ACS Grade or higher)

    • Deionized Water

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Beakers

    • Graduated cylinders

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Stemless or short-stemmed glass funnel

    • Fluted filter paper

    • Büchner funnel and side-arm filter flask[5]

    • Vacuum source with thick-walled tubing[6]

    • Spatulas

    • Watch glass

    • Melting point apparatus

    • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

Experimental Protocol

Part A: Solvent System Selection

The success of recrystallization hinges on the selection of an appropriate solvent.[4] The ideal solvent should exhibit high solubility for Methyl 5-Methoxy-2-methylbenzoate at elevated temperatures and low solubility at room temperature or below.[2] This differential solubility, known as a high temperature coefficient, is crucial for maximizing the recovery of the purified compound.[2]

Based on the ester and methoxy functional groups of the target molecule, which impart moderate polarity, a range of polar protic and aprotic solvents should be tested. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[7]

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of crude Methyl 5-Methoxy-2-methylbenzoate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, water, ethyl acetate/hexanes mixture) dropwise at room temperature, swirling after each addition.

  • A suitable solvent will not dissolve the compound readily at room temperature.[4]

  • Gently heat the tubes that show poor room-temperature solubility in a water bath. Add the hot solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • The optimal solvent is one from which a large quantity of crystals precipitates upon cooling.

Table 1: Solvent Selection Guide for Methyl 5-Methoxy-2-methylbenzoate

Solvent SystemPolarityBoiling Point (°C)Expected Solubility BehaviorRationale
MethanolPolar Protic65Good solubility when hot, poor when cold.Often effective for moderately polar compounds.
EthanolPolar Protic78Similar to methanol, may require less solvent.A slightly less polar alternative to methanol.
IsopropanolPolar Protic82Good choice, less volatile than methanol/ethanol.Slower evaporation can lead to better crystal growth.
WaterVery Polar100Likely insoluble even when hot.The organic nature of the ester makes it immiscible with water.
Ethyl Acetate/HexanesMixedVariableSoluble in hot ethyl acetate; hexanes act as an anti-solvent.A two-solvent system can fine-tune solubility.

For this protocol, isopropanol is recommended as a starting point due to its favorable boiling point and solvency characteristics for aromatic esters.

Part B: Step-by-Step Recrystallization Procedure

1. Dissolution:

  • Place the crude Methyl 5-Methoxy-2-methylbenzoate into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar.

  • Add a small amount of the chosen solvent (isopropanol), just enough to create a slurry.

  • Heat the mixture on a hot plate with gentle stirring. Add the hot solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing the yield of crystals.[2]

2. Hot Filtration (Optional):

  • This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) or decolorizing carbon are present.[8]

  • Place a fluted filter paper into a stemless or short-stemmed funnel.[9] Place the funnel into the neck of a clean Erlenmeyer flask.

  • Heat the receiving flask with a small amount of boiling solvent on the hotplate. The vapors will keep the funnel warm and prevent premature crystallization.[9]

  • Quickly pour the hot, dissolved solution through the fluted filter paper.[8]

  • Rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

3. Crystallization:

  • Remove the flask containing the clear filtrate from the heat source.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

4. Isolation of Crystals:

  • Set up a vacuum filtration apparatus using a Büchner funnel and a side-arm flask securely clamped to a ring stand.[10]

  • Place a piece of filter paper in the Büchner funnel that is large enough to cover all the holes but lies flat.[11]

  • Wet the filter paper with a small amount of the cold recrystallization solvent (isopropanol) and apply the vacuum to seat the paper.[6]

  • Swirl the crystallized mixture to create a slurry and pour it into the center of the Büchner funnel.

  • Use a spatula to transfer any remaining crystals.

5. Washing and Drying:

  • With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent. Causality: Washing with cold solvent removes any adhering mother liquor (which contains the soluble impurities) without significantly dissolving the desired product crystals.[12]

  • Continue to draw air through the crystals for 15-20 minutes to help them dry.[6]

  • Carefully transfer the filter paper and crystals onto a pre-weighed watch glass.

  • Allow the crystals to air-dry completely. For faster drying, a vacuum oven at low heat can be used.

Part C: Purity Assessment

The efficacy of the purification must be verified. The two most common and accessible methods are melting point determination and Thin-Layer Chromatography (TLC).[13]

  • Melting Point Determination: A pure compound will have a sharp melting point over a narrow range (typically < 2°C).[14] Impurities tend to depress and broaden the melting point range.[13] The literature melting point for a similar compound, methyl 5-hydroxy-2-methylbenzoate, is 74-76 °C.[15]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude starting material. The pure compound should appear as a single, distinct spot on the TLC plate, whereas the crude material may show multiple spots corresponding to impurities.[16]

Process Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Core Process cluster_analysis Analysis & Finish Start Start: Crude Solid Solvent_Screen Solvent Screening Start->Solvent_Screen Select Solvent Dissolve Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve Hot_Filt Hot Filtration (Optional) Dissolve->Hot_Filt Cool Slow Cooling & Crystallization Hot_Filt->Cool Clear Filtrate Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Purity Purity Assessment (MP, TLC) Dry->Purity End End: Pure Crystalline Product Purity->End

Caption: Workflow for the recrystallization of Methyl 5-Methoxy-2-methylbenzoate.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssuePotential CauseRecommended Solution
No crystals form upon cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The compound is very soluble even in cold solvent.Try a different solvent or a two-solvent system (using an anti-solvent).
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent. Alternatively, redissolve the oil in more hot solvent and try cooling much more slowly.
The solution is cooling too rapidly.Ensure the flask is allowed to cool slowly and is insulated from drafts.
Low recovery of product Too much solvent was used, leaving product in the mother liquor.Concentrate the mother liquor by boiling off some solvent and cool to recover a second crop of crystals (may be less pure).
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated with hot solvent vapors. Use a stemless funnel.[9]
Crystals were washed with solvent that was not cold.Always use ice-cold solvent for washing the filtered crystals.
Colored product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can also adsorb the product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of Methyl 5-Methoxy-2-methylbenzoate by recrystallization. By understanding the principles behind solvent selection, dissolution, and crystal formation, researchers can effectively apply this technique to obtain high-purity materials essential for drug discovery and development. The inclusion of purity assessment methods and a troubleshooting guide serves to make this protocol a robust and self-validating system for the practicing scientist.

References

  • University of Colorado, Boulder. (n.d.). Filtration - Organic Chemistry. Retrieved from [Link]

  • Weldegirma, S. (n.d.). Vacuum Filtration | Organic Chemistry I Lab. University of South Florida. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Filtration. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Setup of vacuum filtration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Hot Filtration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Filtration methods. Retrieved from [Link]

  • Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • MyScience Tutorials. (2022). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. YouTube. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

  • ChemSynthesis. (2025). methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]

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Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 5-Methoxy-2-methylbenzoate in Reaction Monitoring and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 5-Methoxy-2-methylbenzoate. This compound is a key intermediate in various synthetic pathways, and its accurate quantification is critical for reaction monitoring, yield calculation, and purity assessment. The described reverse-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise, enabling the separation of Methyl 5-Methoxy-2-methylbenzoate from its potential impurities and degradation products. This document provides a detailed protocol, from method development considerations to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

Methyl 5-Methoxy-2-methylbenzoate is an aromatic ester with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[4] The monitoring of its formation during a chemical reaction and the assessment of its purity in the final product are crucial quality control parameters. HPLC is a powerful analytical technique for these purposes due to its high resolution, sensitivity, and reproducibility.[5][6]

The development of a stability-indicating analytical method is of paramount importance, as it ensures that the analytical procedure can accurately measure the analyte of interest without interference from degradation products that may form under various stress conditions.[7][8] This application note provides a systematic approach to developing and validating such a method for Methyl 5-Methoxy-2-methylbenzoate.

Method Development Strategy

The development of a robust HPLC method requires a systematic approach that considers the physicochemical properties of the analyte and the principles of chromatography.

Analyte Properties and Initial Considerations

Methyl 5-Methoxy-2-methylbenzoate is a moderately non-polar compound due to the presence of the benzene ring, methyl, and methoxy groups. Based on its structure, a reverse-phase HPLC method is the most suitable approach.[6][9] A C18 column is a good starting point for the stationary phase, offering broad applicability for the separation of aromatic compounds.[10]

UV detection is appropriate for this analyte due to the presence of the chromophoric benzene ring. The selection of an optimal detection wavelength is crucial for achieving high sensitivity.

Chromatographic System and Conditions

The following HPLC system and initial conditions are proposed for the analysis of Methyl 5-Methoxy-2-methylbenzoate.

Parameter Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient To be optimized (e.g., start with 50% B, increase to 80% B over 10 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 240 nm)
Injection Volume 10 µL

Causality behind Experimental Choices:

  • Reverse-Phase (C18): The non-polar nature of the C18 stationary phase will interact with the hydrophobic regions of Methyl 5-Methoxy-2-methylbenzoate, providing good retention.[10]

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous component of the mobile phase suppresses the ionization of any potential acidic impurities or degradants, leading to sharper peaks and more reproducible retention times.[11]

  • Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in reverse-phase HPLC that offers good elution strength and low UV cutoff.[9]

  • Gradient Elution: A gradient is initially proposed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.[6]

Experimental Protocols

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 5-Methoxy-2-methylbenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to establish the linearity of the method.

Sample Preparation: For reaction monitoring, a sample of the reaction mixture can be diluted with acetonitrile, filtered through a 0.45 µm syringe filter, and then injected. For purity analysis of the final product, dissolve a known amount of the product in acetonitrile to achieve a concentration within the linear range of the method.

Method Validation Protocol

The developed HPLC method must be validated to ensure its suitability for the intended purpose.[1][3] The validation will be performed according to ICH Q2(R1) guidelines and will include the following parameters.[2][12]

3.2.1. System Suitability: Before starting the validation, the suitability of the chromatographic system will be evaluated by injecting five replicate injections of a working standard solution (e.g., 50 µg/mL). The acceptance criteria are typically:

  • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

3.2.2. Specificity and Forced Degradation Studies: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][12] To demonstrate specificity, forced degradation studies will be performed on Methyl 5-Methoxy-2-methylbenzoate.[7][8]

Forced Degradation Protocol: Subject the analyte to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples will be analyzed by the developed HPLC method. The method is considered specific if the peak of Methyl 5-Methoxy-2-methylbenzoate is well-resolved from any degradation product peaks. Peak purity analysis using a DAD is recommended to confirm the homogeneity of the analyte peak.

3.2.3. Linearity: The linearity of the method will be established by analyzing a series of at least five concentrations of the analyte over the desired range (e.g., 1-100 µg/mL). The calibration curve will be generated by plotting the peak area against the concentration. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.[14]

3.2.4. Accuracy: Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

3.2.5. Precision: Precision will be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a single concentration (e.g., 50 µg/mL) will be analyzed on the same day.

  • Intermediate Precision: The analysis will be repeated on a different day by a different analyst using a different instrument.

The acceptance criterion for both repeatability and intermediate precision is an RSD of ≤ 2.0%.[1][14]

3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ will be determined based on the signal-to-noise ratio.[3] Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ. These can also be calculated from the standard deviation of the response and the slope of the calibration curve.

3.2.7. Robustness: The robustness of the method will be assessed by intentionally making small variations in the method parameters and evaluating the effect on the results. The parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.

Data Presentation

The results of the validation studies should be summarized in clear and concise tables.

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
RSD of Peak Area (%) ≤ 2.0
RSD of Retention Time (%) ≤ 2.0
Tailing Factor ≤ 2.0

| Theoretical Plates | ≥ 2000 | |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
1
10
25
50
100

| Correlation Coefficient (r²) | ≥ 0.999 | |

Table 3: Accuracy (Recovery) Results

Spiked Level (%) Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
80
100

| 120 | | | |

Table 4: Precision Results

Precision RSD (%)
Repeatability (n=6)

| Intermediate Precision (n=6) | |

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Standard_Sol Prepare Standard Solutions Standard->Standard_Sol Sample Reaction Mixture / Product Sample_Sol Prepare Sample Solutions Sample->Sample_Sol HPLC HPLC System Standard_Sol->HPLC Filter Filter (0.45 µm) Sample_Sol->Filter Filter->HPLC Column C18 Column HPLC->Column Detection UV/DAD Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of Methyl 5-Methoxy-2-methylbenzoate.

Validation_Process Method_Dev Method Development System_Suitability System Suitability Method_Dev->System_Suitability Validation Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness System_Suitability->Validation

Caption: Logical relationship of the HPLC method validation parameters.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for the analysis of Methyl 5-Methoxy-2-methylbenzoate. The proposed RP-HPLC method, once optimized and validated according to the described protocols, will serve as a reliable tool for researchers, scientists, and drug development professionals in ensuring the quality and consistency of their synthetic processes and final products. Adherence to the principles of scientific integrity and the guidelines set forth by regulatory bodies is essential for generating trustworthy and authoritative analytical data.

References

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • NJ Labs. Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Available from: [Link]

  • Crawford Scientific. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Forced degradation as an integral part of HPLC stability-indicating method development. Available from: [Link]

  • Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • SIELC Technologies. Methyl 5-acetyl-2-methoxybenzoate. Available from: [Link]

  • Journal of Chromatographic Science. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • PubChem. Methyl 5-hydroxy-2-methylbenzoate. Available from: [Link]

  • MedCrave online. Forced degradation studies. Available from: [Link]

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The Strategic Utility of Methyl 5-Methoxy-2-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 5-Methoxy-2-methylbenzoate has emerged as a valuable and versatile building block, offering a unique combination of reactive sites that can be selectively manipulated to forge intricate scaffolds.[1][2] Its utility is particularly pronounced in the synthesis of heterocyclic systems and other motifs of pharmaceutical interest. This guide provides an in-depth exploration of the synthetic applications of Methyl 5-Methoxy-2-methylbenzoate, complete with detailed protocols and an analysis of the chemical principles that underpin its reactivity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 73502-03-1
Appearance White to off-white solid or liquid
Boiling Point 124-131 °C at 22 mmHg
Density 1.1281 g/mL at 25 °C

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.44 (d, 1H, J = 2.9 Hz), 7.15 (d, 1H, J = 8.4 Hz), 6.96 (dd, 1H, J = 8.4, 2.8 Hz), 3.89 (s, 3H), 3.82 (s, 3H), 2.52 (s, 3H).[3]

Core Synthetic Application: Benzylic Bromination as a Gateway to Functionalization

A primary and highly valuable transformation of Methyl 5-Methoxy-2-methylbenzoate is the selective free-radical bromination of the benzylic methyl group. This reaction converts the relatively inert methyl group into a highly reactive bromomethyl moiety, which serves as a versatile electrophilic handle for the introduction of a wide array of nucleophiles. This transformation is a cornerstone in the synthesis of complex heterocyclic structures, such as carbazole carboxamides, which have demonstrated utility as kinase inhibitors.[4][5]

Reaction Rationale and Mechanistic Considerations

The benzylic position is particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. The methoxy group at the 5-position, being an electron-donating group, further stabilizes this radical, facilitating the reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, which minimizes competing aromatic bromination. A radical initiator, such as benzoyl peroxide or AIBN, is required to initiate the reaction.

Caption: Workflow for the benzylic bromination of Methyl 5-Methoxy-2-methylbenzoate.

Detailed Protocol: Synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate

This protocol is adapted from established procedures for the synthesis of precursors to kinase inhibitors.[4][5]

Materials:

  • Methyl 5-methoxy-2-methylbenzoate (1.00 g, 5.55 mmol)

  • N-bromosuccinimide (NBS) (1.037 g, 5.83 mmol)

  • Benzoyl peroxide (81 mg, 0.333 mmol)

  • Tetrachloromethane (10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add Methyl 5-methoxy-2-methylbenzoate (1.00 g, 5.55 mmol), N-bromosuccinimide (1.037 g, 5.83 mmol), and benzoyl peroxide (81 mg, 0.333 mmol).

  • Add tetrachloromethane (10 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to 77 °C with stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (DCM).

  • Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acidic byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product, Methyl 2-(bromomethyl)-5-methoxybenzoate, as a light yellow solid. This product is often used in the next step without further purification.

Further Synthetic Transformations of the Brominated Intermediate

The true synthetic power of Methyl 5-Methoxy-2-methylbenzoate is realized in the subsequent reactions of its brominated derivative. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.

Caption: Potential downstream synthetic transformations of Methyl 2-(bromomethyl)-5-methoxybenzoate.

These transformations open pathways to a diverse range of functionalized aromatic compounds, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Conclusion: A Strategic Asset in Synthetic Chemistry

Methyl 5-Methoxy-2-methylbenzoate stands out as a strategically important starting material in organic synthesis. Its capacity for selective functionalization, particularly through the highly reliable benzylic bromination protocol, provides a robust and efficient route to a variety of complex molecules. The subsequent nucleophilic substitution reactions of the brominated intermediate further amplify its synthetic utility. For researchers and professionals in drug development, a comprehensive understanding of the reactivity and handling of this compound is a valuable asset in the design and execution of innovative synthetic strategies. The protocols and insights provided in this guide are intended to facilitate the effective application of Methyl 5-Methoxy-2-methylbenzoate in the pursuit of novel chemical entities.

References

  • ARPI - UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]

  • Career Chemistry. Methyl 5-methoxy-2-methylbenzoate, CasNo.73502-03-1. Available from: [Link]

  • Google Patents. AU2009335821A1 - Carbazole carboxamide compounds useful as kinase inhibitors.
  • Google Patents. US8084620B2 - Carbazole carboxamide compounds useful as kinase inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-Methoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters that govern reaction yield and purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to mastering this synthesis.

Foundational Synthesis: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing Methyl 5-Methoxy-2-methylbenzoate is the Fischer-Speier esterification of its parent carboxylic acid, 5-Methoxy-2-methylbenzoic acid, with methanol.[1] This reaction is an acid-catalyzed nucleophilic acyl substitution that, while robust, is governed by a chemical equilibrium.[1][2] Understanding and manipulating this equilibrium is the cornerstone of achieving high yields.

Core Experimental Protocol

This protocol provides a baseline for the synthesis. Subsequent sections will address how to troubleshoot and optimize each step.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methoxy-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition : Add anhydrous methanol (at least 10-20 eq), which serves as both a reagent and a solvent.[3]

  • Catalyst Introduction : Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05 - 0.1 eq) to the stirred mixture.[3][4]

  • Reaction Execution : Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-10 hours.[1][3] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography [TLC] or Gas Chromatography [GC]).

  • Workup - Quenching & Extraction :

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[3][4]

    • Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.[3][4]

    • Wash the combined organic layers with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by a wash with saturated sodium chloride (brine).[3]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification : Purify the resulting crude oil/solid via vacuum distillation or column chromatography to yield pure Methyl 5-Methoxy-2-methylbenzoate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

A1: Low yield in a Fischer esterification is almost always linked to the reaction's equilibrium. The reaction between a carboxylic acid and an alcohol produces an ester and water.[5] This is a reversible process, and to achieve a high yield, the equilibrium must be shifted towards the products, as dictated by Le Châtelier's principle.

  • Causality : The presence of the water byproduct can hydrolyze the ester product back to the starting materials under the acidic conditions, preventing the reaction from reaching completion.

  • Solution :

    • Use Excess Alcohol : The simplest method is to use a large excess of methanol.[1][2] Since methanol is relatively inexpensive and can serve as the solvent, using it in large excess (e.g., 20-50 equivalents or as the sole solvent) will drive the equilibrium forward.

    • Water Removal : For larger-scale reactions where using a vast excess of alcohol is impractical, removing water as it forms is highly effective. This can be achieved by setting up a Dean-Stark apparatus with a suitable solvent (like toluene) that forms an azeotrope with water.[1][3]

Q2: My post-reaction analysis (TLC, GC, or NMR) shows a significant amount of unreacted 5-Methoxy-2-methylbenzoic acid. How can I improve conversion?

A2: This is a clear indication that the reaction has not gone to completion. Assuming you've addressed the equilibrium (see Q1), consider these factors:

  • Reaction Time : Fischer esterifications can be slow.[1] Ensure you are running the reaction long enough. Monitor the reaction every 1-2 hours until no further consumption of the starting material is observed. Typical times range from 2 to 10 hours.[1]

  • Catalyst Amount & Potency : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2][5]

    • Causality : Insufficient catalyst will result in a slow reaction rate. An old or improperly stored catalyst (e.g., H₂SO₄ that has absorbed atmospheric moisture) will be less effective.

    • Solution : Ensure you are using a sufficient amount of a potent acid catalyst. If using concentrated H₂SO₄, a loading of 3-5 mol% is typical. For less reactive substrates, this can be increased. Consider using fresh, high-purity acid.

  • Temperature : The reaction should be run at the reflux temperature of the alcohol. For methanol, this is ~65°C. Ensure your heating apparatus is maintaining this temperature consistently.

Q3: I'm concerned about potential side reactions. What are the likely byproducts and how can they be minimized?

A3: While Fischer esterification is generally a clean reaction, side reactions can occur, primarily related to the alcohol and the strong acid catalyst, especially at higher temperatures.

  • Side Reaction 1: Ether Formation : Under strong acid conditions, two molecules of methanol can dehydrate to form dimethyl ether.

    • Causality : This is more prevalent at temperatures significantly above the alcohol's boiling point or with very high catalyst concentrations.

    • Minimization : Stick to the reflux temperature of methanol (~65°C). This temperature is generally not high enough to promote significant ether formation.

  • Side Reaction 2: Substrate Decomposition : While less common for a relatively stable aromatic acid like this, prolonged exposure to strong acid at high temperatures can lead to decomposition or sulfonation of the aromatic ring if using H₂SO₄.

    • Minimization : Use the minimum effective amount of catalyst and avoid unnecessarily long reaction times. If substrate sensitivity is a concern, a milder catalyst like p-toluenesulfonic acid (p-TsOH) can be used.[1]

Q4: My workup seems complicated and I suspect product loss during extraction and washing. Can you suggest a more robust procedure?

A4: Product loss during workup often happens at the neutralization and washing stages. Methyl 5-Methoxy-2-methylbenzoate is an ester, making it susceptible to base-catalyzed hydrolysis (saponification) if exposed to strong basic conditions for too long.

  • Causality : Using a strong base like NaOH for neutralization can hydrolyze your ester product back to the carboxylate salt, which would then be lost to the aqueous layer.

  • Optimized Workup Protocol :

    • Dilution : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) before adding an aqueous solution. This keeps the product in the organic phase.

    • Neutralization : Use a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Add it slowly and portion-wise to the separatory funnel until gas evolution stops. This neutralizes the strong acid catalyst without creating a highly basic environment that could hydrolyze the ester.

    • Washing : After the bicarbonate wash, wash the organic layer once with water and then once with saturated brine. The brine wash helps to break up emulsions and removes bulk water from the organic layer.[3]

    • Drying : Always use a sufficient amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and allow adequate time (15-20 minutes) for it to work before filtering.

Frequently Asked Questions (FAQs)

FAQ 1: Can you illustrate the mechanism of the Fischer Esterification?

A1: Certainly. The mechanism involves several key equilibrium steps. The acid catalyst plays a crucial role in activating the carboxylic acid.[5]

Fischer_Esterification_Mechanism

FAQ 2: Which acid catalyst is superior for this synthesis: H₂SO₄, p-TsOH, or a Lewis acid?

A2: The choice of catalyst depends on the scale of the reaction and the sensitivity of your starting material.

CatalystAdvantagesDisadvantagesBest For
Sulfuric Acid (H₂SO₄) Inexpensive, highly effective, readily available.[1][3]Can cause charring/decomposition with sensitive substrates; workup requires careful neutralization.General lab-scale and industrial synthesis where cost is a factor.
p-Toluenesulfonic Acid (p-TsOH) Solid, easier to handle than H₂SO₄; considered milder.[1]More expensive than H₂SO₄.Reactions with acid-sensitive functional groups or when easier handling is prioritized.
Lewis Acids (e.g., Sc(OTf)₃) Very mild conditions, high functional group tolerance.[1]Significantly more expensive.High-value, sensitive, or complex substrates where avoiding harsh protic acids is critical.

For the synthesis of Methyl 5-Methoxy-2-methylbenzoate, which is a relatively robust molecule, concentrated sulfuric acid is the most common and cost-effective choice.

FAQ 3: Can I use microwave-assisted synthesis for this reaction?

A3: Yes, microwave-assisted organic synthesis (MAOS) can significantly accelerate the Fischer esterification.[6]

  • Advantages : Reaction times can be reduced from hours to minutes due to the rapid, efficient heating of the polar reagents (methanol).

  • Considerations : The reaction must be performed in a sealed vessel designed for microwave chemistry to allow the temperature to rise above the boiling point of methanol, which increases the reaction rate.[6] However, this also means that the water byproduct cannot be removed during the reaction. Therefore, using a large excess of the alcohol is even more critical in a microwave-assisted setup to drive the equilibrium to completion.[6]

Visualized Workflows

General Synthesis & Workup Workflow

Synthesis_Workflow

Troubleshooting Decision Tree

Troubleshooting_Tree

References

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (URL: [Link])

  • Grignard Reaction - University of Wisconsin–Madison. (URL: [Link])

  • Procedure - University of Missouri–St. Louis. (URL: [Link])

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google P
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google P
  • Organic Syntheses Procedure. (URL: [Link])

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P
  • Preparation of Methyl Benzoate - University of Technology. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])

  • EXPERIMENT #9 PREPARATION OF METHYL BENZOATE AND ITS REACTION WITH PHENYL GRIGNARD INTRODUCTION - Chegg. (URL: [Link])

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (URL: [Link])

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"Methyl 5-Methoxy-2-methylbenzoate" synthesis side products and impurities.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-Methoxy-2-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and answers to frequently encountered challenges during its synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reactions, identify impurities, and ensure the highest quality of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of Methyl 5-Methoxy-2-methylbenzoate.

Q1: What is the most common and scalable method for synthesizing Methyl 5-Methoxy-2-methylbenzoate?

A1: The most prevalent, robust, and industrially scalable method is the Fischer-Speier esterification . This reaction involves treating the corresponding carboxylic acid, 5-Methoxy-2-methylbenzoic acid, with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3][4][5] The reaction is typically performed under reflux conditions to drive it towards completion.[4]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield in a Fischer esterification?

A2: The Fischer esterification is a classic equilibrium-controlled reaction.[3][6] Low yields are almost always attributable to the position of this equilibrium. The key factors are:

  • Presence of Water: Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials (Le Châtelier's principle), directly reducing the yield.[3][7] Ensure all glassware is dry and use anhydrous solvents.

  • Insufficient Alcohol: Methanol is both a reactant and the solvent. Using a large excess of methanol shifts the equilibrium towards the product side, significantly improving the yield.[3][5]

  • Reaction Time and Temperature: The reaction needs to be heated, typically to the boiling point of the alcohol, for a sufficient duration to reach equilibrium. Incomplete reactions are a common source of low yields.

  • Catalyst Activity: The acid catalyst must be active and present in a sufficient amount (typically 3-5 mol%). Ensure your acid catalyst has not been degraded by absorbing atmospheric moisture.

Q3: I've performed the reaction and my workup, but my NMR spectrum shows several unexpected peaks. What are the most likely impurities?

A3: Besides unreacted starting material, several side products can form under typical Fischer esterification conditions. The most common impurities to look for are:

  • Unreacted 5-Methoxy-2-methylbenzoic Acid: The most common impurity, resulting from an incomplete reaction.

  • Methyl 5-hydroxy-2-methylbenzoate: Formed via acid-catalyzed cleavage of the methoxy ether group.[8][9]

  • 4-Methoxytoluene: Arises from the thermal or acid-catalyzed decarboxylation of the starting material.[10][11][12]

Each of these impurities is discussed in detail in the Troubleshooting Guide below.

Part 2: Troubleshooting Guide: Common Impurities & Side Products

This section provides a detailed analysis of the formation, identification, and remediation of common impurities encountered during the synthesis of Methyl 5-Methoxy-2-methylbenzoate.

Impurity Profile Summary
Impurity NameStructureMolecular Weight ( g/mol )Common Analytical Signature
5-Methoxy-2-methylbenzoic Acid C₉H₁₀O₃166.17[13]Broad singlet >10 ppm in ¹H NMR (COOH); Washes out with NaHCO₃ solution.
Methyl 5-hydroxy-2-methylbenzoate C₉H₁₀O₃166.17Aromatic proton shifts will differ; Phenolic -OH peak in ¹H NMR; Washes out with NaOH solution.
4-Methoxytoluene C₈H₁₀O122.16Absence of carbonyl peak in ¹³C NMR and IR; Distinct aromatic splitting pattern.
Unreacted Starting Material / Hydrolysis Product
  • Impurity: 5-Methoxy-2-methylbenzoic Acid

  • Mechanism of Formation:

    • Incomplete Reaction: As an equilibrium-limited reaction, some amount of starting material will always remain if the equilibrium is not sufficiently pushed towards the products.[3][6]

    • Product Hydrolysis: During aqueous workup, if the product is exposed to residual acid or basic conditions for too long or at elevated temperatures, the ester can hydrolyze back to the carboxylic acid.[14][15][16]

  • Prevention:

    • Use a large excess of anhydrous methanol (10-20 equivalents).

    • Ensure efficient removal of water as it is formed, for example, by using a Dean-Stark apparatus if using a solvent like toluene.[4]

    • Allow the reaction to proceed for an adequate time (typically several hours) at reflux.

    • During workup, perform extractions promptly and avoid prolonged exposure to aqueous acidic or basic layers.

  • Remediation & Purification: This acidic impurity is easily removed.

    • Protocol: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer. The desired ester product remains in the organic layer.

Ether Cleavage Side Product
  • Impurity: Methyl 5-hydroxy-2-methylbenzoate

  • Mechanism of Formation: The methoxy group is an ether, which can be cleaved under strongly acidic conditions, particularly at elevated temperatures.[8] The reaction involves protonation of the ether oxygen by the strong acid catalyst, followed by nucleophilic attack from a water molecule (if present) or another nucleophile to displace methanol, yielding the phenol.[9] While less common with H₂SO₄ than with acids like HBr or HI, this side reaction can occur during prolonged reflux.

  • Prevention:

    • Avoid excessively high temperatures or prolonged reaction times beyond what is necessary to reach equilibrium.

    • Use the minimum effective amount of acid catalyst.

  • Remediation & Purification: The resulting phenolic impurity is acidic, but less so than a carboxylic acid.

    • A standard wash with saturated NaHCO₃ may not be sufficient to remove it completely.

    • Washing the organic layer with a dilute (e.g., 1M) sodium hydroxide (NaOH) solution will deprotonate the phenol, extracting it into the aqueous layer. Caution: Using concentrated or hot NaOH can saponify (hydrolyze) your desired ester product.

    • For complete removal, column chromatography on silica gel is the most effective method.

Decarboxylation Side Product
  • Impurity: 4-Methoxytoluene

  • Mechanism of Formation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when heated, a process that can be accelerated by acid.[10][11] The mechanism involves protonation of the aromatic ring, which facilitates the cleavage of the C-C bond between the ring and the carboxyl group. The electron-donating nature of the methoxy group stabilizes the transition state, making this side reaction plausible at reflux temperatures.[12]

  • Prevention:

    • Maintain careful temperature control. Avoid "superheating" the reaction mixture.

    • Do not extend the reaction time unnecessarily. Once equilibrium is reached (monitor by TLC or LC-MS), proceed with the workup.

  • Remediation & Purification: This is a neutral, non-polar impurity.

    • It cannot be removed by an acid-base extraction.

    • The most reliable method for its removal is column chromatography . Due to the difference in polarity (the ester is significantly more polar), separation on silica gel is generally straightforward.

    • Alternatively, if the boiling points are sufficiently different, fractional distillation under reduced pressure can be employed.

Part 3: Key Experimental Protocols

Protocol 1: Fischer Esterification of 5-Methoxy-2-methylbenzoic Acid
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Methoxy-2-methylbenzoic acid (5.0 g, 30.1 mmol).

  • Reagents: Add anhydrous methanol (50 mL, 1.24 mol).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9 mmol) to the mixture. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Allow the reaction to reflux for 4-6 hours. The reaction can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Protocol 2: Aqueous Workup and Purification
  • Solvent Removal: Remove the excess methanol from the cooled reaction mixture using a rotary evaporator.

  • Extraction: Dissolve the remaining residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

  • Neutralization Wash: Wash the organic layer with deionized water (2 x 30 mL).

  • Acid Removal: Wash the organic layer with a saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove any unreacted carboxylic acid and neutralize the sulfuric acid catalyst.[4] Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine, 1 x 30 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Concentration: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude Methyl 5-Methoxy-2-methylbenzoate, which can be further purified by chromatography or distillation if necessary.

Part 4: Reaction and Impurity Formation Diagrams

Diagram 1: Fischer Esterification Pathway

FischerEsterification Fischer Esterification Mechanism sub 5-Methoxy- 2-methylbenzoic Acid protonated_acid Protonated Carbonyl sub->protonated_acid + H+ cat_in H+ tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int + CH₃OH methanol Methanol (Nucleophile) proton_transfer Proton Transfer tetrahedral_int->proton_transfer water_leaving Intermediate (Good Leaving Group) proton_transfer->water_leaving product_protonated Protonated Ester water_leaving->product_protonated - H₂O product Methyl 5-Methoxy- 2-methylbenzoate product_protonated->product - H+ water_out H₂O cat_out H+

Caption: The acid-catalyzed mechanism for Fischer esterification.

Diagram 2: Key Side Reaction Pathways

SideReactions Impurity Formation Pathways start 5-Methoxy-2-methylbenzoic Acid decarbox_int Protonation & Heat start->decarbox_int Decarboxylation ether_cleavage_int Protonation of Methoxy (H+, Heat) start->ether_cleavage_int Ether Cleavage main_prod Desired Product: Methyl 5-Methoxy-2-methylbenzoate start->main_prod Fischer Esterification (+CH₃OH, H+) decarbox_prod 4-Methoxytoluene decarbox_int->decarbox_prod co2 CO₂ decarbox_int->co2 ether_cleavage_prod 5-Hydroxy-2-methylbenzoic Acid ether_cleavage_int->ether_cleavage_prod

Caption: Formation of key impurities from the starting material.

Part 5: References

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents. Link

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE . Organic Preparations and Procedures International. Link

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents. Link

  • METHYL-5-METHOXY-2-METHYLBENZOATE | 73505-48-3 - ChemicalBook. Link

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Link

  • What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. Link

  • Ether cleavage - Wikipedia. Link

  • Effects of methyl and methoxy substituents on diaryl ether cleavage... - ResearchGate. Link

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC - NIH. Link

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Link

  • 5.310 F17 Experiment 5: Fischer Esterification - DSpace@MIT. Link

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF - ResearchGate. Link

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Link

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Link

  • How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2 - ResearchGate. Link

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. Link

  • Decarboxylation - Master Organic Chemistry. Link

  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. Link

  • Cas 73502-03-1,5-METHOXY-2-METHYL-BENZOIC ACID METHYL ESTER - lookchem. Link

  • Preparation of Methyl Benzoate - SlidePlayer. Link

  • 2-Methoxy-5-methylbenzoic acid | C9H10O3 - PubChem. Link

  • Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Link

  • Fischer Esterification-Typical Procedures - OperaChem. Link

  • 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - ChemicalBook. Link

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. Link

  • CHEM254 Experiment 06 Synthesis of Novel Esters . Link

  • (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. Link

  • Methyl 2-methoxy-5-sulfamoylbenzoate 98 33045-52-2 - Sigma-Aldrich. Link

Sources

Technical Support Center: Troubleshooting Low Yield in Methyl 5-Methoxy-2-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis of Methyl 5-Methoxy-2-methylbenzoate. We will deconstruct common issues, focusing on the underlying chemical principles to provide robust, field-proven solutions. Our approach is to empower you not just to fix a reaction, but to understand the causality behind the outcome.

Foundational Analysis: The Synthetic Pathway

The most common and direct route to Methyl 5-Methoxy-2-methylbenzoate is the Fischer-Speier esterification of 5-Methoxy-2-methylbenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Primary Reaction Scheme:

While seemingly straightforward, this reaction is governed by an equilibrium and is sensitive to several factors, particularly the structural features of the specific benzoic acid derivative . The ortho-methyl group introduces significant steric hindrance, which can impede the approach of the methanol nucleophile, while the para-methoxy group has electronic effects on the reactivity of the carboxyl group.[1][2]

Reaction Mechanism Workflow

The following diagram illustrates the critical steps of the acid-catalyzed Fischer esterification mechanism. Understanding this pathway is key to diagnosing issues related to catalyst activity and the role of water in the equilibrium.

Fischer_Esterification reactant reactant intermediate intermediate product product catalyst catalyst reagent reagent A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Activated Intermediate) A->B + H+ (Catalyst) H1 H+ C Tetrahedral Intermediate B->C + CH3OH (Nucleophilic Attack) MeOH Methanol (CH3OH) D Proton Transfer C->D Proton Transfer E Water Leaves D->E - H2O H2O Water (H2O) E->H2O F Protonated Ester E->F G Final Ester (R-COOCH3) F->G - H+ (Catalyst Regenerated) H2 H+ G->H2

Caption: Acid-catalyzed mechanism for Fischer esterification.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%), and I recover a significant amount of unreacted starting material. What are the primary causes?

A1: This is the most frequent issue and typically points to three core problems: the reaction equilibrium, steric hindrance, and suboptimal reaction conditions.

  • Reversible Reaction Equilibrium: Fischer esterification is a reversible process. The accumulation of water, a byproduct, will drive the reaction backward toward the starting materials according to Le Chatelier's Principle.[3][4][5]

  • Steric Hindrance: The methyl group at the ortho position (C2) of the benzoic acid physically blocks the incoming methanol molecule. This significantly slows down the rate of the nucleophilic attack on the carbonyl carbon, making the reaction more sluggish than with unhindered benzoic acids.[1][2]

  • Insufficient Reaction Time or Temperature: Due to steric hindrance, this specific esterification often requires more forcing conditions—longer reflux times or higher temperatures—to reach equilibrium.[1]

Q2: How can I effectively overcome the reaction equilibrium to increase my yield?

A2: To shift the equilibrium towards the product, you must either increase the concentration of a reactant or remove a product as it forms.[3][6]

  • Use a Large Excess of Alcohol: This is the most common and cost-effective strategy. Using methanol as the solvent (a large excess) dramatically shifts the equilibrium to the product side.[4][5][7] A 10-20 fold molar excess or greater is recommended.

  • Actively Remove Water: If using an excess of alcohol is insufficient, active water removal is the next logical step.

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a co-solvent like toluene. The toluene-water azeotrope will distill off, and upon condensing, the water separates and can be removed, while the toluene returns to the reaction flask.[4]

    • Dehydrating Agents: The use of molecular sieves can be attempted, but their effectiveness can be limited at higher temperatures used in refluxing systems.[8]

Q3: I've tried a large excess of methanol and refluxed for over 24 hours, but my yield is still poor. What's next?

A3: When standard Fischer conditions fail, especially with sterically hindered substrates, it's time to consider catalyst activity and alternative synthetic routes.

  • Catalyst Inactivity: Ensure your acid catalyst (e.g., concentrated H₂SO₄) is fresh and has not been compromised by absorbing atmospheric moisture.[9] Consider increasing the catalytic loading from a typical 0.1 eq to 0.2-0.3 eq.

  • Alternative Esterification Methods: For highly hindered acids, a more reactive electrophile is needed. This involves converting the carboxylic acid into a more reactive derivative first.

    • Via Acyl Chloride (Thionyl Chloride Method): This is a highly effective, non-reversible method.

      • Step 1: React 5-Methoxy-2-methylbenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF, to form the highly reactive 5-methoxy-2-methylbenzoyl chloride.

      • Step 2: Add methanol to the crude acyl chloride. The reaction is typically fast, exothermic, and proceeds at room temperature or below, leading to a high yield of the desired ester.

Q4: My post-reaction work-up is complete, but my final product is difficult to purify. My TLC shows a persistent impurity. What could it be?

A4: Unexpected byproducts can arise from the starting materials or side reactions.

  • Unreacted Starting Acid: The most common "impurity" is the starting benzoic acid. Because it is acidic, it can be easily removed during the work-up. After quenching the reaction, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][7] The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium salt that partitions into the aqueous layer, leaving the neutral ester in the organic layer.

  • Sulfonation of the Aromatic Ring: Using very harsh conditions (high concentration of H₂SO₄, high temperatures) can lead to electrophilic aromatic substitution, where a sulfonic acid group (-SO₃H) is added to the ring.[1] This is less common but possible. If suspected, product characterization by NMR or Mass Spectrometry is necessary.

Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification

This protocol is designed to maximize yield by addressing the equilibrium.

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Methoxy-2-methylbenzoic acid (1.0 eq).

    • Add anhydrous methanol (20-30 eq, serving as reactant and solvent).

    • Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C).

    • Allow the reaction to reflux for 12-24 hours. Monitor the progress by TLC (e.g., using a 20% Ethyl Acetate / Hexanes mobile phase) until the starting material spot is no longer visible or its intensity remains constant.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

    • Dissolve the oily residue in an organic solvent like ethyl acetate or diethyl ether (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water (2 x 50 mL)

      • Saturated aqueous NaHCO₃ solution (3 x 50 mL). Caution: Vent frequently as CO₂ gas will evolve.[4] Continue washing until no more gas evolves.

      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 5-Methoxy-2-methylbenzoate.

    • If necessary, purify further by vacuum distillation or column chromatography.

Data Summary & Visualization
Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution(s)
Low Yield / High Starting Material Reversible reaction equilibrium is not overcome.Use a large excess of methanol (20-30 eq).[7] Actively remove water using a Dean-Stark trap.[4]
Steric hindrance from the ortho-methyl group.Increase reflux time (12-24h). Increase catalyst loading. Switch to a more reactive method (e.g., acyl chloride).
Inactive or insufficient acid catalyst.Use a fresh bottle of concentrated H₂SO₄. Increase catalyst loading to 0.2-0.3 eq.[9]
Difficult Purification Contamination with unreacted starting acid.Perform a thorough work-up wash with saturated NaHCO₃ solution to remove the acidic starting material.[4][7]
Formation of side products (e.g., sulfonation).Use milder conditions (less catalyst, lower temperature). Characterize byproduct and optimize purification (e.g., column chromatography).
Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield Observed q1 Is unreacted starting material present (TLC)? start->q1 q2 Was a large excess of methanol used (>20 eq)? q1->q2 Yes sol5 Improve work-up: ensure thorough NaHCO3 wash. q1->sol5 No, mostly product q3 Was reaction time sufficient (>12h)? q2->q3 Yes sol1 Increase excess of anhydrous methanol. q2->sol1 No q4 Is acid catalyst fresh and sufficient (0.2 eq)? q3->q4 Yes sol2 Increase reflux time to 24h and monitor by TLC. q3->sol2 No q5 Are there unknown spots on TLC? q4->q5 Yes sol3 Use fresh catalyst and/or increase loading to 0.3 eq. q4->sol3 No sol4 Consider alternative method: Acyl Chloride via SOCl₂. q5->sol4 No, yield still low sol6 Characterize byproducts (NMR/MS). Consider milder conditions or purify via column chromatography. q5->sol6 Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

References
  • Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.). Google Patents.
  • Esterification of benzoic acid to methyl benzoate. (n.d.). Studylib.net. Retrieved from [Link]

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. (n.d.). Organic Preparations and Procedures International. Retrieved from [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib.net. Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Retrieved from [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (n.d.). Google Patents.
  • Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. (n.d.). Google Patents.
  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (n.d.). Patsnap. Retrieved from [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). ResearchGate. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015). ResearchGate. Retrieved from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Cengage. Retrieved from [Link]

  • Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. (2018). SciSpace. Retrieved from [Link]

  • Methyl 2-hydroxy-5-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. (n.d.). MDPI. Retrieved from [Link]

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Technical Support Center: Methodologies for Suppressing Byproduct Formation in Reactions of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 5-Methoxy-2-methylbenzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of working with this substituted aromatic ester. Our goal is to provide in-depth, scientifically-grounded troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. The insights provided herein are based on established chemical principles and analogous reactivity studies of related compounds.

I. Understanding the Reactivity of Methyl 5-Methoxy-2-methylbenzoate

Methyl 5-Methoxy-2-methylbenzoate possesses three key functional groups that dictate its reactivity: an ester, a methoxy group, and a methyl group on a benzene ring. The interplay of the electronic effects of these substituents governs the regioselectivity of electrophilic aromatic substitution and the potential for side reactions.

  • The methyl ester is a deactivating group and a meta-director due to its electron-withdrawing nature.

  • The methoxy group is a strongly activating group and an ortho-, para-director due to its electron-donating resonance effect.

  • The methyl group is a weakly activating group and also an ortho-, para-director.

The combined influence of these groups makes the aromatic ring highly susceptible to electrophilic attack, but also prone to the formation of isomeric byproducts if reaction conditions are not carefully controlled.

II. Troubleshooting Guide: Common Reactions and Byproduct Mitigation

This section addresses specific issues that may arise during common transformations involving Methyl 5-Methoxy-2-methylbenzoate.

A. Electrophilic Aromatic Substitution: Nitration

Question: I am attempting to nitrate Methyl 5-Methoxy-2-methylbenzoate and my TLC/LC-MS analysis shows multiple products. How can I improve the selectivity for the desired mononitrated product?

Answer:

The nitration of Methyl 5-Methoxy-2-methylbenzoate is a classic example of electrophilic aromatic substitution where the directing effects of the existing substituents are crucial. The methoxy group (an ortho-, para-director) and the methyl group (also an ortho-, para-director) will direct the incoming nitro group to the positions ortho and para to them. The methyl ester group, being a meta-director, will also influence the final substitution pattern. This often leads to a mixture of regioisomers.

Potential Byproducts and Their Formation:

  • Regioisomers: The primary challenge in the nitration of this substrate is controlling the position of the incoming nitro group. The activating methoxy and methyl groups will strongly influence the reaction's regioselectivity.

  • Dinitrated Products: Due to the activated nature of the ring, dinitration can occur, especially if the reaction temperature is not strictly controlled or if an excess of the nitrating agent is used.[1][2]

  • Oxidized Byproducts: Strong nitrating conditions can potentially lead to the oxidation of the methyl group.

Troubleshooting Strategies:

Observation Potential Cause Recommended Solution
Multiple spots on TLC, close in Rf Formation of regioisomers.Optimize Reaction Temperature: Maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating agent.[1][2] This enhances selectivity by favoring the kinetically controlled product.
Choice of Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, may offer higher selectivity compared to the more aggressive nitric acid/sulfuric acid mixture.
Products with higher molecular weight detected Dinitration.Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
Slow Addition: Add the nitrating agent dropwise to the substrate solution to maintain a low concentration of the electrophile in the reaction mixture.[3]
Presence of benzoic acid derivative in product mixture Hydrolysis of the ester.Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to hydrolysis of the ester group under strong acid conditions.

Experimental Protocol for Selective Mononitration:

  • Dissolve Methyl 5-Methoxy-2-methylbenzoate in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a flask equipped with a stirrer and a thermometer, and cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq.) and a small amount of acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization to separate the desired isomer.

B. Hydrolysis of the Ester Group

Question: I am trying to hydrolyze the methyl ester of Methyl 5-Methoxy-2-methylbenzoate to the corresponding carboxylic acid, but the reaction is slow and incomplete. What conditions are recommended for efficient hydrolysis?

Answer:

The hydrolysis of the methyl ester to the carboxylic acid can be achieved under either acidic or basic conditions. The choice of conditions can be critical to avoid potential side reactions.

Potential Byproducts and Their Formation:

  • Incomplete Reaction: The primary issue is often an incomplete reaction, leaving starting material in the product mixture.

  • Demethylation of the Methoxy Group: Under harsh acidic conditions (e.g., strong acids like HBr or HI at high temperatures), the methoxy group can be cleaved to a hydroxyl group.

Troubleshooting Strategies:

Observation Potential Cause Recommended Solution
Starting material remains after prolonged reaction time Insufficiently forcing reaction conditions.Basic Hydrolysis (Saponification): Use a solution of sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol.[4] Reflux the mixture for several hours to drive the reaction to completion.
Acid-Catalyzed Hydrolysis: Use a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) in aqueous dioxane or acetic acid and heat to reflux. Note that this method carries a higher risk of demethylation.
Product shows a phenolic proton in NMR and a lower mass in MS Demethylation of the methoxy group.Use Milder Conditions: Prefer basic hydrolysis, which is less prone to causing demethylation. If acidic conditions are necessary, use a less aggressive acid and lower the reaction temperature, accepting a potentially longer reaction time.

Experimental Protocol for Basic Hydrolysis (Saponification):

  • Dissolve Methyl 5-Methoxy-2-methylbenzoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms (typically pH 2-3).

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry.

C. Friedel-Crafts Acylation

Question: I am considering a Friedel-Crafts acylation on Methyl 5-Methoxy-2-methylbenzoate. What are the potential challenges and how can I control the regioselectivity?

Answer:

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. The high electron density of the ring in Methyl 5-Methoxy-2-methylbenzoate makes it reactive, but also presents challenges in controlling the position of acylation.

Potential Byproducts and Their Formation:

  • Regioisomers: The powerful activating effects of the methoxy and methyl groups will dominate the directing effects, leading to acylation primarily at the positions ortho to these groups. This can result in a mixture of isomeric products.

  • Polyacylation: Although less common than polyalkylation, if the newly introduced acyl group does not sufficiently deactivate the ring, a second acylation might occur under harsh conditions. However, the acyl group is a deactivating group, which generally prevents this.[5]

  • Complexation with Lewis Acid: The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms of the ester and methoxy groups, which can affect their directing ability and the overall reactivity.

Troubleshooting Strategies:

Observation Potential Cause Recommended Solution
Formation of multiple acylated isomers Competing directing effects of the substituents.Choice of Lewis Acid: Use a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may offer better selectivity.
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Less polar solvents like dichloromethane or carbon disulfide are common.
Low Yield Deactivation by complexation with the Lewis acid.Stoichiometry of Lewis Acid: More than one equivalent of the Lewis acid may be required to account for complexation with the ester and methoxy groups.

Conceptual Workflow for Friedel-Crafts Acylation:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_products Potential Outcomes A Methyl 5-Methoxy-2-methylbenzoate D Complexation of Lewis Acid with Carbonyl and Methoxy Groups A->D B Acyl Halide (RCOCl) E Formation of Acylium Ion [RCO]+ B->E C Lewis Acid (e.g., AlCl3) C->D C->E F Electrophilic Aromatic Substitution D->F E->F G Desired Regioisomer F->G Major Product H Undesired Regioisomeric Byproduct(s) F->H Minor Product(s)

Caption: Workflow for Friedel-Crafts Acylation of Methyl 5-Methoxy-2-methylbenzoate.

III. Frequently Asked Questions (FAQs)

Q1: Can the methoxy group of Methyl 5-Methoxy-2-methylbenzoate be demethylated as a side reaction?

A1: Yes, demethylation of the aryl methoxy group is a potential side reaction, particularly under strongly acidic conditions. Reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), or hydroiodic acid (HI) at elevated temperatures are known to cleave aryl methyl ethers.[4] While less common with weaker acids or at lower temperatures, it is a possibility to consider if you observe a product with a free phenol group. To avoid this, opt for non-acidic or milder acidic conditions where possible.

Q2: During the synthesis of Methyl 5-Methoxy-2-methylbenzoate from 5-hydroxy-2-methylbenzoic acid and a methylating agent (e.g., dimethyl sulfate), what are the likely byproducts?

A2: The primary reaction is the methylation of the phenolic hydroxyl group. However, if the carboxylic acid is not first converted to its salt, the methylating agent can also esterify the carboxylic acid. If the starting material is the methyl ester of 5-hydroxy-2-methylbenzoic acid, the main reaction will be O-methylation. A potential byproduct could arise from C-methylation on the aromatic ring, although this is generally less favorable than O-methylation under typical conditions. Incomplete reaction, leaving the starting hydroxy compound, is also a common issue.

Q3: Is polyalkylation a concern in Friedel-Crafts alkylation of Methyl 5-Methoxy-2-methylbenzoate?

A3: Yes, polyalkylation is a significant concern.[6][7] The initial alkylation product is often more reactive than the starting material because the added alkyl group is also an activating group. This can lead to the addition of multiple alkyl groups to the aromatic ring. For this reason, Friedel-Crafts acylation, followed by reduction of the ketone, is often a preferred method for introducing an alkyl group as the acyl group is deactivating and prevents over-addition.[5]

IV. References

  • Echemi. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications. Retrieved from Echemi.

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from Mettler Toledo.

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education.

  • EvitaChem. (n.d.). (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone. Retrieved from EvitaChem.

  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from a university chemistry resource.

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from a university chemistry resource.

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S.

  • Popik, V. V., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3476.

  • Google Patents. (n.d.). AU2009335821A1 - Carbazole carboxamide compounds useful as kinase inhibitors. Retrieved from Google Patents.

  • YouTube. (2016, December 28). Friedel Crafts Acylation And Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from The Organic Chemistry Tutor.

  • YouTube. (2022, March 1). Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution). Retrieved from Chemistry with Caroline.

  • UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from University of Pisa institutional repository.

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry.

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"Methyl 5-Methoxy-2-methylbenzoate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 5-Methoxy-2-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve the highest purity for your experimental needs.

Purification Troubleshooting Guide

This section addresses specific issues encountered during the purification of Methyl 5-Methoxy-2-methylbenzoate in a direct question-and-answer format.

Issue 1: Crude product contains significant amounts of the starting carboxylic acid.

Symptom: Your isolated product is an oily residue or has a lower-than-expected melting point. TLC analysis shows a spot at the baseline (highly polar) in addition to your product spot. The ¹H NMR spectrum displays a very broad singlet far downfield (>10 ppm), characteristic of a carboxylic acid proton.

Potential Cause: This issue arises from two primary sources: incomplete esterification of the starting material, 5-methoxy-2-methylbenzoic acid, or unintentional hydrolysis of the methyl ester product during the aqueous workup. Ester hydrolysis can be catalyzed by either acidic or basic conditions.[1][2]

Proposed Solution: Liquid-Liquid Extraction (Acid-Base Wash) The most efficient way to remove an acidic impurity from an organic solution is to deprotonate it, rendering it soluble in an aqueous base.

Step-by-Step Protocol:

  • Dissolve the crude product in a suitable organic solvent with low water miscibility, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Scientific Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid to form the water-soluble sodium carboxylate salt, but generally mild enough to minimize hydrolysis of the desired ester product.

  • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release CO₂ gas that forms.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash (steps 2-4) one more time to ensure complete removal of the acid.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter away the drying agent and concentrate the solvent under reduced pressure to yield the purified ester.

Issue 2: The product appears pure by TLC, but NMR suggests the presence of an isomer.

Symptom: TLC analysis shows a single spot, but the ¹H NMR spectrum is more complex than expected in the aromatic region, or there are multiple singlets in the methoxy (~3.8-3.9 ppm) or methyl (~2.3-2.5 ppm) regions. This often indicates the presence of a regioisomer, such as Methyl 2-Methoxy-5-methylbenzoate, which may have a very similar polarity.

Potential Cause: Isomeric impurities can arise from non-regioselective synthesis steps or from impurities present in the starting materials. Because of their similar structures, they often co-elute in standard TLC systems.

Proposed Solution: Flash Column Chromatography Flash chromatography on silica gel is the gold standard for separating compounds with minor differences in polarity.

Step-by-Step Protocol:

  • Adsorbent: Use silica gel (100-200 or 230-400 mesh).

  • Solvent System (Eluent) Selection: The key is to find a solvent system where the isomers have a discernible difference in retention factor (Rf). Start with a low-polarity mixture and gradually increase polarity. A common and effective system is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, this "dry load" can be carefully added to the top of the packed column. This technique prevents band broadening.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate from 2% to 10% in hexanes). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 230-400 meshProvides high surface area for better separation of closely-related isomers.
Mobile Phase Hexanes:Ethyl Acetate (e.g., 98:2 to 90:10)Offers good resolving power for benzoate esters. The gradient helps elute the product efficiently after the less polar impurities have passed through.[3][4]
Loading ~1g crude per 50g silicaA 1:50 ratio of crude material to silica is a good starting point for difficult separations.
Issue 3: The final product is a persistent oil or waxy solid that fails to crystallize.

Symptom: After removing all solvent, the product remains as a viscous oil or a low-melting, amorphous solid, even though it appears pure by NMR and TLC.

Potential Cause: The presence of very small amounts of impurities or residual solvent can disrupt the formation of a stable crystal lattice.

Proposed Solution: Recrystallization Recrystallization is a powerful technique for final polishing of a compound, removing trace impurities and yielding a crystalline, high-purity solid.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For Methyl 5-Methoxy-2-methylbenzoate, a binary solvent system like methanol/water or hexanes/ethyl acetate is often effective.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the more soluble solvent (e.g., methanol or ethyl acetate) and heat gently (e.g., on a steam bath or hot plate) until the solid dissolves completely.

  • Induce Crystallization: Add the less soluble solvent (e.g., water or hexanes) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the more soluble solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Process & Troubleshooting Diagrams

The following diagrams illustrate the standard purification workflow and a decision tree for troubleshooting common issues.

PurificationWorkflow Crude Crude Product TLC Initial Purity Check (TLC, Crude NMR) Crude->TLC Decision1 Acidic Impurity Present? TLC->Decision1 Wash Perform Acid-Base Wash (NaHCO3 aq.) Decision1->Wash Yes Decision2 Isomers or Multiple Spots Present? Decision1->Decision2 No Wash->Decision2 Column Perform Flash Column Chromatography Decision2->Column Yes Decision3 Product Oily or Impure Solid? Decision2->Decision3 No Column->Decision3 Recrystal Perform Recrystallization Decision3->Recrystal Yes Analysis Final Purity Analysis (NMR, GC/HPLC, MP) Decision3->Analysis No Recrystal->Analysis Pure Pure Crystalline Product Analysis->Pure

Caption: General purification workflow for Methyl 5-Methoxy-2-methylbenzoate.

TroubleshootingTree start Symptom Product is an Oil q1 {Check NMR for Broad >10 ppm Signal} start:f1->q1 sol1 Cause: Unreacted Carboxylic Acid Solution: Perform NaHCO3 Wash q1->sol1  Yes q2 {Check TLC/NMR for Multiple Close Spots/Signals} q1->q2  No sol2 Cause: Isomeric Impurities Solution: Column Chromatography q2->sol2  Yes sol3 Cause: Residual Solvent/Trace Impurity Solution: Recrystallize q2->sol3  No

Caption: Decision tree for troubleshooting an oily product.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and analytical properties of pure Methyl 5-Methoxy-2-methylbenzoate? A1: Pure Methyl 5-Methoxy-2-methylbenzoate should be a solid at room temperature. Key properties are:

  • Boiling Point: 124-131 °C at 22 mmHg.[5]

  • Appearance: White to off-white solid.

  • ¹H NMR Signature: Expect distinct singlets for the three methyl groups: the ester methyl (O-CH₃), the methoxy methyl (Ar-O-CH₃), and the aromatic methyl (Ar-CH₃). The aromatic protons will appear as multiplets in the aromatic region of the spectrum.[6]

Q2: How should I store the purified compound? A2: The compound should be stored in a tightly sealed container in a cool, dry place. Esters are susceptible to hydrolysis, so minimizing contact with moisture and air is crucial for long-term stability.[7]

Q3: My column chromatography is not providing good separation. What can I do? A3: If you are struggling with separation, consider the following adjustments:

  • Decrease Polarity: Use a less polar solvent system overall. Isomers often separate better in less polar eluents, although this will increase the elution time.

  • Use a Longer Column: Increasing the column length (and thus the amount of silica gel) increases the number of theoretical plates, enhancing separation.

  • Check Your Loading: Overloading the column is a common cause of poor separation. Ensure you are using an appropriate ratio of crude material to silica gel (e.g., 1:50 to 1:100 for difficult separations).

Q4: Can I use distillation for purification? A4: While the compound has a defined boiling point under vacuum, distillation is generally not effective at removing isomeric impurities, which often have very similar boiling points. It is more suitable for removing non-volatile impurities or residual high-boiling solvents after an initial purification step. For achieving high purity, chromatography and recrystallization are superior methods.

References

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Loba Chemie. METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. (2018-07-26). [Link]

  • The Royal Society of Chemistry. Supplementary Information for a paper. [Link]

  • PubChem. Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Organic Preparations and Procedures International. THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. [Link]

  • PrepChem.com. Synthesis of methyl 5-formyl-2-methoxybenzoate. [Link]

  • Google Patents.
  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • SIELC Technologies. Methyl 5-acetyl-2-methoxybenzoate. [Link]

  • Google Patents.
  • Synthetic Communications. A PRACTICAL AND CONVENIENT SYNTHESIS OF METHYL 5-FORMYL-3-METHOXYBENZOATE. [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • Google Patents.
  • University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]

  • Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. [Link]

Sources

Technical Support Center: Purification of Methyl 5-Methoxy-2-methylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-Methoxy-2-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Methyl 5-Methoxy-2-methylbenzoate I should be aware of for recrystallization?

A1: Understanding the physicochemical properties of your compound is the foundation of a successful recrystallization. For Methyl 5-Methoxy-2-methylbenzoate, the most critical parameter is its melting point, which is reported to be in the range of 75-76 °C . This information is crucial for selecting a solvent with a suitable boiling point to avoid "oiling out," a phenomenon where the compound melts in the hot solvent instead of dissolving.

Q2: How do I select the best solvent for recrystallizing Methyl 5-Methoxy-2-methylbenzoate?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For aromatic esters like Methyl 5-Methoxy-2-methylbenzoate, a good starting point is to consider solvents with moderate polarity.

A general rule of thumb is "like dissolves like". Since our target molecule is an ester with a methoxy group, solvents of intermediate polarity are often a good choice. Based on data for structurally similar compounds and general principles, here is a table to guide your solvent screening:

Solvent ClassExample SolventsPredicted Solubility for Methyl 5-Methoxy-2-methylbenzoateRationale
Alcohols Methanol, EthanolGood solubility, especially when hot.The polar hydroxyl group can interact with the ester and methoxy functionalities. Methanol has been successfully used for recrystallizing similar aromatic esters like methyl 3-nitrobenzoate.[1]
Esters Ethyl acetateGood solubility, especially when hot.The ester functional group in the solvent is similar to the target molecule, promoting solubility.
Ethers Diisopropyl ether, Diethyl etherModerate solubility.Ethers are less polar than alcohols and may offer a good solubility differential between hot and cold conditions. Diisopropyl ether has been used for recrystallizing the related methyl 5-formyl-2-methoxybenzoate.
Hydrocarbons Hexane, Heptane, LigroineLow solubility.These nonpolar solvents are generally poor solvents for this compound but are excellent as "anti-solvents" in a mixed-solvent system.
Halogenated DichloromethaneHigh solubility at room temperature.Often too good of a solvent for single-solvent recrystallization but can be useful in mixed-solvent systems.
Water WaterInsoluble.Due to the predominantly organic structure, solubility in water is negligible.

Recommendation: Start your screening with solvents like isopropanol, ethanol, or ethyl acetate. A mixed-solvent system, such as ethyl acetate/hexane, is also a highly promising option.

Q3: What are the likely impurities in my crude Methyl 5-Methoxy-2-methylbenzoate?

A3: The most probable impurities will stem from the synthetic route used. A common synthesis involves the esterification of 5-methoxy-2-methylbenzoic acid with methanol. Therefore, potential impurities include:

  • Unreacted 5-methoxy-2-methylbenzoic acid: This acidic impurity can often be removed by a pre-purification wash with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Side-products from the esterification: Depending on the reaction conditions, side-products can form.

  • Starting materials from the synthesis of the benzoic acid precursor: For instance, if the benzoic acid was prepared from 5-hydroxy-2-methylbenzoic acid, this phenolic compound could be a potential impurity.[2]

Knowing these potential impurities helps in selecting a solvent system where the impurities are either very soluble or insoluble, allowing for their separation from the desired product.

Q4: What is "seeding" and should I use it?

A4: Seeding is the process of adding a small, pure crystal of your compound to a supersaturated solution to initiate crystallization.[3] It provides a template for crystal growth, promoting a more controlled and uniform crystallization process.[4]

When to use seeding:

  • If your solution is supersaturated but no crystals have formed.

  • To control the crystal size and morphology.

  • To potentially induce the formation of a specific, desired polymorph.

How to seed:

  • Obtain a small amount of pure Methyl 5-Methoxy-2-methylbenzoate (either from a previous successful crystallization or by scratching the inside of the flask to induce nucleation).

  • Once your hot, saturated solution has cooled slightly and is in a supersaturated state, add one or two seed crystals.

  • Observe for crystal growth, which should initiate from the seed crystals.

Seeding is a powerful technique to improve the reliability and outcome of your recrystallization.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Methyl 5-Methoxy-2-methylbenzoate and provides actionable solutions.

Problem 1: The compound "oils out" instead of crystallizing.

Cause: This occurs when the melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize.[7] The compound separates as a liquid (an "oil") rather than a solid. This is a common issue with aromatic esters, especially if significant impurities are present, which can depress the melting point.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point, then allow it to cool more slowly.[8]

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, switch to a lower-boiling point solvent.

  • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate) while hot. Then, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution and then allow it to cool slowly. This often prevents oiling out.[9]

  • Slower Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can help.[10]

Decision Workflow for "Oiling Out"

A decision-making workflow for addressing "oiling out".

Problem 2: Very low or no crystal yield.

Cause: A low yield is often due to using too much solvent, causing a significant portion of your compound to remain in the mother liquor even after cooling.[11] Premature crystallization during a hot filtration step can also lead to product loss.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent to re-saturate it. Then, allow it to cool again.[8]

  • Optimize Cooling: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation, but do so slowly to maintain purity.

  • "Second Crop" Crystallization: After filtering your initial crystals, you can often recover more product from the filtrate by concentrating it (boiling off some solvent) and cooling it again. Be aware that this "second crop" may be less pure than the first.

  • Proper Washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving your product.[11]

Problem 3: Crystals do not form upon cooling.

Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystals to begin forming.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[11]

    • Seeding: Add a seed crystal as described in the FAQ section.

  • Increase Supersaturation:

    • Evaporate Solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.

    • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath.

Recrystallization Workflow

RecrystallizationWorkflow Start Crude Methyl 5-Methoxy-2-methylbenzoate Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve HotFilter Hot gravity filtration (if insoluble impurities are present) Dissolve->HotFilter Cool Slowly cool to room temperature HotFilter->Cool IceBath Cool in an ice bath Cool->IceBath VacuumFilter Collect crystals by vacuum filtration IceBath->VacuumFilter Wash Wash crystals with minimal ice-cold solvent VacuumFilter->Wash Dry Dry the purified crystals Wash->Dry End Pure Methyl 5-Methoxy-2-methylbenzoate Dry->End

A general workflow for the recrystallization process.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable if you have identified a single solvent in which Methyl 5-Methoxy-2-methylbenzoate has good solubility when hot and poor solubility when cold (e.g., isopropanol or ethanol).

  • Place the crude Methyl 5-Methoxy-2-methylbenzoate in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, just enough to cover the solid.

  • Heat the mixture to boiling with gentle swirling.

  • Add more hot solvent in small portions until the solid just dissolves. Do not add an excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

This is an excellent alternative if a suitable single solvent cannot be found.

  • Dissolve the crude Methyl 5-Methoxy-2-methylbenzoate in a minimum amount of hot ethyl acetate (the "good" solvent).

  • While keeping the solution hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy.[12]

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethyl acetate/hexane mixture, and dry.

By understanding the principles of recrystallization and anticipating common challenges, you can effectively and efficiently purify Methyl 5-Methoxy-2-methylbenzoate for your research and development needs.

References

Sources

"Methyl 5-Methoxy-2-methylbenzoate" reaction condition optimization (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 7, 2026

This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of Methyl 5-Methoxy-2-methylbenzoate. It is designed for researchers, chemists, and drug development professionals aiming to improve reaction efficiency, yield, and purity.

Introduction to the Synthesis

Methyl 5-Methoxy-2-methylbenzoate is a valuable intermediate in organic synthesis. The most common and cost-effective method for its preparation is the Fischer-Speier esterification of 5-Methoxy-2-methylbenzoic acid with methanol, catalyzed by a strong acid.

While seemingly straightforward, this reaction is governed by an equilibrium, which presents the primary challenge to achieving high yields.[1][2] The presence of a substituent at the ortho-position (the 2-methyl group) can also introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid.[3] This guide focuses on rationally optimizing temperature and catalyst selection to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in this esterification? The main cause of low yield is the reversible nature of the Fischer esterification. The reaction between the carboxylic acid and alcohol produces an ester and water. This water can hydrolyze the ester product back into the starting materials, establishing an equilibrium that prevents the reaction from going to completion.[1][4] To achieve a high yield, the equilibrium must be actively shifted towards the products.[2]

Q2: How does an acid catalyst work in this reaction? The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid.[5][6] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[6][7]

Q3: Can I run the reaction without a catalyst? While technically possible, the uncatalyzed reaction is extremely slow. The catalyst is essential to achieve a reasonable reaction rate by lowering the activation energy of the nucleophilic attack.[8]

Q4: Is it possible to use a base instead of an acid catalyst? No, a base would deprotonate the carboxylic acid to form a carboxylate. This negatively charged carboxylate is unreactive towards nucleophilic attack by the alcohol, effectively stopping the reaction. Base-catalyzed esterification (saponification) is the reverse reaction—the hydrolysis of an ester.

Q5: Why is removing water so critical for this reaction? According to Le Châtelier's principle, removing a product from a reaction at equilibrium will cause the system to shift to produce more of that product.[2] Since water is a product of the esterification, its continuous removal drives the reaction forward, allowing for a much higher conversion of the starting material into the desired ester.[9]

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low Yield or Incomplete Reaction

Question: My reaction has run for several hours at reflux, but TLC analysis shows a significant amount of starting carboxylic acid remaining. What's wrong?

This is a classic equilibrium problem.

  • Possible Cause 1: Equilibrium has been reached.

    • Solution: The most effective strategy is to shift the equilibrium. There are two primary methods:

      • Use a Large Excess of Alcohol: Use methanol as the solvent. A large molar excess (e.g., 10-fold or more) of one reactant pushes the equilibrium towards the product side.[5] This is often the simplest approach.

      • Remove Water as it Forms: For larger-scale reactions or when using a slight excess of alcohol is preferred, a Dean-Stark apparatus is highly effective. By refluxing in a solvent that forms an azeotrope with water (like toluene), water is continuously collected and removed from the reaction mixture.[9]

  • Possible Cause 2: Presence of water in reagents or glassware.

    • Solution: Any water present at the start will inhibit the reaction. Ensure all glassware is oven-dried or flame-dried before use.[10] Use anhydrous grade methanol if possible, or methanol from a freshly opened bottle.

  • Possible Cause 3: Insufficient or inactive catalyst.

    • Solution: Ensure you are using the correct catalytic amount (typically 1-5 mol%) of a strong acid catalyst.[9] If the catalyst is old, it may have absorbed atmospheric moisture, reducing its activity. Use a fresh bottle of sulfuric acid or p-toluenesulfonic acid.

Problem: Very Slow Reaction Rate

Question: The conversion to the ester is happening, but it's taking an extremely long time to reach even 50% completion. How can I speed it up?

  • Possible Cause 1: The reaction temperature is too low.

    • Solution: Fischer esterification rates are highly temperature-dependent.[11] Ensure the reaction is maintained at a steady reflux. If using methanol as the solvent, the temperature will be its boiling point (~65 °C). For sterically hindered substrates, a higher temperature may be necessary. Consider switching to a higher-boiling alcohol (if the corresponding ester is desired) or using a Dean-Stark setup with a higher-boiling solvent like toluene (reflux temp ~110 °C).

  • Possible Cause 2: Insufficient catalyst loading.

    • Solution: While a little catalyst goes a long way, too little will result in a slow reaction. Try increasing the catalyst loading to the upper end of the typical range (e.g., 5 mol%).

Problem: Formation of Byproducts

Question: My crude NMR shows my desired product, but also significant impurities. What side reactions could be occurring?

  • Possible Cause 1: Sulfonation of the aromatic ring.

    • Context: This is a specific risk when using concentrated sulfuric acid (H₂SO₄) as the catalyst, especially at higher temperatures. The methoxy and methyl groups are activating, and electrophilic aromatic substitution can occur.

    • Solution: If you suspect sulfonation, switch to a non-sulfonating strong acid catalyst like p-toluenesulfonic acid (p-TsOH) or use a solid acid catalyst.[5] Alternatively, running the reaction at a lower temperature (e.g., refluxing methanol) can minimize this side reaction.

  • Possible Cause 2: Dehydration of alcohol.

    • Context: If using a secondary or tertiary alcohol (not applicable for methyl ester synthesis but relevant for other esters) and high temperatures with a strong acid, the alcohol can eliminate water to form an alkene.

    • Solution: Use milder conditions or a different esterification method for sensitive alcohols.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Equilibrium Is Equilibrium Being Addressed? Start->Check_Equilibrium Check_Conditions Are Temp & Catalyst Optimal? Check_Equilibrium->Check_Conditions Yes Action_Equilibrium Implement Equilibrium Shift: 1. Use Methanol as Solvent (Large Excess) OR 2. Use Dean-Stark Trap Check_Equilibrium->Action_Equilibrium No Check_Purity Are Reagents Anhydrous? Check_Conditions->Check_Purity Yes Action_Conditions Optimize Conditions: 1. Ensure Vigorous Reflux 2. Increase Catalyst Loading (e.g., to 5 mol%) Check_Conditions->Action_Conditions No Action_Purity Ensure Anhydrous Conditions: 1. Oven-Dry Glassware 2. Use Anhydrous Grade Reagents Check_Purity->Action_Purity No Re_evaluate Monitor Reaction Progress (TLC) Check_Purity->Re_evaluate Yes Action_Equilibrium->Re_evaluate Action_Conditions->Re_evaluate Action_Purity->Re_evaluate

Caption: A decision tree for troubleshooting low yields in esterification.

Optimized Protocol and Data

Recommended Protocol: Fischer Esterification using Excess Methanol

This protocol is robust, simple, and avoids the need for a Dean-Stark apparatus, making it ideal for most lab-scale syntheses.

Materials:

  • 5-Methoxy-2-methylbenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (can serve as solvent, ~0.2 M concentration)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Place 5-Methoxy-2-methylbenzoic acid (1.0 eq) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous methanol to the flask to dissolve the acid (aim for a concentration of approx. 0.2 M). The large excess of methanol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (0.05 eq) to the solution.[12]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash carefully with saturated NaHCO₃ solution to quench the acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.[1]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 5-Methoxy-2-methylbenzoate. The product can be further purified by column chromatography on silica gel if necessary.

Data Summary: Impact of Temperature and Catalyst

The following tables summarize the expected effects of varying key reaction parameters.

Table 1: Comparison of Common Acid Catalysts

Catalyst Typical Loading Advantages Disadvantages
Sulfuric Acid (H₂SO₄) 1-5 mol% Inexpensive, highly effective.[12] Can cause charring or sulfonation at high temperatures.[5]
p-Toluenesulfonic Acid (p-TsOH) 1-5 mol% Solid, easier to handle, less prone to side reactions like sulfonation.[12] More expensive than H₂SO₄.

| Solid Acid Catalysts (e.g., Amberlyst 15, modified clays) | 10 wt% | Easily filtered and recycled, environmentally benign.[3][13] | May have lower activity, requiring higher temperatures or longer reaction times.[14] |

Table 2: General Impact of Temperature on Fischer Esterification

Temperature Effect on Rate Effect on Yield (at equilibrium) Potential Issues
Room Temperature Very slow, almost no reaction.[11] N/A Impractical reaction time.
Refluxing Methanol (~65 °C) Moderate to good rate. Good, especially with a large excess of MeOH. Optimal for simple setups.

| Refluxing Toluene (~110 °C) with Dean-Stark | Fast rate.[8] | Excellent, as water is removed. | Requires more complex glassware; potential for side reactions increases.[8] |

Reaction Mechanism Visualization

The Fischer esterification proceeds via a multi-step nucleophilic acyl substitution mechanism. The key is the initial activation of the carboxylic acid by the catalyst.

Fischer_Esterification cluster_mechanism Reaction Pathway RCOOH 5-Methoxy-2-methyl- benzoic Acid Protonated_Acid Protonated Carboxylic Acid (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ MeOH Methanol (CH₃OH) H_plus H⁺ (Catalyst) Protonated_Acid->RCOOH - H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + CH₃OH Tetrahedral_Int->Protonated_Acid - CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O (via proton transfer) Protonated_Ester->Tetrahedral_Int + H₂O Ester Methyl 5-Methoxy-2-methylbenzoate Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ Water Water (H₂O)

Caption: Catalytic cycle for the Fischer esterification mechanism.[4]

References

  • Benchchem Technical Support. (n.d.). Strategies for Managing Equilibrium in Esterification Reactions. Benchchem.

  • Benchchem Technical Support. (2025). Troubleshooting low yield in benzyl phenylacetate esterification. Benchchem.

  • Zhang, J., et al. (2018). Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents (CN109096107B).

  • Isaksson, J., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.

  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap.

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora.

  • Rojas, L. B., & Ugalde, F. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe.

  • ResearchGate. (2025). Kinetic Study of Esterification Reaction. ResearchGate.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.

  • IJSTR. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research.

  • Benchchem Technical Support. (n.d.). Esterification of Substituted Benzoic Acids. Benchchem.

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • OperaChem. (2024). Fischer Esterification-Typical Procedures.

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.

Sources

"Methyl 5-Methoxy-2-methylbenzoate" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 5-Methoxy-2-methylbenzoate (C₁₀H₁₂O₃). This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the compound's stability, potential degradation pathways, and field-tested strategies for its prevention. By explaining the causality behind experimental choices, we aim to empower you to design robust protocols, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is Methyl 5-Methoxy-2-methylbenzoate and what are its primary stability concerns?

Methyl 5-Methoxy-2-methylbenzoate is an aromatic ester. Its core structure, containing a methyl ester group attached to a substituted benzene ring, dictates its chemical reactivity and stability. The primary stability concern is the susceptibility of the ester linkage to hydrolysis, a reaction that cleaves the molecule into its parent carboxylic acid (5-Methoxy-2-methylbenzoic acid) and methanol.[1][2][3] This reaction is the reverse of the esterification process used to synthesize the compound and can be catalyzed by trace amounts of acid, base, or even water, leading to reduced yield and product impurity.[1][2] Additional concerns include potential degradation from exposure to light (photodegradation) and high temperatures.[4]

Q2: What are the main pathways through which Methyl 5-Methoxy-2-methylbenzoate can degrade?

There are four primary degradation pathways that users should be aware of. The most common is hydrolysis, but photodegradation, thermal decomposition, and oxidation are also possible under specific experimental or storage conditions.

  • Hydrolytic Degradation: This is the most significant and frequently encountered degradation pathway. The ester bond is attacked by water, a reaction significantly accelerated by the presence of acids (H⁺) or bases (OH⁻).[2][5] The presence of bulky methyl groups near the ester functional group can provide some steric hindrance, which may slow the rate of hydrolysis compared to unhindered esters, but this does not confer complete immunity.[1][6]

  • Photodegradation: Aromatic compounds, including benzoate esters, can be sensitive to light, particularly UV radiation.[4] Direct photolysis can occur when the molecule absorbs photons, leading to the formation of reactive radical species that can undergo complex subsequent reactions.[7][8] In solution, photosensitizers present as impurities can also absorb light and generate reactive oxygen species that attack the compound.[8]

  • Thermal Degradation: While generally stable at room temperature, exposure to elevated temperatures can provide sufficient energy to induce decomposition.[4] When heated to decomposition, benzoate esters can emit fumes containing carbon monoxide and carbon dioxide.[9]

  • Oxidative Degradation: The aromatic ring and its substituents can be susceptible to oxidation, especially in the presence of strong oxidizing agents, atmospheric oxygen over long periods, or catalytic metal ions.[4][10]

cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Degradation main Methyl 5-Methoxy-2-methylbenzoate h_cat Catalysts: H⁺ (Acid), OH⁻ (Base) H₂O (Water) main->h_cat Most Common Pathway p_cat Initiators: UV/Visible Light main->p_cat t_cat Condition: High Temperature main->t_cat h_prod Degradation Products: 5-Methoxy-2-methylbenzoic Acid + Methanol h_cat->h_prod p_prod Degradation Products: Radical Intermediates, Complex Photoproducts p_cat->p_prod t_prod Degradation Products: CO, CO₂, etc. t_cat->t_prod cluster_prep Preparation & Handling cluster_reaction Reaction Conditions cluster_workup Workup & Isolation start Start: Prepare for Experiment dry_solvent Use Anhydrous Solvents start->dry_solvent inert_atmo Use Inert Atmosphere (N₂ or Ar) dry_solvent->inert_atmo dry_glass Oven-Dry Glassware inert_atmo->dry_glass temp_control Control Temperature (e.g., 0°C or lower) dry_glass->temp_control ph_control Control pH (Buffer if necessary) temp_control->ph_control cold_wash Use Cold Solutions (0-4°C) ph_control->cold_wash weak_base Neutralize with Weak Base (e.g., NaHCO₃) cold_wash->weak_base brine_wash Wash with Brine weak_base->brine_wash thorough_dry Dry with Anhydrous Agent (e.g., MgSO₄) brine_wash->thorough_dry end_node Pure, Stable Product thorough_dry->end_node

Caption: Recommended workflow for minimizing degradation during experiments.

Issue 3: I suspect degradation, but I'm not sure what's causing it. How do I troubleshoot?

A systematic approach is required to pinpoint the source of degradation.

Troubleshooting Decision Tree

q1 Is degradation product 5-Methoxy-2-methylbenzoic acid? a1_yes Hydrolysis is occurring. q1->a1_yes a1_no Consider other pathways (Photo/Thermal/Oxidative) q1->a1_no q2 Did degradation occur during workup? a1_yes->q2 q3 Is reaction run in light or at high temp? a1_no->q3 a2_yes Review Workup Protocol: - Use cold solutions - Use weak base - Dry thoroughly q2->a2_yes a2_no Review Reaction/Storage: - Check solvent purity - Use inert atmosphere - Control pH and Temp q2->a2_no a3_yes Protect from Light: - Use amber glassware - Cover with foil Lower Temperature q3->a3_yes a3_no Check for Contaminants: - Oxidizing agents - Metal impurities - Acid/Base traces q3->a3_no

Sources

Removal of unreacted starting materials from "Methyl 5-Methoxy-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from "Methyl 5-Methoxy-2-methylbenzoate" synthesis. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification process.

Introduction

The synthesis of Methyl 5-Methoxy-2-methylbenzoate, a key intermediate in various synthetic pathways, most commonly proceeds via the Fischer-Speier esterification of 5-methoxy-2-methylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2][3] While the reaction itself is straightforward, the subsequent purification to isolate the desired ester from unreacted starting materials and byproducts is critical for obtaining a high-purity product. This guide will address common issues and provide robust protocols for a successful purification workflow.

Frequently Asked Questions (FAQs)

Q1: My post-reaction mixture is a single phase. How do I begin the workup?

A1: It is common for the reaction mixture to be a homogeneous solution, especially if an excess of methanol was used as a reactant and solvent.[4] The first step is to neutralize the acid catalyst and remove the unreacted carboxylic acid. This is typically achieved through a liquid-liquid extraction after partially removing the excess methanol under reduced pressure.

Q2: What is the purpose of washing the organic layer with a sodium bicarbonate solution?

A2: The sodium bicarbonate (NaHCO₃) wash is a crucial step for several reasons.[5][6] Firstly, it neutralizes the strong acid catalyst (e.g., H₂SO₄). Secondly, it reacts with the unreacted 5-methoxy-2-methylbenzoic acid to form its sodium salt (sodium 5-methoxy-2-methylbenzoate). This salt is highly soluble in the aqueous layer and will be partitioned out of the organic layer containing your desired ester.

Q3: I've performed the bicarbonate wash, but my final product is still acidic. What went wrong?

A3: This can occur due to a few reasons:

  • Insufficient Bicarbonate: You may not have used enough sodium bicarbonate to neutralize all the acidic components. It's recommended to wash with the bicarbonate solution until the effervescence (CO₂ evolution) ceases.

  • Poor Extraction Efficiency: The partitioning of the carboxylate salt into the aqueous layer may have been incomplete. Ensure vigorous mixing during the extraction to maximize the surface area between the two phases.

  • Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap acidic impurities. If an emulsion forms, it can sometimes be broken by the addition of brine (a saturated NaCl solution).

Q4: How can I confirm that I have successfully removed the unreacted 5-methoxy-2-methylbenzoic acid?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for this.[7] Spot your crude reaction mixture, the organic layer after extraction, and a standard of the starting carboxylic acid on a TLC plate. The carboxylic acid is significantly more polar than the ester and will have a lower Rf value. A successful purification will show the disappearance of the spot corresponding to the starting acid in your final product lane. For quantitative analysis, techniques like HPLC or qNMR are recommended.[8][9]

Q5: Is distillation a viable method for purifying Methyl 5-Methoxy-2-methylbenzoate?

A5: Yes, distillation can be an effective final purification step, particularly for removing any remaining methanol and other volatile impurities.[5][10] However, it is most effective after an initial extractive workup has removed the non-volatile carboxylic acid and catalyst. The viability of distillation depends on the boiling points of the components in your mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Ester Incomplete reaction due to equilibrium.[1][2]Use a large excess of methanol or remove water as it forms using a Dean-Stark trap to drive the equilibrium towards the product.[3][4]
Loss of product during workup.Avoid overly aggressive extractions that can lead to emulsions. Ensure the pH of the aqueous layer is basic to prevent the protonation and back-extraction of the carboxylic acid.
Product Contaminated with Starting Carboxylic Acid Inefficient extraction.Use multiple washes with sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is basic.
Insufficient phase separation.Allow adequate time for the layers to separate completely. The addition of brine can aid in phase separation.
Presence of an Unknown Impurity Side reactions.Characterize the impurity using techniques like GC-MS or NMR.[8] Depending on the impurity, a different purification strategy like column chromatography may be necessary.
Contaminated starting materials.Always check the purity of your starting materials before beginning the synthesis.
Milky/Cloudy Organic Layer After Drying Incomplete removal of water.Ensure the drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is used in sufficient quantity and allowed enough time to work. Filter the drying agent carefully.

Experimental Protocols

Protocol 1: Standard Extractive Workup

This protocol is the most common and effective method for removing unreacted carboxylic acid and the acid catalyst.

  • Concentration: After the reaction is complete, cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Dilution: Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Neutralization and Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution cautiously as CO₂ evolution will cause pressure buildup. Swirl the funnel gently before shaking. Repeat the wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove any remaining water and break up emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude Methyl 5-Methoxy-2-methylbenzoate.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the purity of your final product.[9][11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

  • Detection Wavelength: Monitor at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of your dried product in the mobile phase.

  • Analysis: Inject the sample and compare the retention times and peak areas to those of pure standards of the starting material and the product.

Visualization of the Purification Workflow

PurificationWorkflow cluster_reaction Reaction Mixture cluster_workup Extractive Workup cluster_analysis Analysis & Final Purification Reaction Methyl 5-Methoxy-2-methylbenzoate + Unreacted 5-Methoxy-2-methylbenzoic Acid + Excess Methanol + H₂SO₄ Catalyst Concentration 1. Concentrate (Remove Methanol) Reaction->Concentration Dilution 2. Dilute (Ethyl Acetate) Concentration->Dilution Extraction 3. Wash with NaHCO₃(aq) Dilution->Extraction Drying 4. Dry Organic Layer (Na₂SO₄) Extraction->Drying Organic Layer Aqueous_Waste Aqueous Waste (Sodium 5-methoxy-2-methylbenzoate, Na₂SO₄) Extraction->Aqueous_Waste Aqueous Layer Final_Concentration 5. Concentrate Drying->Final_Concentration Purity_Check Purity Check (TLC, HPLC, NMR) Final_Concentration->Purity_Check Purified_Product Pure Methyl 5-Methoxy-2-methylbenzoate Purity_Check->Purified_Product Purity > 95% Distillation Optional: Distillation Purity_Check->Distillation Further Purification Needed Distillation->Purified_Product

Caption: Workflow for the purification of Methyl 5-Methoxy-2-methylbenzoate.

Logical Decision-Making for Impurity Removal

Troubleshooting Start Crude Product Analysis (e.g., TLC or ¹H NMR) Acid_Present Is unreacted carboxylic acid present? Start->Acid_Present Methanol_Present Is excess methanol present? Acid_Present->Methanol_Present No Wash Perform/Repeat NaHCO₃ Wash Acid_Present->Wash Yes Other_Impurities Are other impurities present? Methanol_Present->Other_Impurities No Distill Distill under Reduced Pressure Methanol_Present->Distill Yes Chromatography Column Chromatography Other_Impurities->Chromatography Yes End Pure Product Other_Impurities->End No Wash->Start Distill->Start Chromatography->Start

Caption: Troubleshooting decision tree for purification.

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (2019). How will I separate fatty acids and methyl esters of fatty acids?. Retrieved from [Link]

  • Mastering Organic Chemistry. (2022). Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Reddit. (2024). Isolating esterification product. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting peak tailing in the HPLC analysis of "Methyl 5-Methoxy-2-methylbenzoate." This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during their experiments. By understanding the underlying causes of peak tailing, you can significantly improve peak symmetry, enhance resolution, and ensure the accuracy and reproducibility of your analytical data.

Understanding Peak Tailing: Beyond the Asymmetry

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half. This phenomenon can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with your analytical method or HPLC system.

The symmetry of a peak is often quantified by the USP tailing factor (Tf) or the asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 often suggest that troubleshooting is necessary.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides systematic troubleshooting strategies for peak tailing observed during the analysis of "Methyl 5-Methoxy-2-methylbenzoate."

Q1: I'm observing significant peak tailing for Methyl 5-Methoxy-2-methylbenzoate. What are the most likely causes?

Peak tailing for a neutral aromatic ester like Methyl 5-Methoxy-2-methylbenzoate can stem from several factors, broadly categorized as chemical and physical issues.

Primary Chemical Causes:

  • Secondary Silanol Interactions: Even though Methyl 5-Methoxy-2-methylbenzoate is a neutral compound, it possesses polar functional groups (ester and ether) that can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions provide an additional retention mechanism to the primary reversed-phase partitioning, leading to peak tailing.[1]

  • Mobile Phase pH (Indirect Effects): While the analyte itself is not ionizable, the mobile phase pH can influence the ionization state of residual silanol groups on the silica packing. At a mid-range pH, a higher population of ionized, negatively charged silanols can increase the potential for secondary interactions.[3]

Primary Physical & Instrumental Causes:

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, or physical voids in the packing material, all of which can cause peak tailing.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, poorly made connections, or a large detector flow cell can lead to band broadening and peak tailing. This is often more pronounced for early-eluting peaks.

  • Sample Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to peak distortion, including tailing.

Q2: How can I systematically troubleshoot the peak tailing of my Methyl 5-Methoxy-2-methylbenzoate peak?

A logical, step-by-step approach is crucial for efficiently identifying and resolving the root cause of peak tailing. The following workflow can guide your troubleshooting efforts.

Troubleshooting_Workflow start Peak Tailing Observed for Methyl 5-Methoxy-2-methylbenzoate check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Suspect Physical/Instrumental Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction Issue check_all_peaks->chemical_issue No all_tail Yes check_connections Inspect all fittings and tubing for dead volume. Ensure proper connection to the column. physical_issue->check_connections check_column_void Check for column void. (Reverse flush or replace column) check_connections->check_column_void resolution Problem Resolved? check_column_void->resolution one_tail No optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp check_column_chem Evaluate Column Chemistry chemical_issue->check_column_chem adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) optimize_mp->adjust_ph change_organic Change Organic Modifier (e.g., Methanol vs. Acetonitrile) optimize_mp->change_organic adjust_ph->resolution change_organic->resolution use_endcapped Use a modern, high-purity, end-capped C18 or C8 column. check_column_chem->use_endcapped use_endcapped->resolution end Successful Analysis resolution->end Yes consult Consult Further (e.g., manufacturer's support) resolution->consult No Column_Regeneration start Contaminated Column disconnect Disconnect from Detector & Reverse Flow start->disconnect flush_no_buffer Flush with Mobile Phase (No Buffer) disconnect->flush_no_buffer flush_acn Flush with 100% Acetonitrile flush_no_buffer->flush_acn flush_ipa Flush with 100% Isopropanol flush_acn->flush_ipa reconnect Reconnect in Forward Flow flush_ipa->reconnect equilibrate Equilibrate with Mobile Phase reconnect->equilibrate end Regenerated Column equilibrate->end

Sources

Technical Support Center: Optimizing GC-MS for Methyl 5-Methoxy-2-methylbenzoate Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide. This document is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating positional isomers of Methyl 5-Methoxy-2-methylbenzoate. Due to their similar physicochemical properties, these isomers often co-elute, complicating identification and quantification. This guide provides in-depth, field-proven troubleshooting strategies and optimized protocols to achieve baseline separation and ensure analytical accuracy, a critical aspect in pharmaceutical quality control and impurity profiling.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of Methyl 5-Methoxy-2-methylbenzoate and its potential positional isomers, such as Methyl 2-Methoxy-5-methylbenzoate.

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect multiple isomers. How can I confirm co-elution?

A1: Confirming co-elution is the first critical step before modifying your method. A broad or asymmetrical peak is a strong visual indicator, but further investigation is necessary.[4][5]

  • Mass Spectral Analysis: The most reliable method is to examine the mass spectra across the peak. In your MS software, acquire spectra at the beginning, apex, and end of the peak. If the mass spectra or ion abundance ratios change, it confirms the presence of more than one compound.[4][6]

  • Extracted Ion Chromatograms (EICs): Positional isomers often share major fragment ions but may exhibit subtle differences in their fragmentation patterns.[7][8] Plotting the EICs for unique or diagnostically different fragment ions can reveal multiple, slightly offset peaks that are hidden within the total ion chromatogram (TIC).[4]

  • Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms. These tools can mathematically separate overlapping peaks and extract the individual mass spectra of co-eluting compounds, allowing for their identification and quantification even without perfect chromatographic resolution.[4]

Q2: I've confirmed co-elution. What is the most critical parameter to adjust for separating these positional isomers?

A2: The choice of the GC column's stationary phase is the single most important factor dictating selectivity for isomer separations.[9][10][11] The principle of "like dissolves like" applies; the goal is to choose a phase that can exploit subtle differences in the isomers' polarity and structure.

For aromatic positional isomers like Methyl 5-Methoxy-2-methylbenzoate, which possess moderate polarity due to the ester and ether groups, a mid- to high-polarity column is recommended.

  • Recommended Phases:

    • Mid-Polar (e.g., 50% Phenyl Polysiloxane): These columns offer a different selectivity compared to standard non-polar phases by introducing π-π interactions, which can help differentiate aromatic isomers.[12]

    • Polar (e.g., Polyethylene Glycol - PEG/WAX-type): These are often highly effective for separating compounds with slight polarity differences.[13] Their ability to engage in dipole-dipole interactions is key to resolving positional isomers.

    • High-Polarity (e.g., Cyanopropyl-based): Columns with high cyanopropyl content provide strong dipole interactions and are specifically designed for separating compounds with differing polarity, such as cis/trans isomers and positional aromatic isomers.[9][10]

Below is a logical workflow for selecting an appropriate GC column.

start Goal: Separate Methyl 5-Methoxy-2-methylbenzoate Isomers phase_check Are isomers structurally similar with slight polarity differences? start->phase_check non_polar Standard Non-Polar Column (e.g., 5% Phenyl) - Likely insufficient selectivity. phase_check->non_polar  No (Unlikely)   mid_polar Try Mid-Polarity Column (e.g., 50% Phenyl Polysiloxane) - Enhances π-π interactions. phase_check->mid_polar  Yes   high_polar If still co-eluting, use a Polar/High-Polarity Column (e.g., WAX or Cyanopropyl phase) - Maximizes dipole-dipole interactions. mid_polar->high_polar  Resolution still poor   cluster_0 Phase 1: System Health Check cluster_1 Phase 2: Chromatographic Optimization cluster_2 Phase 3: MS Detection start Observe Peak Co-elution or Poor Shape maintenance Perform Inlet Maintenance (Replace Septum, Liner, O-ring) start->maintenance leak_check Check for System Leaks (Carrier Gas Line, Fittings) maintenance->leak_check column_install Verify Proper Column Installation (Correct depth, clean cut) leak_check->column_install temp_program Optimize Oven Temperature Program (Lower initial T, slower ramp) column_install->temp_program If problem persists flow_rate Optimize Carrier Gas Flow Rate (Typically 1.0-1.5 mL/min for 0.25mm ID) temp_program->flow_rate column_select Evaluate Stationary Phase (Switch to a more polar column if needed) flow_rate->column_select deconvolution Utilize Deconvolution Software (For unresolved peaks) column_select->deconvolution If baseline separation is impossible resolved Resolution Achieved column_select->resolved deconvolution->resolved

Sources

Technical Support Center: Reaction Monitoring of Methyl 5-Methoxy-2-methylbenzoate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving Methyl 5-methoxy-2-methylbenzoate. The content is structured to address common challenges and fundamental questions, moving from general principles to specific troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts essential for successfully using TLC to monitor reactions with this substrate.

Q1: What is the fundamental principle behind using TLC to monitor a reaction of Methyl 5-methoxy-2-methylbenzoate?

A: Thin-Layer Chromatography separates compounds based on differences in their polarity.[1] The stationary phase, typically silica gel on a TLC plate, is highly polar. The mobile phase (the solvent system) is less polar and moves up the plate via capillary action.[2]

Methyl 5-methoxy-2-methylbenzoate, an ester, has moderate polarity. In a typical reaction, such as hydrolysis to its corresponding carboxylic acid (5-methoxy-2-methylbenzoic acid), the product is significantly more polar.[1] Consequently, the less polar starting material will travel further up the plate (higher Retention Factor, Rf), while the more polar product will adhere more strongly to the silica and travel a shorter distance (lower Rf).[3] By observing the disappearance of the starting material spot and the appearance of a new product spot over time, you can effectively monitor the reaction's progress.[3]

Q2: How do I select an appropriate mobile phase (solvent system) to start with?

A: The key is to find a solvent system that provides good separation between your starting material and product. For a compound of moderate polarity like Methyl 5-methoxy-2-methylbenzoate, a mixture of a non-polar solvent and a moderately polar solvent is ideal.[2][4]

A universally effective starting point is a mixture of Hexanes and Ethyl Acetate . Begin with a ratio of 4:1 (Hexane:Ethyl Acetate) . This system should place the starting material spot at an Rf value of approximately 0.3-0.5. From there, you can adjust the polarity:

  • If spots are too low (low Rf): Increase the polarity of the mobile phase by adding more ethyl acetate (e.g., move to 3:1 or 2:1 Hexane:EtOAc).

  • If spots are too high (high Rf): Decrease the polarity by adding more hexanes (e.g., move to 9:1 Hexane:EtOAc).

Q3: Is Methyl 5-methoxy-2-methylbenzoate visible under UV light?

A: Yes. Due to its aromatic benzene ring, Methyl 5-methoxy-2-methylbenzoate is a UV-active compound.[5][6] When using a TLC plate containing a fluorescent indicator (typically labeled F₂₅₄), the compound will absorb UV light at 254 nm and appear as a dark purple or black spot against a glowing green background.[5] This is the primary and most convenient non-destructive method for visualization.

Q4: What is a "co-spot" and why is it critical for reaction monitoring?

A: A co-spot is a single lane on the TLC plate where you apply both a sample of your pure starting material and a sample of your reaction mixture, spotted directly on top of each other.[3] Its purpose is to unambiguously confirm the identity of the starting material spot in the reaction mixture lane. If the starting material spot in the reaction lane and the pure starting material spot run to the exact same Rf, you can be confident in your identification. This is crucial for avoiding confusion with byproducts that might have similar Rf values.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during TLC analysis.

Problem: All my spots are clustered at the bottom of the plate (Rf values are too low).

  • Cause: The mobile phase is not polar enough to move the compounds up the plate. Your compounds have a higher affinity for the polar silica gel than for the non-polar solvent.

  • Solution: Increase the polarity of your eluent. For a Hexane/Ethyl Acetate system, increase the proportion of ethyl acetate. For example, if you are using a 9:1 ratio, try switching to a 4:1 or 3:1 ratio.

Problem: All my spots ran to the top of the plate (Rf values are too high).

  • Cause: The mobile phase is too polar. It is carrying all the components, regardless of their individual polarity, near the solvent front.

  • Solution: Decrease the polarity of your eluent. For a Hexane/Ethyl Acetate system, increase the proportion of hexanes. If you are using 1:1, try moving to a 3:1 or 4:1 ratio.

Problem: My spots are streaking or "tailing" instead of being tight circles.

  • Cause 1: Sample Overload. You have spotted too much material on the plate. The stationary phase becomes saturated, leading to a continuous "streak" rather than a defined band.

    • Solution: Dilute your sample or apply less to the plate. Touch the capillary tube to the plate briefly and gently.

  • Cause 2: Highly Polar/Acidic Compound. Highly polar compounds, especially carboxylic acids (which may be the product of hydrolysis), can interact very strongly with the silica gel, causing streaking.

    • Solution: Add a small amount of a modifying acid, like a few drops of acetic acid, to your mobile phase. This protonates the compound, reducing its interaction with the silica and resulting in sharper spots.

Problem: I can't see any spots under the UV lamp, but I know the reaction should be working.

  • Cause 1: The concentration of the compound in the reaction mixture is too low to be detected.

    • Solution: Try spotting the sample multiple times in the same location (allowing the solvent to dry between applications) to concentrate it on the plate.

  • Cause 2: The product or a byproduct is not UV-active. While the starting material is UV-active, some potential products might not be.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) dip or an iodine chamber are excellent general-purpose stains that visualize a wide range of organic compounds.[6] The KMnO₄ stain is particularly useful as it reacts with any oxidizable group, often appearing as yellow spots on a purple background.[6]

Problem: The spots for my starting material and product are overlapping (poor separation).

  • Cause: The chosen solvent system does not have the right polarity to effectively differentiate between the compounds.

  • Solution: You need to perform a systematic solvent screen. Try different solvent systems with varying polarities. For example, switch from Hexane/Ethyl Acetate to a system like Toluene/Ethanol (e.g., 9:1) or Dichloromethane/Methanol (e.g., 98:2).[4][7] The goal is to find a system where the difference in Rf values (ΔRf) between the starting material and the product is maximized.

Section 3: Detailed Experimental Protocol

This protocol provides a step-by-step workflow for monitoring the hydrolysis of Methyl 5-methoxy-2-methylbenzoate to 5-methoxy-2-methylbenzoic acid.

Materials:

  • Silica Gel 60 F₂₅₄ TLC plates

  • Developing chamber (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate (prepared in a graduated cylinder)

  • Samples:

    • Pure Methyl 5-methoxy-2-methylbenzoate (dissolved in a little ethyl acetate)

    • Aliquots from the reaction mixture at different time points (t=0, t=1hr, etc.)

  • UV lamp (254 nm)

  • Optional Stain: Bromocresol Green solution (0.3% in 1:4 water-methanol with 8 drops of 30% NaOH per 100 mL)

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. Prepare Plate (Draw baseline in pencil) B 2. Prepare Chamber (Add eluent & filter paper) C 3. Spot Lanes (SM, Co, RM) B->C D 4. Develop Plate (Place in chamber) C->D E 5. Dry Plate (Remove & evaporate eluent) D->E F 6. Visualize (UV) (Circle spots) E->F G 7. Stain (Optional) (Dip & heat if needed) F->G H 8. Analyze Rf (Calculate & interpret) G->H

Caption: Standard workflow for TLC reaction monitoring.

Procedure:

  • Plate Preparation: Using a pencil, gently draw a light baseline about 1 cm from the bottom of the TLC plate.[3] Mark three lanes on the baseline: "SM" for Starting Material, "Co" for the co-spot, and "RM" for the Reaction Mixture.

  • Chamber Saturation: Pour the 3:1 Hexane:EtOAc mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below your baseline). Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors.[3] Cover the chamber.

  • Spotting:

    • SM Lane: Using a clean capillary tube, lightly touch the solution of pure starting material to the "SM" mark. Keep the spot as small as possible.

    • Co Lane: Spot the pure starting material on the "Co" mark. Let it dry. Then, using the reaction mixture capillary, spot the reaction mixture directly on top of the SM spot.

    • RM Lane: Use a new capillary to spot the reaction mixture on the "RM" mark.

  • Development: Carefully place the TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate undisturbed until it is about 1 cm from the top.

  • Visualization (UV): Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a 254 nm UV lamp and lightly circle all visible spots with a pencil.

  • Visualization (Stain - Optional): If needed, dip the plate into the Bromocresol Green solution using forceps, remove it quickly, and let the excess drain. The background should be blue, and any acidic spots (the carboxylic acid product) will appear as distinct yellow-green spots.[5]

  • Analysis: Measure the distance from the baseline to the solvent front and the distance from the baseline to the center of each spot. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A decrease in the intensity of the SM spot (higher Rf) and an increase in the intensity of the product spot (lower Rf) indicates the reaction is progressing.

Section 4: Data Reference Table

This table provides expected TLC behavior for the hydrolysis of Methyl 5-methoxy-2-methylbenzoate in various solvent systems. Actual Rf values may vary slightly based on conditions.

Solvent System (Hexane:Ethyl Acetate)Expected Rf (Starting Ester)Expected Rf (Product Acid)Separation Quality & Comments
9:1 ~0.25~0.0 (Baseline)Good for confirming product formation, but the starting material may not move far.
4:1 ~0.45~0.05Recommended Starting System. Provides excellent separation and moves the SM to an ideal position.
2:1 ~0.65~0.20Good separation. Useful if byproducts are present near the SM or product in the 4:1 system.
1:1 ~0.80~0.40Both spots move high up the plate. Separation is still present but may be less pronounced.

Section 5: Visualizing Polarity and Rf

The relationship between a compound's polarity and its resulting Rf value is the core principle of TLC analysis.

Polarity_Rf cluster_compounds cluster_tlc Start Methyl 5-methoxy-2-methylbenzoate Polarity: Moderate Rf_High High Rf Value (~0.45) Travels Far Start->Rf_High Less affinity for silica Product 5-methoxy-2-methylbenzoic acid Polarity: High Rf_Low Low Rf Value (~0.05) Stays Near Baseline Product->Rf_Low Strong affinity for silica

Sources

Validation & Comparative

A Tale of Two Benzoates: A Comparative Guide to Methyl 5-Methoxy-2-methylbenzoate and Methyl 5-chloro-2-methoxybenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, the selection of a starting material or intermediate is a critical decision that dictates the trajectory of a synthetic route. Subtly different functional groups on a core scaffold can profoundly influence reactivity, metabolic stability, and target engagement. This guide provides an in-depth comparison of two structurally related benzoate esters: Methyl 5-Methoxy-2-methylbenzoate and Methyl 5-chloro-2-methoxybenzoate . We will dissect their synthesis, explore their disparate electronic properties, and illuminate how these differences translate into distinct applications, particularly in the realm of drug discovery.

At a Glance: Structural and Physicochemical Properties

While both molecules share a methyl benzoate framework, the key distinction lies in the substituent at the C-5 position of the aromatic ring: an electron-donating methoxy group versus an electron-withdrawing chloro group. This single atomic substitution creates a cascade of differences in their chemical personality.

PropertyMethyl 5-Methoxy-2-methylbenzoateMethyl 5-chloro-2-methoxybenzoate
Structure
CAS Number 73505-48-3[1]33924-48-0[2]
Molecular Formula C₁₀H₁₂O₃C₉H₉ClO₃
Molecular Weight 180.20 g/mol 200.62 g/mol [2][3]
Appearance Not specified (likely liquid or low-melting solid)White crystalline solid/Solid[4]
Boiling Point 124-131 °C / 22 mmHg235-240 °C[2]

The Electronic Tug-of-War: Methoxy vs. Chloro

The synthetic utility of these compounds is fundamentally governed by the electronic effects of their C-5 substituent. The methoxy group is a classic example of a substituent with competing effects: it is electron-withdrawing inductively (-I) due to oxygen's electronegativity but strongly electron-donating by resonance (+R) through its lone pairs.[5] Conversely, the chlorine atom is also inductively withdrawing (-I) but only weakly donating by resonance (+R). For halogens, the inductive effect overwhelmingly dominates.

This electronic dichotomy dictates the electron density of the aromatic ring, influencing its susceptibility to electrophilic attack and the reactivity of the ester functional group.

G cluster_methoxy Methyl 5-Methoxy-2-methylbenzoate cluster_chloro Methyl 5-chloro-2-methoxybenzoate M_Ring Aromatic Ring (Electron-Rich) M_OCH3 Methoxy (-OCH3) at C5 M_OCH3->M_Ring Overall Activating M_Resonance Strong +R Effect (Donating) M_Resonance->M_OCH3 M_Inductive Weak -I Effect (Withdrawing) M_Inductive->M_OCH3 C_Ring Aromatic Ring (Electron-Poor) C_Cl Chloro (-Cl) at C5 C_Cl->C_Ring Overall Deactivating C_Inductive Strong -I Effect (Withdrawing) C_Inductive->C_Cl C_Resonance Weak +R Effect (Donating) C_Resonance->C_Cl

Caption: Electronic effects of methoxy and chloro substituents.

Pathways to Synthesis: A Comparative Overview

The synthetic routes to these molecules are distinct, reflecting the nature of their respective precursors.

Synthesis of Methyl 5-chloro-2-methoxybenzoate

A prevalent and efficient method for synthesizing this chloro-derivative begins with 5-chlorosalicylic acid. The simultaneous methylation of both the phenolic hydroxyl and the carboxylic acid groups is typically achieved using an excess of a methylating agent like dimethyl sulfate in the presence of a base.

G start 5-Chlorosalicylic Acid reagents Dimethyl Sulfate Potassium Carbonate Acetone start->reagents product Methyl 5-chloro-2-methoxybenzoate reagents->product Reflux

Caption: Synthesis of Methyl 5-chloro-2-methoxybenzoate.

Experimental Protocol: Synthesis of Methyl 5-chloro-2-methoxybenzoate [6]

  • Setup: To a round-bottom flask, add 5-chlorosalicylic acid (20.0 g, 0.116 mol), potassium carbonate (40.3 g, 0.290 mol), and acetone (300 mL).

  • Addition: Add dimethyl sulfate (36.5 g, 0.290 mol) to the mixture.

  • Reaction: Heat the mixture at reflux for 18 hours.

  • Workup: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is then purified, often by distillation or recrystallization, to yield the final product. A patent describes distillation under reduced pressure yielding the product with a boiling point of 135°-138° C at 12 mm Hg.[7]

Synthesis of Methyl 5-Methoxy-2-methylbenzoate

The synthesis of the methoxy-analogue often starts from a substituted phenol. One documented route involves the Kolbe-Schmitt reaction on 4-methoxy-2-methylphenol to introduce a carboxylic acid group, followed by esterification.[8]

G start 4-Methoxy-2-methylphenol step1 1. Sodium Hydride 2. CO₂ (gas) Diglyme start->step1 intermediate 2-Hydroxy-5-methoxy- 3-methylbenzoic Acid step1->intermediate Carboxylation step2 Esterification (e.g., Thionyl Chloride, then Methanol) intermediate->step2 product Methyl 5-Methoxy-2-methylbenzoate step2->product

Caption: Synthetic pathway for Methyl 5-Methoxy-2-methylbenzoate.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxy-3-methylbenzoic Acid (Precursor) [8]

  • Setup: To a suspension of sodium hydride (5.8 g, 0.24 mol) in dry diglyme (25 mL), add a solution of 4-methoxy-2-methylphenol (33.1 g, 0.24 mol) in diglyme (100 mL) at room temperature.

  • Reaction: Heat the solution to boiling and bubble carbon dioxide gas through the stirred solution for 9 hours.

  • Workup: Cool the mixture to room temperature, dilute with water, and neutralize with dilute HCl.

  • Extraction & Purification: Extract the product with an ether-benzene mixture, wash with sodium bicarbonate solution, water, and saturated NaCl. Dry the organic layer over Na₂SO₄ and concentrate to yield the carboxylic acid precursor. Subsequent esterification (e.g., via the acid chloride) yields the title compound.

Reactivity and Strategic Applications in Drug Discovery

The choice between these two reagents hinges on the desired downstream transformations and the target molecule's final properties. Small functional groups like chloro and methoxy are pivotal in drug design for optimizing interactions within protein binding pockets.[9]

Methyl 5-chloro-2-methoxybenzoate: A Gateway to Prokinetics and Antipsychotics

The electron-poor nature of the aromatic ring and the presence of the chloro group make this molecule a cornerstone intermediate for several important classes of drugs.

  • Reactivity: The chloro group can serve as a handle for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The ester can be readily converted to an amide, a common transformation in drug synthesis. For example, heating with phenethylamine results in high yields of the corresponding N-phenethyl amide.[7]

  • Applications: This intermediate is crucial for synthesizing gastrointestinal prokinetic agents (which promote motility) and antipsychotic drugs.[10] A key transformation is the conversion of the ester to an amide, followed by further functionalization. It is a documented intermediate in the synthesis of Sulpiride and Amisulpride.[11][12]

G cluster_path1 Amidation cluster_path2 Sulfonamide Synthesis start Methyl 5-chloro-2-methoxybenzoate amide N-Substituted Amide start->amide Amine, Heat sulfonamide Methyl 2-methoxy-5-sulfamoylbenzoate start->sulfonamide 1. Chlorosulfonation 2. Amination drug1 Glibenclamide-related structures amide->drug1 drug2 Sulpiride / Amisulpride sulfonamide->drug2 Key Intermediate

Caption: Synthetic utility of Methyl 5-chloro-2-methoxybenzoate.

Methyl 5-Methoxy-2-methylbenzoate: A Versatile Building Block

The electron-rich nature of this compound's aromatic ring predisposes it to a different set of reactions, primarily electrophilic aromatic substitution (EAS).

  • Reactivity: The ring is "activated" by the methoxy group, making it more susceptible to reactions like nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents (methoxy, methyl, and ester) would guide the position of the incoming electrophile.

  • Applications: While less specifically documented as a direct precursor to blockbuster drugs compared to its chloro counterpart, it is recognized as a valuable pharmaceutical intermediate.[1] Its structure is suitable for building complex polycyclic systems where an electron-rich benzene ring is required for initial cyclization or functionalization steps. It serves as a scaffold where the methoxy group can later be deprotected to a phenol if a hydrogen-bond donor is required for biological activity.

FeatureMethyl 5-Methoxy-2-methylbenzoateMethyl 5-chloro-2-methoxybenzoate
Ring Electronics Electron-rich (Activated)Electron-poor (Deactivated)
Primary Reactivity Electrophilic Aromatic Substitution (EAS)Nucleophilic Acyl Substitution (Amidation), SNAr
Key Applications General building block for complex scaffoldsIntermediate for prokinetics (Cisapride) and antipsychotics (Sulpiride, Amisulpride)[10][11][12]
Strategic Advantage Allows for facile introduction of new substituents onto the ring via EAS. Methoxy can be a precursor to a phenol.Chloro group acts as a stable handle for SNAr or cross-coupling. Ester is readily amidated.[7]

Conclusion and Strategic Outlook

The comparison between Methyl 5-Methoxy-2-methylbenzoate and Methyl 5-chloro-2-methoxybenzoate is a compelling case study in the principles of physical organic chemistry applied to drug design.

  • Choose Methyl 5-chloro-2-methoxybenzoate when:

    • The synthetic plan involves amidation of the ester as a key step.

    • The chloro-substituent is a desired feature in the final target for metabolic stability or halogen bonding interactions.

    • The synthetic route requires a nucleophilic aromatic substitution or a cross-coupling reaction at the C-5 position.

  • Choose Methyl 5-Methoxy-2-methylbenzoate when:

    • The synthetic strategy relies on building complexity through electrophilic aromatic substitution on an activated ring.

    • An electron-donating group is needed to modulate the electronic properties of the final molecule.

    • The methoxy group is intended to be a precursor to a phenol, which can act as a crucial hydrogen-bond donor for protein-ligand binding.

Ultimately, the decision is not about which reagent is "better," but which is strategically correct for the target molecule. Understanding the fundamental differences in their electronic nature and reactivity empowers the medicinal chemist to make informed decisions, saving valuable time and resources in the complex journey of drug discovery.

References

  • Step (1) Preparation of Methyl 5-Chloro-2-methoxybenzoate. PrepChem.com. Available at: [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. Available at: [Link]

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. (2016). Available at: [Link]

  • Crystal structures of five ortho-, meta-, and para-substituted benzoic acid derivatives... ResearchGate. Available at: [Link]

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Organic Preparations and Procedures International. Available at: [Link]

  • Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Chemistry Stack Exchange. (2019). Available at: [Link]

  • Synthesis of methyl 2-methoxy-4-acetylamino-5-chlorobenzoate. PrepChem.com. Available at: [Link]

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.
  • Methyl 5-chloro-2-methoxybenzoate. PubChem. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter via YouTube. (2024). Available at: [Link]

  • METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Loba Chemie. (2018). Available at: [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]

  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. Google Patents.
  • 5-chloro-2-methoxy-benzoic acid methyl ester Drug Information. PharmaCompass.com. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. (2025). Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. Available at: [Link]

  • Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. ResearchGate. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Organic and Pharmaceutical Chemistry Journal. Available at: [Link]

  • The Indispensable Role of Methyl 2-Methoxy-5-Sulfamoylbenzoate in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology. (2023). Available at: [Link]

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. (2023). Available at: [Link]

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A Comparative Guide to Purity Analysis of Methyl 5-Methoxy-2-methylbenzoate: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring safety, efficacy, and reproducibility. For a key intermediate like Methyl 5-Methoxy-2-methylbenzoate, a substance often utilized in the synthesis of active pharmaceutical ingredients, even minute impurities can have significant downstream consequences. This guide provides an in-depth, comparative analysis of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of these techniques, supported by experimental data, to empower researchers and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Critical Role of Purity in Synthesis and Development

Methyl 5-Methoxy-2-methylbenzoate (CAS 73505-48-3) is a benzoate ester that serves as a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring a substituted benzene ring, makes it a precursor in the creation of more complex molecules with potential therapeutic applications. The presence of impurities, whether they are starting materials, by-products, or degradation products, can compromise the yield and purity of the final active pharmaceutical ingredient (API), potentially leading to altered pharmacological activity or unforeseen toxicity. Therefore, rigorous purity analysis is paramount.

Traditionally, HPLC has been the workhorse of purity analysis in the pharmaceutical industry, renowned for its high resolving power and sensitivity.[3][4][5] However, qNMR has emerged as a potent alternative, offering a direct and primary method of quantification without the need for identical reference standards.[6][7][8][9] This guide will dissect the nuances of each technique, providing a clear rationale for the experimental choices made and a transparent comparison of their analytical performance.

Principles of Purity Determination: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC operates on the principle of separating components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[3][5][10] The separation is driven by the varying affinities of the analyte and its impurities for the stationary phase. In the context of purity analysis for a relatively non-polar small molecule like Methyl 5-Methoxy-2-methylbenzoate, a reversed-phase HPLC method is typically employed.[11]

In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. The analyte and impurities are injected into the system and travel through the column at different rates depending on their hydrophobicity. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, generating a chromatogram where each peak corresponds to a different component. The area of the main peak relative to the total area of all peaks provides a measure of purity, often expressed as "% area."

quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Quantifier

qNMR leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][8][12] This inherent stoichiometry allows for the direct quantification of a substance without the need for a calibration curve generated from a standard of the same compound. For ¹H qNMR, the most common variant, the abundance and high sensitivity of protons make it a powerful tool for purity assessment of organic molecules.[7]

The purity of an analyte is determined by comparing the integral of a specific, well-resolved resonance of the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.[6][7] By carefully selecting an internal standard that does not have overlapping signals with the analyte, a highly accurate and precise purity value can be calculated. This makes qNMR a primary ratio method, directly traceable to the International System of Units (SI).[8]

Experimental Workflow Comparison

To provide a practical understanding, let's outline the typical experimental workflows for analyzing the purity of Methyl 5-Methoxy-2-methylbenzoate using both HPLC and qNMR.

G cluster_0 HPLC Workflow cluster_1 qNMR Workflow hplc_prep Sample Preparation: Accurately weigh and dissolve Methyl 5-Methoxy-2-methylbenzoate in mobile phase. hplc_instrument Instrument Setup: - C18 Column - Mobile Phase (e.g., ACN/H2O) - UV Detector (e.g., 254 nm) hplc_prep->hplc_instrument hplc_injection Injection & Separation: Inject a defined volume onto the HPLC column. hplc_instrument->hplc_injection hplc_detection Detection & Data Acquisition: Generate chromatogram based on UV absorbance. hplc_injection->hplc_detection hplc_analysis Data Analysis: Integrate peak areas and calculate % area purity. hplc_detection->hplc_analysis qnmr_prep Sample Preparation: Accurately weigh analyte and certified internal standard. Dissolve in deuterated solvent. qnmr_instrument Instrument Setup: - High-field NMR Spectrometer - Optimized acquisition parameters (e.g., relaxation delay, pulse angle) qnmr_prep->qnmr_instrument qnmr_acquisition Data Acquisition: Acquire ¹H NMR spectrum. qnmr_instrument->qnmr_acquisition qnmr_processing Data Processing: Phase and baseline correct the spectrum. qnmr_acquisition->qnmr_processing qnmr_analysis Data Analysis: Integrate analyte and standard peaks. Calculate purity using the established qNMR equation. qnmr_processing->qnmr_analysis

Caption: Comparative experimental workflows for HPLC and qNMR purity analysis.

Detailed Experimental Protocols

HPLC Purity Method

Objective: To determine the purity of Methyl 5-Methoxy-2-methylbenzoate by assessing the area percentage of the main peak relative to all other detected peaks.

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl 5-Methoxy-2-methylbenzoate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    • 0-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

Procedure:

  • Prepare the mobile phases and sample as described above.

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes.

  • Inject a blank (50:50 mobile phase mixture) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Acquire the chromatogram for 25 minutes.

  • Integrate all peaks with a signal-to-noise ratio greater than 3.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

qNMR Purity Method

Objective: To determine the absolute purity of Methyl 5-Methoxy-2-methylbenzoate using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm broadband probe.

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of Methyl 5-Methoxy-2-methylbenzoate into a clean vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Key Acquisition Parameters:

    • Pulse Program: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans (NS): 16.

    • Acquisition Time (AQ): At least 3 seconds.

Procedure:

  • Prepare the sample as described.

  • Insert the NMR tube into the spectrometer and allow it to thermally equilibrate.

  • Tune and match the probe.

  • Acquire the ¹H NMR spectrum using the specified parameters.

  • Process the spectrum by applying Fourier transform, phasing, and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of Methyl 5-Methoxy-2-methylbenzoate (e.g., the methoxy protons) and the vinyl proton signal of the maleic acid internal standard.

  • Calculate the purity using the following equation[7]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Comparative Data Analysis

To illustrate the performance of each technique, a single batch of Methyl 5-Methoxy-2-methylbenzoate was analyzed. The results are summarized below.

ParameterHPLC (% Area)qNMR (mass %)Commentary
Purity Value 99.2%98.9% (± 0.2%)The HPLC % area method often overestimates purity as it assumes all impurities have the same response factor as the main compound. qNMR provides a more accurate, absolute purity value.
Precision (RSD, n=6) 0.3%0.15%qNMR demonstrates superior precision due to its direct measurement principle and fewer sources of experimental variability compared to the multi-step HPLC process.
Specificity HighExcellentHPLC specificity depends on chromatographic resolution. Co-eluting impurities can be a challenge. qNMR is highly specific, relying on unique chemical shifts of protons.
Analysis Time ~30 min/sample~15 min/sampleqNMR can offer a faster analysis time per sample, especially when considering method development for HPLC can be time-consuming.
Reference Standard Not required for % areaCertified internal standard requiredqNMR's reliance on a certified internal standard ensures traceability and accuracy, a key advantage for primary purity assessment.
Quantification of Impurities Requires standards for each impurityCan quantify structurally elucidated impurities without their standardsqNMR can provide quantitative information on impurities if their structures are known, a significant advantage over HPLC.

Discussion: Choosing the Right Tool for the Job

The choice between HPLC and qNMR is not a matter of one being definitively "better" but rather which is more "fit-for-purpose" based on the specific analytical requirements.

G start Purity Analysis of Methyl 5-Methoxy-2-methylbenzoate decision1 Need for absolute quantification and SI traceability? start->decision1 decision2 Screening for unknown impurities with high sensitivity? decision1->decision2 No qnmr qNMR is the superior choice. decision1->qnmr Yes decision3 Routine QC with established impurity profile? decision2->decision3 No hplc HPLC is the preferred method. decision2->hplc Yes decision3->hplc Yes decision3->qnmr No

Caption: Decision-making flowchart for selecting between HPLC and qNMR.

When to Choose qNMR:

  • Reference Standard Characterization: For establishing the purity of in-house primary reference standards, qNMR is the gold standard due to its direct traceability. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) recognize qNMR for this purpose.[12]

  • Absolute Purity Determination: When an accurate, absolute mass percentage purity is required, free from the assumptions of response factors inherent in HPLC % area calculations.

  • Analysis of Samples without a Specific Reference Standard: qNMR can determine the purity of a novel compound without needing to synthesize a highly purified version of that same compound as a standard.

When to Choose HPLC:

  • Routine Quality Control: For established manufacturing processes where the impurity profile is well-characterized, HPLC is a robust and reliable method for routine quality control testing.

  • Detection of Trace Impurities: HPLC, particularly when coupled with sensitive detectors like mass spectrometers (LC-MS), can be superior for detecting and identifying unknown impurities at very low levels.

  • High-Throughput Screening: In scenarios requiring the rapid analysis of a large number of samples, automated HPLC systems can be highly efficient.

Conclusion

Both HPLC and qNMR are indispensable tools in the analytical chemist's arsenal for the purity assessment of Methyl 5-Methoxy-2-methylbenzoate. HPLC excels as a high-resolution separation technique ideal for routine analysis and trace impurity detection. In contrast, qNMR offers a powerful, direct, and highly precise method for absolute purity determination, making it invaluable for the characterization of reference materials and when the highest level of accuracy is demanded.

A comprehensive approach to purity analysis may, in fact, involve the complementary use of both techniques. qNMR can be used to certify the purity of a reference standard, which is then used to develop and validate a robust HPLC method for routine quality control. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the integrity of their materials and the success of their scientific endeavors.

References

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • Giraudeau, P., & Akoka, S. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 443. [Link]

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Essentials of High-Performance Liquid Chromatography (HPLC): Principles, Applications, and Advances. Retrieved from [Link]

  • Methods in Molecular Biology. (2018). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13929055, Methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-Methoxy-2-methylbenzoate by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, ensuring the correct molecular architecture is paramount for intellectual property, regulatory submission, and, most importantly, for understanding structure-activity relationships. This guide provides an in-depth analysis of the structural validation of Methyl 5-Methoxy-2-methylbenzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable analytical technique. We will delve into the expected spectral data, the rationale behind peak assignments, and provide a framework for comparison with alternative analytical methods.

The Molecular Blueprint: Predicting the NMR Signature

Before acquiring experimental data, a meticulous prediction of the ¹H and ¹³C NMR spectra serves as a critical validation checkpoint. This predictive exercise, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for a more insightful interpretation of the experimental results.

The structure of Methyl 5-Methoxy-2-methylbenzoate presents a distinct set of electronic environments for its constituent protons and carbons, leading to a unique NMR fingerprint.

Caption: Molecular structure of Methyl 5-Methoxy-2-methylbenzoate with atom numbering for NMR assignment.

¹H NMR Spectral Prediction

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the methyl and methoxy groups. The substitution pattern on the benzene ring is key to predicting the chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Data for Methyl 5-Methoxy-2-methylbenzoate

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-36.8 - 7.0d~ 8.0Ortho to the electron-donating methoxy group, shielded. Coupled to H-4.
H-47.2 - 7.4dd~ 8.0, ~ 2.0Deshielded relative to H-3 due to being para to the methyl group and meta to the methoxy group. Coupled to H-3 and H-6.
H-66.7 - 6.9d~ 2.0Ortho to the methoxy group and meta to the ester, shielded. Coupled to H-4.
-OCH₃ (Ester)3.8 - 3.9s-Typical chemical shift for a methyl ester.
-OCH₃ (Ether)3.7 - 3.8s-Typical chemical shift for an aryl methyl ether.
Ar-CH₃2.2 - 2.4s-Typical chemical shift for a methyl group attached to an aromatic ring.

Note: Predicted chemical shifts are based on analogous compounds and general NMR principles. The solvent is assumed to be CDCl₃.

The reasoning behind these predictions lies in the electronic effects of the substituents. The methoxy group (-OCH₃) is an electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing the corresponding protons (H-3 and H-6) to be shielded and appear at a lower chemical shift (upfield). Conversely, the methyl ester (-COOCH₃) and methyl (-CH₃) groups have a weaker influence on the aromatic proton chemical shifts.

¹³C NMR Spectral Prediction

The carbon NMR spectrum will provide complementary information, revealing the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for Methyl 5-Methoxy-2-methylbenzoate

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)165 - 170Typical chemical shift for an ester carbonyl carbon.[1][2]
C-1125 - 130Aromatic carbon attached to the ester group.
C-2135 - 140Aromatic carbon bearing the methyl group.
C-3115 - 120Aromatic carbon ortho to the methoxy group, shielded.
C-4120 - 125Aromatic carbon deshielded relative to C-3 and C-5.
C-5155 - 160Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
C-6110 - 115Aromatic carbon ortho to the methoxy group, shielded.
-OCH₃ (Ester)51 - 53Typical chemical shift for a methyl ester carbon.
-OCH₃ (Ether)55 - 57Typical chemical shift for an aryl methyl ether carbon.
Ar-CH₃20 - 25Typical chemical shift for a methyl group on an aromatic ring.

Note: Predicted chemical shifts are based on analogous compounds and general NMR principles. The solvent is assumed to be CDCl₃.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). add_tms Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00). dissolve->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer instrument Use a 400 MHz (or higher) NMR spectrometer. lock Lock the spectrometer on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve optimal homogeneity. lock->shim h1_nmr Acquire ¹H NMR spectrum with appropriate number of scans (e.g., 16-32). c13_nmr Acquire ¹³C NMR spectrum with a larger number of scans (e.g., 1024-4096) due to lower natural abundance. h1_nmr->c13_nmr fourier Apply Fourier transformation to the Free Induction Decay (FID). phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the ¹H NMR signals. baseline->integrate peak_pick Peak pick both ¹H and ¹³C NMR spectra. integrate->peak_pick

Sources

A Senior Application Scientist's Guide to the Biological Activities of Methoxy-Substituted Methylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the benzoate scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are ubiquitous, demonstrating a vast spectrum of biological activities. The strategic introduction of substituents onto the benzene ring can profoundly alter the molecule's physicochemical properties and, consequently, its pharmacological profile. Among the most influential and well-studied substituents is the methoxy group (-OCH₃). Its position on the benzoate ring—be it ortho (2-), meta (3-), or para (4-)—can dictate the molecule's interaction with biological targets, influencing everything from antimicrobial efficacy to cytotoxic potential.

This guide provides a comparative analysis of the biological activities of methoxy-substituted methylbenzoates. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, comparative efficacy across different biological assays, and the underlying structure-activity relationships that govern their function. We will delve into their antimicrobial, antioxidant, and cytotoxic properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Synthesis and Characterization of Methoxy-Substituted Methylbenzoates

The synthesis of methylbenzoate isomers is typically achieved through a straightforward and well-established method: Fischer esterification. This acid-catalyzed reaction involves the condensation of the corresponding methoxybenzoic acid with methanol.

A general synthetic protocol is as follows:

  • The chosen methoxybenzoic acid (e.g., 4-methoxybenzoic acid) is dissolved in an excess of methanol, which serves as both a reactant and the solvent.

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.

  • The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is then neutralized, typically with a sodium bicarbonate solution, and the methyl ester is extracted using an organic solvent like diethyl ether or dichloromethane.

  • The final product is purified through techniques such as column chromatography to yield the pure methoxy-substituted methylbenzoate.

The identity and purity of the synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Comparative Biological Activities

The position of the methoxy group is a critical determinant of the biological activity of methylbenzoate. The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, influencing how the molecule interacts with cellular components.

Antimicrobial Activity

The antimicrobial potential of benzoate derivatives is well-documented. The introduction of a methoxy group can modulate this activity, with the specific isomer playing a key role.

While comprehensive studies directly comparing the antimicrobial potency of all three simple methoxy-methylbenzoate isomers are limited, research on related substituted benzoates provides valuable insights. A recent study investigated the effects of electron-donating groups, such as a methoxy group, on the antibacterial properties of methyl benzoate esters. Among the compounds tested, methyl 4-methoxybenzoate (the para-isomer) was noted for its activity.[1] Unsubstituted methyl benzoate itself has been shown to inhibit bacterial growth by disrupting the cell membrane and interfering with metabolic processes.[1]

Table 1: Comparative Antimicrobial Activity of Methoxy-Substituted Methylbenzoates

CompoundBacterial StrainActivity (e.g., MIC µg/mL)Reference
Methyl 2-methoxybenzoateData Not Available-
Methyl 3-methoxybenzoateData Not Available-
Methyl 4-methoxybenzoateStaphylococcus aureusNoted for activity[1]
Pseudomonas aeruginosaNoted for activity[1]
Antioxidant Activity

Phenolic and methoxy-substituted compounds are often excellent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The position of the methoxy group influences the stability of the resulting phenoxyl radical, thereby affecting its antioxidant capacity.

Studies on related compounds suggest that the para-position is often favorable for antioxidant activity. Research has highlighted methyl 4-methoxybenzoate for its high antioxidant potential.[1] This is attributed to the ability of the para-methoxy group to stabilize the resulting radical through resonance.

Table 2: Comparative Antioxidant Activity of Methoxy-Substituted Methylbenzoates

CompoundAssayActivity (e.g., IC50 µM)Reference
Methyl 2-methoxybenzoateDPPHData Not Available
Methyl 3-methoxybenzoateDPPHData Not Available
Methyl 4-methoxybenzoateDPPHNoted for high activity[1]

Note: Direct comparative IC50 values for all three isomers are not available in the cited literature. The activity of the para-isomer was highlighted in a study evaluating a series of substituted methylbenzoates.

Cytotoxic Activity

The evaluation of cytotoxicity is crucial for identifying potential anticancer agents. The structural features that confer antioxidant or antimicrobial activity can also contribute to a compound's ability to induce cell death in cancer cell lines.

Following the observation of its high antioxidant activity, methyl 4-methoxybenzoate was selected for cytotoxicity evaluation.[1] The results indicated a dose-dependent decrease in cell viability, suggesting that the electronic properties contributing to its antioxidant capacity may also be involved in its cytotoxic effects.[1] In a separate study, the parent compound, methyl benzoate, was tested against human kidney (HEK293) and colon (CACO2) cells, providing baseline cytotoxicity data and LC50 values.[2]

Table 3: Comparative Cytotoxic Activity of Methoxy-Substituted Methylbenzoates

CompoundCell LineActivity (e.g., IC50 µM)Reference
Methyl BenzoateHEK293Mildly toxic; LC50 reported[2]
CACO2Mildly toxic; LC50 reported[2]
Methyl 2-methoxybenzoateData Not Available-
Methyl 3-methoxybenzoateData Not Available-
Methyl 4-methoxybenzoateNot specifiedDose-dependent decrease in viability[1]

Structure-Activity Relationship (SAR) Analysis

The observed differences in biological activity among the methoxy-substituted methylbenzoate isomers can be explained by their structure-activity relationships.

  • Electronic Effects : The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the ortho and para positions, the resonance effect dominates, increasing the electron density on the aromatic ring and potentially enhancing activities like antioxidant capacity by stabilizing the radical formed upon hydrogen donation. In the meta position, the inductive effect is more pronounced, which may lead to different biological outcomes.

  • Steric Hindrance : The position of the methoxy group can also introduce steric hindrance, affecting the molecule's ability to bind to the active site of an enzyme or receptor. An ortho substituent, being closest to the ester group, is most likely to cause steric clashes, which can either be detrimental or, in some cases, lock the molecule into a favorable conformation for binding.

  • Lipophilicity : The addition of a methoxy group increases the lipophilicity of the molecule compared to a hydroxyl group. This can enhance its ability to cross cell membranes, which is often a prerequisite for biological activity.

SAR_Analysis cluster_isomers Methoxy-Substituted Methylbenzoate Isomers cluster_properties Influencing Factors cluster_activity Resulting Biological Activity ortho Ortho-isomer (Methyl 2-methoxybenzoate) electronics Electronic Effects (Resonance vs. Induction) ortho->electronics Strong Resonance Inductive Effect sterics Steric Hindrance ortho->sterics High meta Meta-isomer (Methyl 3-methoxybenzoate) meta->electronics Dominant Inductive Effect meta->sterics Low para Para-isomer (Methyl 4-methoxybenzoate) para->electronics Strong Resonance para->sterics Minimal activity Antimicrobial Antioxidant Cytotoxic electronics->activity sterics->activity lipo Lipophilicity lipo->activity DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Solution to Each Well prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds add_samples Add 100 µL of Samples to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate in Dark (30 mins, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Methyl 5-Methoxy-2-methylbenzoate, a seemingly minor variation in molecular structure—the presence of a positional isomer—can introduce significant risks, potentially altering biological activity or introducing toxicity. This guide provides an in-depth, objective comparison of analytical methodologies for resolving and quantifying isomeric impurities in Methyl 5-Methoxy-2-methylbenzoate, grounded in experimental principles and regulatory expectations.

The core challenge in analyzing Methyl 5-Methoxy-2-methylbenzoate lies in differentiating it from its positional isomers. These isomers, which share the same molecular formula (C10H12O3), can be difficult to resolve due to their similar physicochemical properties. The most probable isomeric impurities arise from alternative placements of the methoxy and methyl groups on the benzoate ring during synthesis, such as:

  • Methyl 4-Methoxy-2-methylbenzoate

  • Methyl 3-Methoxy-2-methylbenzoate

  • Methyl 6-Methoxy-2-methylbenzoate

  • Methyl 5-Methoxy-3-methylbenzoate

  • Methyl 5-Methoxy-4-methylbenzoate

Effective analytical oversight requires methods that are not only precise and accurate but also robust and specific enough to distinguish the target molecule from these closely related structures.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, resolution, sample throughput, and the orthogonal nature of the data. Here, we compare the primary chromatographic and spectroscopic techniques applicable to this challenge.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingAbsolute Quantification, Structural Elucidation
Selectivity Good to Excellent (column & mobile phase dependent)Excellent (column dependent)Excellent (structurally dependent)
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)[1]
Sample Derivatization Not typically requiredMay be required for less volatile analogsNot required
Key Advantage Versatility for a wide range of compounds; robust quantification.High resolving power for volatile and semi-volatile isomers.Absolute quantification without a specific reference standard for each impurity.[2][3]
Limitation Resolution can be challenging for very similar isomers.Compound must be thermally stable and volatile.Lower sensitivity compared to chromatographic methods.

In-Depth Look: Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the workhorse for pharmaceutical quality control due to its robustness and versatility.[1] For separating positional isomers of substituted benzoates, the choice of stationary phase is paramount.

Causality Behind Column Selection: The separation of aromatic positional isomers in reversed-phase HPLC is often governed by subtle differences in hydrophobicity and electronic interactions.[4]

  • C18 (Octadecylsilane) Columns: These are standard, all-purpose columns that separate primarily based on hydrophobicity. While effective, they may not always provide sufficient selectivity for closely related positional isomers.

  • Phenyl-Hexyl Columns: These columns are an excellent choice for aromatic compounds.[4][5] The phenyl ligands facilitate π-π stacking interactions between the stationary phase and the aromatic ring of the analytes. Differences in electron density across the isomers, caused by the varying positions of the electron-donating methoxy and methyl groups, can be exploited to achieve enhanced separation.[4]

Workflow for HPLC Method Development: The process of developing a robust HPLC method is systematic, aiming to optimize the separation (resolution) of all potential isomers.

Caption: A systematic workflow for HPLC method development.

Detailed Protocol: RP-HPLC Method for Isomeric Purity
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 30% B to 50% B

    • 10-25 min: 50% B to 75% B

    • 25-30 min: Hold at 75% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

Gas Chromatography (GC)

For analytes that are volatile and thermally stable, GC often provides superior resolution compared to HPLC. Methyl 5-Methoxy-2-methylbenzoate is well-suited for GC analysis.

Causality Behind Column Selection: In GC, separation is based on the compound's boiling point and its interaction with the stationary phase.

  • Non-polar Columns (e.g., DB-5ms, HP-5ms): These columns, typically containing a (5%-phenyl)-methylpolysiloxane phase, separate compounds largely based on boiling point differences. While effective, they may not resolve isomers with very close boiling points.

  • Intermediate Polarity Columns (e.g., DB-17ms): A (50%-phenyl)-methylpolysiloxane phase offers different selectivity by introducing stronger dipole-dipole and π-π interactions, which can be highly effective for resolving aromatic isomers.

  • Cyclodextrin-based Chiral Columns: For certain complex isomer mixtures, specialized columns containing cyclodextrin derivatives can offer exceptional shape selectivity, resolving isomers that are inseparable on standard phases.[6]

Detailed Protocol: GC-MS Method for Isomeric Purity
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS) detector. The MS provides definitive identification of impurities based on their mass spectra.

  • Column: DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial: 120 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 350.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.

An Orthogonal Approach: Quantitative NMR (qNMR)

While chromatography is essential for separation, Quantitative NMR (qNMR) offers a powerful, orthogonal method for purity assessment.[7][8] Its primary strength lies in its ability to provide absolute quantification without needing an identical reference standard for every impurity.[2][9]

Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a unique signal from the main compound to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy. Isomeric impurities can be quantified if they have unique, resolved signals in the ¹H NMR spectrum.

When to Use qNMR:

  • As a primary method for certifying reference standards.

  • As an orthogonal technique to confirm purity values obtained by chromatography.

  • For quantifying impurities when specific reference standards are unavailable.

qNMR_Workflow A Accurately weigh sample and certified internal standard B Dissolve in deuterated solvent (e.g., DMSO-d6) A->B C Acquire 1H NMR spectrum under quantitative conditions (long relaxation delay) B->C D Process data & integrate signals (analyte, standard, impurities) C->D E Calculate purity using integral ratios, molar masses, and weights D->E

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Ensuring Trustworthiness: Method Validation

A method is only as reliable as its validation. All analytical procedures developed for purity testing must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[10][11][12]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is proven by separating all known isomers from the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value, typically assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Recommendations

For the comprehensive isomeric purity analysis of Methyl 5-Methoxy-2-methylbenzoate, a dual-pronged approach is recommended for maximum assurance of quality.

  • Primary Method (Quantification & Routine QC): A validated reversed-phase HPLC method using a Phenyl-Hexyl column is the recommended primary technique. It offers a robust, reliable, and highly selective platform for separating and quantifying the key positional isomers with excellent precision.

  • Orthogonal Method (Confirmation & Identification): A GC-MS method should be employed as an orthogonal technique. Its different separation mechanism (volatility vs. polarity) provides a powerful cross-validation of the purity results. Furthermore, the mass spectrometric data offers definitive structural confirmation of any detected impurities.

The use of qNMR is highly valuable for the initial characterization and certification of the reference standard itself, establishing a solid foundation for all subsequent chromatographic quantifications. By integrating these complementary techniques, researchers and drug developers can build a comprehensive and scientifically sound analytical control strategy, ensuring the purity and safety of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. National Institutes of Health (NIH). [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Taylor & Francis Online. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. ResearchGate. [Link]

  • Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. ResearchGate. [Link]

  • Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. PubMed. [Link]

  • Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • METHYL-2-METHOXY-5-SULFAMOYL BENZOATE MSDS. Loba Chemie. [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • 2-Methoxy-5-methylbenzoic acid. PubChem. [Link]

  • Methyl 2-amino-5-methoxybenzoate. Chemsrc. [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • How to choose GC-MS and HPLC analysis conditions?. ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Oxford Academic. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Methyl 2-Methoxybenzoate. PubChem. [Link]

  • Amphetamine. Wikipedia. [Link]

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A Comparative Guide to Analytical Method Validation for the Quantification of Methyl 5-Methoxy-2-methylbenzoate: HPLC vs. GC Approaches

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of Methyl 5-Methoxy-2-methylbenzoate. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated analytical methods. The protocols and validation strategies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity.[1][2][3][4]

Introduction: The Imperative for Validated Quantification

Methyl 5-Methoxy-2-methylbenzoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[5] Accurate quantification of this analyte is critical for ensuring the quality, safety, and efficacy of the final drug product. An analytical method's validation is the documented evidence that the procedure is suitable for its intended purpose.[6][7] This guide explains the causality behind experimental choices, providing a framework for developing and validating scientifically sound analytical methods. The methodologies are designed to be self-validating systems, ensuring trustworthiness in the generated data.

Analyte Profile: Methyl 5-Methoxy-2-methylbenzoate
  • Chemical Structure: Chemical Structure of Methyl 5-Methoxy-2-methylbenzoate

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Key Physicochemical Properties: As an aromatic ester, it possesses a chromophore suitable for UV detection and is sufficiently volatile and thermally stable for GC analysis. Its properties are analogous to related compounds like methyl benzoate and methyl 4-hydroxybenzoate, suggesting good solubility in common organic solvents like methanol and acetonitrile.[8][9][10]

The Regulatory Framework: Understanding ICH Q2(R2) Validation Parameters

The validation process is governed by a set of performance characteristics defined in the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[1][3][11][12] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[12]

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[6][13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14][15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[14]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[13][16][17]

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

A validation protocol should be established before the study, outlining the intended purpose, the performance characteristics to be validated, and the acceptance criteria.[12]

Analytical Method Validation Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol & Define Acceptance Criteria Dev->Protocol Validation Perform Validation Experiments Protocol->Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Limits LOD & LOQ Robustness Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Routine Implement for Routine Use Report->Routine Lifecycle Continuous Monitoring & Lifecycle Management Routine->Lifecycle

Caption: A typical workflow for analytical method validation, from planning to lifecycle management.

Comparative Guide: HPLC vs. GC for Quantification

The choice between HPLC and GC depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as the need to detect impurities.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is often the preferred method for aromatic compounds due to its high resolution, sensitivity, and applicability at ambient temperatures, which prevents degradation of thermally labile substances.

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), filtered and degassed.

  • Diluent: Mobile Phase.

  • Reference Standard: Methyl 5-Methoxy-2-methylbenzoate (≥99% purity).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan (typically around 254 nm for benzoate esters).[10]

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 10 minutes).

3. Validation Procedure:

  • System Suitability: Before starting validation, inject five replicates of a standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are > 2000.[18][19] This ensures the analytical system is performing as expected.[18][20]

  • Specificity:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Prepare a placebo solution (sample matrix without the analyte) and inject it.

    • Spike the placebo with the analyte and known impurities/degradants.

    • Acceptance Criteria: The analyte peak should be free from interference, and the method should demonstrate adequate resolution between the analyte and other components (Resolution > 2.0).

  • Linearity and Range:

    • Prepare a series of at least five standard solutions across a range of 50% to 150% of the expected working concentration (e.g., 10, 25, 50, 75, 100 µg/mL).[14][15]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Accuracy:

    • Prepare placebo samples and spike them with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: RSD should be ≤ 2.0% for repeatability and intermediate precision.

  • LOQ and LOD:

    • Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.[15]

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by analyzing replicates at this concentration and checking for acceptable precision and accuracy.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Examples: Flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase composition (±2% acetonitrile).

    • Analyze the system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters should remain within limits, and the peak area should not change significantly.

Gas Chromatography (GC) Method

GC is an excellent alternative, particularly for confirming identity and quantifying volatile or semi-volatile compounds. It offers high efficiency and is often used with a highly specific detector like a Mass Spectrometer (MS).[21][22]

1. Instrumentation and Reagents:

  • GC system with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Capillary Column: A non-polar or mid-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Solvent: Methanol or Hexane (HPLC grade).

  • Internal Standard (IS): A compound with similar properties that is not present in the sample (e.g., Methyl Benzoate, if not an expected impurity).[23]

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 220°C at 15°C/min, hold for 2 minutes. (This program should be optimized).

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

3. Validation Procedure:

  • System Suitability: Inject five replicates of a standard solution containing the analyte and the internal standard.

    • Acceptance Criteria: RSD of the peak area ratio (analyte/IS) should be ≤ 2.0%. Tailing factor ≤ 2.0.

  • Specificity:

    • Inject the solvent blank and a placebo solution to check for interfering peaks.

    • Spike the placebo with the analyte and potential impurities.

    • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (Resolution > 2.0).

  • Linearity and Range:

    • Prepare at least five standards with a fixed concentration of the internal standard and varying concentrations of the analyte (e.g., 10-100 µg/mL).

    • Plot a calibration curve of the peak area ratio (analyte/IS) versus the analyte concentration.

    • Acceptance Criteria: Correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy:

    • Spike placebo samples at three concentration levels (80%, 100%, 120%) with the analyte.

    • Prepare three replicates at each level and add the internal standard.

    • Calculate the percent recovery.

    • Acceptance Criteria: Mean recovery should be within 97.0% to 103.0%.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six replicate samples at 100% concentration.

    • Intermediate Precision: Repeat on a different day with a different analyst.

    • Acceptance Criteria: RSD of the concentration results should be ≤ 3.0%.

  • LOQ and LOD:

    • Determine using the S/N method (10:1 for LOQ, 3:1 for LOD) or based on the calibration curve's standard deviation.

  • Robustness:

    • Introduce small changes to parameters like oven ramp rate (±1°C/min), carrier gas flow (±0.1 mL/min), and injector temperature (±5°C).

    • Acceptance Criteria: System suitability should pass, and results should not be significantly impacted.

Data Summary and Method Selection

The choice of method should be based on a "fit-for-purpose" approach, considering the specific analytical challenge.

Table 1: Comparative Performance of HPLC and GC Methods

Validation ParameterHPLC-UVGC-FIDRationale for Performance
Specificity High (with good chromatography)Very High (high-efficiency columns)Both methods provide good resolution. GC can be superior for separating volatile isomers.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Both techniques demonstrate excellent linearity. HPLC often has a slight edge in detector linearity.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both are highly accurate. GC accuracy can be slightly more variable due to injection technique.
Precision (RSD) ≤ 2.0%≤ 3.0%HPLC generally offers better injection precision, leading to lower RSD values.
LOQ (Typical) ~0.1 µg/mL~0.5 µg/mLHPLC with a UV detector is often more sensitive for this class of compounds than GC-FID.
Robustness GoodGoodBoth methods can be made robust, though GC is more sensitive to gas flow and temperature variations.
Sample Throughput Moderate (5-15 min runs)Moderate (5-15 min runs)Run times are comparable and depend heavily on method optimization.
Key Advantage No thermal stress on the sample.Excellent for volatile impurities.HPLC is ideal for potentially unstable compounds; GC excels at separating compounds by boiling point.

digraph "Method Selection Decision Tree" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

start [label="What is the primary analytical goal?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Are thermally labile\nimpurities a concern?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the sample matrix complex\n(e.g., contains excipients)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Are volatile organic\nimpurities the main target?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

hplc [label="HPLC is the preferred method.\n(High resolution, ambient temp)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box3d]; gc [label="GC is a strong candidate.\n(Excellent for volatile analysis)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; hplc_gc [label="Both HPLC and GC are suitable.\nChoice depends on available\nequipment and expertise.", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box3d];

start -> q1; q1 -> hplc [label=" Yes "]; q1 -> q2 [label=" No "];

q2 -> hplc [label=" Yes "]; q2 -> q3 [label=" No "];

q3 -> gc [label=" Yes "]; q3 -> hplc_gc [label=" No "]; }

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantification of Methyl 5-Methoxy-2-methylbenzoate.

  • HPLC is recommended as the primary method for routine quality control and stability testing, especially in finished drug products, due to its high precision, sensitivity, and non-destructive nature.

  • GC serves as an excellent orthogonal method for validation, identity confirmation, and the specific analysis of volatile impurities.

The ultimate choice must be justified based on the specific application and intended purpose of the method. A thorough validation, as outlined in this guide and mandated by regulatory bodies like the FDA and EMA, ensures that the chosen method will consistently produce data that is accurate, reliable, and fit for purpose.[7][24]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Patel, M., & Patel, P. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
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  • Altabrisa Group. (2025). What Is System Suitability in Method Validation?. [Link]

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  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part I. [Link]

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  • Mastering Analytical System Suitability in Pharma: Criteria, Examples & Regulatory Expectations. (2025). Analytical System Suitability.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

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  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Lavanya Chowdary, G., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research.
  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health. (n.d.). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Restek. (n.d.). Methyl benzoate - EZGC Method Translator. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Gas Chromatography (GC)
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC. [Link]

  • PubMed. (n.d.). Methyl benzoate as a marker for the detection of mold in indoor building materials. [Link]

  • Wiley Analytical Science. (2006). GC/MS reveals methyl benzoate is a marker for indoor mould. [Link]

  • PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]

  • ResearchGate. (2023). (PDF)
  • European Medicines Agency. (n.d.). Quality: specifications, analytical procedures and analytical validation. [Link]

  • ResearchGate. (2023).

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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Methyl 5-Methoxy-2-methylbenzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of chemical entities is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 5-Methoxy-2-methylbenzoate, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting experimental data to guide you in selecting the optimal analytical technique for your specific needs.

The Analytical Challenge: Methyl 5-Methoxy-2-methylbenzoate

Methyl 5-Methoxy-2-methylbenzoate is a non-polar, aromatic ester with a moderate molecular weight. Its volatility makes it amenable to both HPLC and GC-MS analysis, presenting a choice between two powerful analytical techniques. The selection of the most suitable method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. This guide will illuminate the strengths and weaknesses of each technique in the context of this specific analyte.

Principles of Separation and Detection: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[1][2] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][4] For a moderately non-polar compound like Methyl 5-Methoxy-2-methylbenzoate, a reversed-phase HPLC method is the logical choice. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in the analyte possesses a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[6][7] The fundamental principle of GC is the separation of vaporized components in a gaseous mobile phase (carrier gas) as they pass through a stationary phase within a heated column.[8] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing definitive identification and quantification.[8][9] Given the volatility of Methyl 5-Methoxy-2-methylbenzoate, GC-MS is an excellent candidate for its analysis, offering exceptional selectivity and sensitivity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating parameters outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[10][11][12][13][14]

HPLC-UV Method for Methyl 5-Methoxy-2-methylbenzoate

1. Instrumentation and Columns:

  • HPLC System: A quaternary pump system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Elution: A linear gradient from 60% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 5-Methoxy-2-methylbenzoate reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Methyl 5-Methoxy-2-methylbenzoate in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Detection:

  • Wavelength: Monitor at the wavelength of maximum absorbance for Methyl 5-Methoxy-2-methylbenzoate (determined by UV scan, typically around 240 nm).

5. Method Validation Parameters:

  • Specificity: Analyze a blank (acetonitrile) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standards in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) of >0.999 is desirable.[15]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[15]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.[15]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

GC-MS Method for Methyl 5-Methoxy-2-methylbenzoate

1. Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).[16]

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan from m/z 50 to 300 for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions: Select characteristic ions for Methyl 5-Methoxy-2-methylbenzoate (e.g., the molecular ion and major fragment ions).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range and filter if necessary.

5. Method Validation Parameters:

  • Specificity: Analyze a blank (ethyl acetate) and a placebo to ensure no interfering peaks at the retention time of the analyte. The mass spectrum provides an additional layer of specificity.

  • Linearity: Inject the working standards in triplicate and construct a calibration curve. An R² of >0.999 is expected.[15]

  • Accuracy: Perform recovery studies as described for the HPLC method. The mean recovery should be within 95-105%.[17]

  • Precision: Assess repeatability and intermediate precision as for the HPLC method, with an acceptance criterion of %RSD ≤ 5%.

  • LOD and LOQ: Determine from the signal-to-noise ratio in SIM mode.

Cross-Validation Workflow: Ensuring Method Concordance

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[18][19] This is particularly important when transferring a method between laboratories or when using different techniques for the same analysis.[20]

Cross_Validation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_val Method Validation (ICH Q2(R2)) hplc_sample Analysis of Identical Samples hplc_val->hplc_sample data_comp Data Comparison & Statistical Analysis hplc_sample->data_comp gcms_val Method Validation (ICH Q2(R2)) gcms_sample Analysis of Identical Samples gcms_val->gcms_sample gcms_sample->data_comp start Define Analytical Requirement start->hplc_val start->gcms_val conclusion Method Concordance Established data_comp->conclusion

Sources

A Senior Application Scientist's Guide to the Reference Standard and Characterization of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of a Well-Defined Reference Standard

This guide provides an in-depth, technically-grounded comparison of the analytical methodologies required to fully characterize a primary reference standard of Methyl 5-Methoxy-2-methylbenzoate. We will move beyond simply listing protocols to explain the scientific rationale behind each experimental choice, offering a self-validating framework for its comprehensive analysis. We will also compare its analytical signature to that of a common positional isomer, demonstrating how to ensure unequivocal identification.

Physicochemical Properties of Methyl 5-Methoxy-2-methylbenzoate

A foundational understanding begins with the basic physicochemical properties of the compound. This data serves as the initial checkpoint for identity.

PropertyValueSource
CAS Number 73505-48-3[1]
Molecular Formula C₁₀H₁₂O₃ (for isomer)
Molecular Weight 180.20 g/mol (for isomer)
Synonyms 5-Methoxy-2-methylbenzoic acid methyl ester[2]

Note: Data for the exact compound is sparse; some properties are inferred from closely related isomers like Methyl 2-methoxy-5-methylbenzoate.

The Analytical Gauntlet: A Multi-Technique Approach to Characterization

No single analytical technique is sufficient to qualify a primary reference standard. A scientifically sound characterization relies on an orthogonal and complementary series of analyses. Each method provides a unique piece of the puzzle—structure, molecular weight, purity, and functional group identity. This multi-pronged approach ensures the material's identity, purity, and integrity.

G cluster_workflow Reference Standard Qualification Workflow A Putative Material (Methyl 5-Methoxy-2-methylbenzoate) B Purity Assessment (HPLC) A->B C Structural Elucidation (¹H & ¹³C NMR) A->C D Molecular Weight Confirmation (Mass Spectrometry) A->D E Functional Group ID (FTIR) A->E F Qualified Primary Reference Standard B->F C->F D->F E->F G cluster_comparison Isomer Differentiation Logic A Unknown Sample (C₁₀H₁₂O₃, MW 180.20) B Acquire ¹H NMR Spectrum A->B C Analyze Aromatic Region (Chemical Shifts & Coupling) B->C D Pattern consistent with 1,2,4-substitution (5-Methoxy-2-methyl) C->D YES E Pattern consistent with 1,2,4-substitution (2-Methoxy-5-methyl) C->E NO

Sources

Comparing the efficacy of different catalysts for "Methyl 5-Methoxy-2-methylbenzoate" synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Synthesis of Methyl 5-Methoxy-2-methylbenzoate: A Comparative Analysis

Methyl 5-methoxy-2-methylbenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The efficiency of its synthesis is paramount for cost-effective and sustainable drug development pipelines. This guide provides a comparative analysis of various catalytic strategies for the esterification of 5-methoxy-2-methylbenzoic acid, offering researchers the critical data and procedural insights needed to select the optimal synthetic route for their specific laboratory or industrial requirements.

The Cornerstone Approach: Fischer-Speier Esterification (Homogeneous Acid Catalysis)

The Fischer-Speier esterification is the quintessential method for producing esters from carboxylic acids and alcohols. Its enduring prevalence is a testament to its simplicity and the low cost of the catalysts involved, typically strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH).[1][2][3]

Mechanistic Rationale

The reaction proceeds via a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The causality is straightforward: the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a thermodynamically favorable process, drive the reaction forward. The final deprotonation of the ester regenerates the acid catalyst, completing the cycle.

To shift the equilibrium towards the product, it is standard practice to either use an excess of the alcohol (methanol) or to remove water as it is formed.[5]

Visualizing the Mechanism

Fischer_Esterification Start 5-Methoxy-2-methylbenzoic Acid + Methanol Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ (Catalyst) Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Methanol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester - H₂O Deprotonation Deprotonation Protonated_Ester->Deprotonation Product Methyl 5-Methoxy-2-methylbenzoate Deprotonation->Product - H⁺ (Catalyst)

Caption: The Fischer-Speier esterification mechanism.

Experimental Protocol: A Representative Procedure

This protocol is a generalized procedure for Fischer esterification and would require optimization for the specific substrate.[4][6]

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-methylbenzoic acid (1.0 equiv.) in an excess of anhydrous methanol (10-20 equiv.).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equiv.) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization & Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 5-methoxy-2-methylbenzoate.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

The Green Chemistry Contender: Heterogeneous Solid Acid Catalysis

To mitigate the environmental impact and separation challenges associated with homogeneous acid catalysts, heterogeneous solid acids have emerged as a promising alternative.[1] These catalysts are insoluble in the reaction medium, allowing for easy recovery and reuse, which is a significant advantage for industrial-scale production.[1][2]

Catalyst Spotlight: Zirconium/Titanium (Zr/Ti) Solid Acid

Recent studies have highlighted the efficacy of zirconium-based solid acids, particularly those supported on titanium, for the esterification of various benzoic acids with methanol.[1] These catalysts function as Lewis acids and demonstrate high activity without the need for auxiliary Brønsted acids.[1]

Experimental Data Summary

The following table summarizes representative data for the esterification of substituted benzoic acids using a Zr/Ti solid acid catalyst, providing an expected performance benchmark.

Starting MaterialCatalyst Loading (wt%)Temperature (°C)Time (h)Yield (%)Reference
p-Methylbenzoic Acid101202491[1]
p-Methoxybenzoic Acid101202495[1]
Benzoic Acid101202489[1]
Visualizing the Workflow

Solid_Acid_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_purification Purification Stage Start 5-Methoxy-2-methylbenzoic Acid + Methanol + Zr/Ti Catalyst Reflux Reflux at 120°C (24 h) Start->Reflux Filtration Filtration Reflux->Filtration Catalyst Recovered Zr/Ti Catalyst Filtration->Catalyst Solid Filtrate Product in Methanol Filtration->Filtrate Liquid Catalyst->Start Recycle Evaporation Solvent Evaporation Filtrate->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Methyl 5-Methoxy-2-methylbenzoate Chromatography->Product

Caption: Workflow for esterification using a solid acid catalyst.

Experimental Protocol: Solid Acid Catalysis

This protocol is adapted from the synthesis of methyl benzoates using a Zr/Ti solid acid catalyst.[1]

  • Catalyst Preparation: Synthesize the Zr/Ti solid acid catalyst as per established literature procedures.[1]

  • Reaction Setup: In a 25 mL single-mouth flask, add 5-methoxy-2-methylbenzoic acid (e.g., 2 mmol), 15 mL of methanol, and the Zr/Ti catalyst (10 wt% of the acid).

  • Reflux: Vigorously stir the mixture in an oil bath at 120°C under strong reflux for 24 hours.

  • Catalyst Recovery: After the reaction, stop heating and remove the catalyst by simple filtration. The recovered catalyst can be washed, dried, and reused.

  • Product Isolation: Isolate the product from the filtrate via column chromatography using a suitable mobile phase (e.g., petroleum ether/ethyl acetate).

The High-Efficiency Route: Palladium-Catalyzed Methoxycarbonylation

For syntheses where the starting material is an aryl halide rather than a carboxylic acid, palladium-catalyzed methoxycarbonylation offers a powerful and highly efficient alternative.[3] This method involves the reaction of an aryl halide with carbon monoxide (CO) and methanol, catalyzed by a palladium complex.

Mechanistic Insight and Catalyst Selection

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion (migratory insertion) into the aryl-palladium bond to form an acyl-palladium complex. Finally, methanolysis of this complex releases the methyl ester product and regenerates the active Pd(0) catalyst. The choice of ligand is critical; diphosphine ligands like Xantphos have been shown to form highly active and stable catalysts for this transformation, achieving remarkable turnover frequencies (TOFs).[3]

A plausible starting material for this route would be 5-methoxy-2-methyl-1-iodobenzene.

Visualizing the Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd center PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Ar-I CO_Insert CO Insertion PdII_Aryl->CO_Insert PdII_Acyl (ArCO)-Pd(II)L₂(I) CO_Insert->PdII_Acyl CO Methanolysis Methanolysis PdII_Acyl->Methanolysis Methanolysis->Pd0 + CH₃OH - Product - HI

Caption: A simplified Palladium-catalyzed methoxycarbonylation cycle.

The Biocatalytic Approach: Enzymatic Esterification

Enzymatic catalysis offers an exceptionally mild and selective method for ester synthesis, operating under near-ambient temperature and pressure. Lipases, such as that from Candida rugosa, can catalyze the direct esterification of benzoic acids in organic media.[7]

Advantages and Causality

The primary advantage is the high selectivity of the enzyme, which can minimize side reactions. The reaction is performed in a non-aqueous medium to shift the equilibrium towards ester formation, as water would promote the reverse hydrolysis reaction. However, a minimal amount of water is often necessary to maintain the enzyme's active conformation.[7] A key challenge is potential substrate or product inhibition; for instance, methanol concentrations above 90 mM have been shown to inhibit Candida rugosa lipase.[7]

Comparison Summary

Catalyst / MethodTypical CatalystKey AdvantagesKey DisadvantagesEst. YieldScalability
Fischer-Speier H₂SO₄, p-TsOHLow cost, simple setupHarsh conditions, waste generation, difficult separationGood-ExcellentExcellent
Solid Acid Zr/Ti OxideCatalyst is reusable, environmentally friendly, easy separationHigher initial catalyst cost, may require higher temperaturesExcellentGood
Pd-Catalyzed [PdCl₂(Xantphos)]High efficiency (high TOF), mild conditionsHigh catalyst cost, requires CO gas, sensitive to air/moistureExcellentModerate
Enzymatic Candida rugosa LipaseExtremely mild conditions, high selectivity, "green"Enzyme cost, potential substrate/product inhibition, slower ratesGoodModerate

Conclusion for the Practicing Scientist

The selection of a catalyst for the synthesis of Methyl 5-Methoxy-2-methylbenzoate is a multi-factorial decision.

  • For large-scale, cost-driven production , traditional Fischer-Speier esterification remains a viable, albeit environmentally challenging, option.

  • For researchers prioritizing sustainability and ease of operation , heterogeneous solid acid catalysts present a compelling case, offering high yields and excellent reusability.

  • When starting from an aryl halide precursor and requiring the highest possible efficiency and throughput on a lab scale, palladium-catalyzed methoxycarbonylation is unparalleled, provided the cost and handling requirements are acceptable.

  • For applications demanding utmost selectivity and mild conditions , such as in complex, multi-step syntheses with sensitive functional groups, enzymatic catalysis is the superior choice, despite its slower reaction times and potential for inhibition.

Ultimately, the optimal catalyst is not universal but is defined by the specific constraints and objectives of the research or production campaign. This guide provides the foundational data to make an informed, evidence-based decision.

References

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents, CN109096107B.
  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Available at: [Link]

  • Guild, A., et al. (2011). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 13(20), 5444-5447.
  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents, CN105439915A.
  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Available at: [Link]

  • Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate. Google Patents, CN105646295A.
  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Available at: [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents, CN1884259A.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. 2018 2nd International Conference on Material Engineering, Chemistry and Environment. Available at: [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Patsnap.
  • Piras, I., et al. (2021). The [PdCl₂(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. Catalysts, 11(10), 1185. Available at: [Link]

  • Maruyama, S. A., et al. (2012). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. Química Nova, 35(8), 1510-1516. Available at: [Link]

  • Preparation of Methyl Benzoate. University of Missouri–St. Louis. Available at: [Link]

  • Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. Google Patents, CN105646294A.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • Maruyama, S. A., et al. (2012). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. ResearchGate. Available at: [Link]

  • Methyl 2-Methoxybenzoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]

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A Comparative Guide to the Bioactivity of Methyl 5-Methoxy-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the exploration of structure-activity relationships (SAR) is paramount. The strategic modification of a parent compound can unlock enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the potential biological activities of derivatives of Methyl 5-Methoxy-2-methylbenzoate. While direct comparative studies on this specific parent compound and its derivatives are not extensively documented, we can construct a robust predictive comparison based on well-established principles of medicinal chemistry and available data on analogous substituted methyl benzoate compounds.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of derivative modifications and provide detailed experimental protocols for evaluating their potential bioactivities, including insecticidal, antimicrobial, and cytotoxic effects.

The Parent Compound: Methyl 5-Methoxy-2-methylbenzoate

Methyl 5-Methoxy-2-methylbenzoate serves as our foundational scaffold. Its structure, featuring a benzoate ester with methoxy and methyl substitutions on the aromatic ring, presents multiple avenues for chemical modification. The ester linkage is a common feature in many biologically active molecules, and the aromatic substituents offer key points for modulation to influence electronic and steric properties, thereby potentially altering biological activity.[1]

Rationale for Derivative Design: A Predictive Approach

To explore the potential for enhanced bioactivity, we will consider a series of hypothetical derivatives of Methyl 5-Methoxy-2-methylbenzoate. The selection of these derivatives is guided by established SAR principles observed in related benzoate analogs. We will focus on modifications to the methoxy and methyl groups, as well as the introduction of new functional groups to the aromatic ring.

Our comparative analysis will focus on the following virtual derivatives:

  • Derivative A: Demethylation of the methoxy group to a hydroxyl group (Methyl 5-Hydroxy-2-methylbenzoate).

  • Derivative B: Positional isomerization of the methoxy group (e.g., Methyl 4-Methoxy-2-methylbenzoate).

  • Derivative C: Introduction of a halogen (e.g., chlorine) to the aromatic ring (e.g., Methyl 3-Chloro-5-methoxy-2-methylbenzoate).

  • Derivative D: Replacement of the methyl group with a longer alkyl chain (e.g., Ethyl 5-Methoxy-2-methylbenzoate).

The logical relationship for our predictive comparison is outlined below:

G Parent Methyl 5-Methoxy-2-methylbenzoate (Parent Compound) A Derivative A (5-Hydroxy) Parent->A Demethylation B Derivative B (4-Methoxy Isomer) Parent->B Isomerization C Derivative C (3-Chloro) Parent->C Halogenation D Derivative D (Ethyl Ester) Parent->D Ester Homologation

Caption: Predictive Structure-Activity Relationship (SAR) exploration of Methyl 5-Methoxy-2-methylbenzoate.

Comparative Bioactivity Analysis: A Multifaceted Approach

Based on the known biological activities of various methyl benzoate analogs, we will evaluate our parent compound and its derivatives across three key domains: insecticidal, antimicrobial, and cytotoxic activity.[2][3][4]

Insecticidal and Repellent Activity

Methyl benzoate and its analogs have demonstrated significant insecticidal and repellent properties against a variety of pests.[2][3][5] Studies have shown that modifications to the aromatic ring can modulate these effects. For instance, the position of a methoxy group can influence repellency, with methyl 2-methoxybenzoate and methyl 3-methoxybenzoate showing strong and long-lasting repellent effects against bed bugs.[3]

Predicted Outcome: We hypothesize that the introduction of a hydroxyl group (Derivative A) may alter the compound's volatility and interaction with insect receptors. Halogenation (Derivative C) could enhance lipophilicity, potentially increasing penetration of the insect cuticle and leading to greater toxicity.

Table 1: Predicted Comparative Insecticidal Activity

CompoundPredicted LC50 (µg/mL) vs. Aedes aegyptiPredicted Repellency (% at 24h) vs. Cimex lectulariusRationale for Prediction
Parent Compound 15060Baseline activity based on similar benzoate esters.
Derivative A (5-Hydroxy) 12065Increased polarity may enhance binding to specific targets.
Derivative B (4-Methoxy) 13575Isomeric shift may optimize interaction with olfactory receptors.[3]
Derivative C (3-Chloro) 9070Increased lipophilicity and electronic effects may enhance toxicity.
Derivative D (Ethyl Ester) 16055Increased steric bulk may slightly reduce activity.
Antimicrobial Activity

Phenolic compounds and their esters are known for their antimicrobial properties.[6] The presence of hydroxyl and methoxy groups on a benzene ring can contribute to antibacterial and antifungal activity.[7] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Predicted Outcome: The hydroxyl group in Derivative A is expected to significantly enhance antimicrobial activity, a common feature for phenolic compounds. The other modifications may have more subtle effects, though halogenation in Derivative C could also contribute to increased potency.

Table 2: Predicted Comparative Antimicrobial Activity

CompoundPredicted Minimum Inhibitory Concentration (MIC, µg/mL) vs. E. coliPredicted Minimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureusRationale for Prediction
Parent Compound >500250Moderate activity expected from the ester.
Derivative A (5-Hydroxy) 12864Phenolic hydroxyl group is a known antimicrobial pharmacophore.[6]
Derivative B (4-Methoxy) >500200Isomeric shift may have a minor impact on activity.
Derivative C (3-Chloro) 256128Halogenation can increase membrane permeability and antimicrobial effect.
Derivative D (Ethyl Ester) >500300Minor structural change with predicted minimal impact.
Cytotoxic Activity

The evaluation of cytotoxicity is crucial for understanding the therapeutic potential and safety profile of novel compounds. Methyl benzoate analogs have been investigated for their effects on various cancer cell lines.[8] The substitutions on the phenyl ring play a critical role in determining the cytotoxic potency.

Predicted Outcome: Similar to antimicrobial activity, the presence of a phenolic hydroxyl group in Derivative A may confer increased cytotoxicity against cancer cell lines. The electronic and steric effects of the other modifications will likely modulate this activity.

Table 3: Predicted Comparative Cytotoxic Activity

CompoundPredicted IC50 (µM) vs. HeLa CellsPredicted IC50 (µM) vs. HEK293 Cells (Non-cancerous)Predicted Therapeutic Index (IC50 HEK293 / IC50 HeLa)Rationale for Prediction
Parent Compound 80>200>2.5Baseline cytotoxicity.[9]
Derivative A (5-Hydroxy) 35150~4.3Phenolic compounds often exhibit enhanced cytotoxicity.[7]
Derivative B (4-Methoxy) 70>200>2.8Positional changes may slightly alter activity.
Derivative C (3-Chloro) 50120~2.4Halogenation may increase potency but also general toxicity.
Derivative D (Ethyl Ester) 95>200>2.1Increased alkyl chain length may slightly decrease cytotoxicity.[9]

Experimental Protocols

To validate the predicted bioactivities, a series of standardized in vitro assays should be performed. The following protocols provide a framework for these investigations.

Synthesis of Derivatives

The proposed derivatives can be synthesized from commercially available starting materials using established organic chemistry reactions. For example, Derivative A can be prepared by demethylation of the parent compound using a reagent like boron tribromide. Derivative C can be synthesized via electrophilic aromatic substitution (chlorination) of the parent compound.

A general synthetic workflow is depicted below:

G cluster_0 Synthesis Workflow Start Starting Materials (e.g., 3-Hydroxy-4-methylbenzoic acid) Ester Esterification Start->Ester Parent Methyl 5-Methoxy-2-methylbenzoate Ester->Parent Mod Functional Group Interconversion Parent->Mod Deriv Target Derivatives Mod->Deriv Purify Purification (Chromatography) Deriv->Purify Char Characterization (NMR, MS) Purify->Char

Caption: General synthetic and purification workflow for the preparation of target compounds.

Insecticidal Bioassay (Larval Toxicity)

This protocol is adapted for assessing the toxicity of compounds against mosquito larvae, such as Aedes aegypti.

  • Preparation of Test Solutions: Dissolve the parent compound and each derivative in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in water.

  • Larval Exposure: Place 20-25 third or fourth-instar larvae in beakers containing the test solutions. Include a solvent control and a negative control (water).

  • Incubation: Maintain the larvae at 25-28°C for 24 hours.

  • Mortality Assessment: Count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[1]

  • Preparation of Inoculum: Grow bacterial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[1]

  • Compound Dilution: Prepare serial twofold dilutions of each test compound in a 96-well microtiter plate containing growth medium.[1]

  • Inoculation: Add the standardized bacterial suspension to each well.[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) into 96-well plates and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[1]

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), the concentration that causes a 50% reduction in cell viability, from the dose-response curve.[1]

The workflow for these biological assays is as follows:

G cluster_1 Biological Evaluation Workflow A Insecticidal Assay D Data Analysis (LC50, MIC, IC50) A->D B Antimicrobial Assay B->D C Cytotoxicity Assay C->D E SAR Analysis D->E

Caption: Workflow for the comprehensive biological evaluation of the synthesized compounds.

Conclusion and Future Directions

This guide provides a predictive framework for exploring the bioactivity of derivatives of Methyl 5-Methoxy-2-methylbenzoate. The proposed structural modifications are based on established principles of medicinal chemistry and SAR data from related compounds. The detailed experimental protocols offer a clear path for the synthesis and biological evaluation of these novel molecules.

The predicted enhancements in insecticidal, antimicrobial, and cytotoxic activities for certain derivatives, particularly the hydroxylated and halogenated analogs, warrant their synthesis and empirical testing. The results of these studies will provide valuable insights into the SAR of this class of compounds and could lead to the identification of new lead candidates for drug discovery or agrochemical development. Further investigations could also explore other biological activities and delve deeper into the mechanisms of action of the most potent derivatives.

References

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  • Gaire, S., et al. (2022). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Insects, 13(11), 1047. [Link]

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  • Chen, Y.-J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 901. [Link]

  • ChemBK. (2024). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • Park, H. M., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae). PLoS ONE, 13(12), e0208552. [Link]

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A Senior Scientist's Guide to the Spectroscopic Differentiation of Methyl 5-Methoxy-2-methylbenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount. Positional isomers—molecules sharing the identical formula (in this case, C₁₀H₁₂O₃) but differing in substituent placement—can exhibit dramatically different pharmacological activities, toxicological profiles, and material properties. The family of methyl methoxy-methylbenzoate isomers exemplifies this challenge. While all possess the same mass and core functional groups, their distinct spectroscopic fingerprints are the key to unambiguous identification.

This guide provides a comprehensive, data-driven comparison of Methyl 5-Methoxy-2-methylbenzoate and its key positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), moving beyond mere data presentation to explain the underlying principles that govern the observed differences. Our objective is to equip researchers with the expertise to confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors. The strategic differentiation of these isomers is invaluable for applications ranging from intermediates in drug synthesis to building blocks for novel materials.[1]

Part 1: ¹H NMR Spectroscopy - The Definitive Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing positional isomers of substituted benzene rings. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.

The Causality of Chemical Shifts: Understanding Substituent Effects

The chemical environment of each proton on the benzene ring is dictated by the electronic nature of the three substituents:

  • -COOCH₃ (Methyl Ester): An electron-withdrawing group (EWG) that is deactivating. It strongly deshields protons ortho and para to its position via resonance and inductive effects, shifting their signals downfield (to higher ppm values).[2]

  • -OCH₃ (Methoxy): A strong electron-donating group (EDG) that is activating. It shields protons ortho and para to its position, shifting their signals upfield (to lower ppm values).[3]

  • -CH₃ (Methyl): A weak electron-donating group (EDG) that is activating. It provides modest shielding to ortho and para protons.

By analyzing the interplay of these effects, we can predict and interpret the ¹H NMR spectrum for each isomer.

Comparative ¹H NMR Data Analysis

The key to differentiation lies in the aromatic region (typically 6.5-8.0 ppm). The distinct substitution patterns create unique splitting patterns and chemical shifts for the three aromatic protons on each isomer.

Isomer Aromatic Proton Chemical Shifts (δ, ppm) & Multiplicity -OCH₃ (s, 3H) Ester -CH₃ (s, 3H) Ring -CH₃ (s, 3H)
Methyl 5-Methoxy-2-methylbenzoate ~7.30 (d), ~7.05 (dd), ~6.90 (d)~3.80~3.85~2.50
Methyl 4-Methoxy-2-methylbenzoate ~7.80 (d), ~6.75 (dd), ~6.70 (d)~3.82~3.86~2.55
Methyl 3-Methoxy-2-methylbenzoate ~7.40 (d), ~7.25 (t), ~7.10 (d)~3.84~3.87~2.40
Methyl 2-Methoxy-5-methylbenzoate [4]~7.60 (d), ~7.15 (dd), ~6.85 (d)~3.88~3.90~2.30

Note: The chemical shifts provided are approximate values based on established substituent effects and available data; actual values may vary slightly based on solvent and spectrometer frequency.

Analysis in Action: Differentiating the Isomers

  • Methyl 5-Methoxy-2-methylbenzoate (Target): The proton at C6 is ortho to the ester (-COOCH₃) but meta to the methoxy (-OCH₃), leading to a downfield shift. The proton at C3 is ortho to the methyl (-CH₃) and meta to the ester, placing it upfield. The proton at C4 is between the two EDGs, making it the most shielded. This results in a characteristic set of doublet, doublet of doublets, and doublet signals.

  • Methyl 4-Methoxy-2-methylbenzoate: The proton at C6 is ortho to the ester, making it the most downfield proton (~7.80 ppm). The protons at C3 and C5 are strongly shielded by the para methoxy group, appearing far upfield. This large chemical shift difference is a key identifier.

  • Methyl 2-Methoxy-5-methylbenzoate: The proton at C6 is ortho to the ester and deshielded. The proton at C3 is ortho to the strongly donating methoxy group, resulting in a significantly upfield shift. The unique coupling patterns distinguish it from other isomers.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

A robust protocol is essential for obtaining high-resolution, unambiguous spectra.

  • Sample Preparation: Dissolve 5-25 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5][6][7] Chloroform-d is a common choice for these compounds.

  • Internal Standard: Use a solvent that contains an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm). If not present, a trace amount can be added.[8]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] Ensure the sample height is optimal for the spectrometer, typically around 4-5 cm.[5][7]

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe.

  • Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a 30° or 90° pulse followed by data acquisition. Sufficient scans (e.g., 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to TMS.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

Workflow for ¹H NMR-Based Isomer Identification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-25 mg Isomer in 0.7 mL CDCl3 with TMS transfer Filter into NMR Tube (4-5 cm height) dissolve->transfer [Ref: 2, 4] load Insert Sample into Spectrometer transfer->load lock_shim Lock, Tune, and Shim load->lock_shim acquire Acquire FID (16 scans) lock_shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Analyze δ, J, and Integration process->analyze identify Assign Structure analyze->identify

Caption: Standard workflow for isomer identification using ¹H NMR spectroscopy.

Part 2: ¹³C NMR Spectroscopy - Counting the Carbons

While ¹H NMR excels at mapping proton environments, ¹³C NMR provides a direct count of unique carbon atoms, offering a complementary and powerful confirmation of isomeric identity. Due to the symmetry (or lack thereof), each isomer will present a distinct number of signals in its ¹³C NMR spectrum.

Comparative ¹³C NMR Data Analysis

The key regions to observe are the carbonyl carbon (165-170 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), the ester methyl carbon (~52 ppm), and the ring methyl carbon (15-22 ppm).

Isomer Expected # of Aromatic C Signals Carbonyl C (δ, ppm) Methoxy C (δ, ppm) Ester -CH₃ C (δ, ppm) Ring -CH₃ C (δ, ppm)
Methyl 5-Methoxy-2-methylbenzoate 6~168.5~55.5~51.8~21.5
Methyl 4-Methoxy-2-methylbenzoate 6~167.9~55.3~51.5~22.0
Methyl 3-Methoxy-2-methylbenzoate 6~169.0~55.8~52.0~16.0
Methyl 2-Methoxy-5-methylbenzoate 6~167.0~56.0~51.9~20.8

Note: All listed isomers are asymmetrical and are expected to show 6 distinct aromatic carbon signals, one carbonyl signal, and three distinct sp³ carbon signals, for a total of 10 signals. The precise chemical shifts, particularly in the aromatic region, serve as a unique fingerprint for each isomer.[9][10]

Part 3: Infrared (IR) Spectroscopy - A Quick Functional Group Check

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing between these specific positional isomers. All isomers will exhibit similar characteristic absorptions.

  • C=O Stretch (Ester): A very strong and sharp peak around 1720-1730 cm⁻¹ . The exact position can be subtly influenced by the electronic environment, but the overlap between isomers is significant.

  • C-O Stretches (Ester & Ether): Strong absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • sp² C-H Stretch (Aromatic): Peaks typically found just above 3000 cm⁻¹ .

  • sp³ C-H Stretch (Methyls): Peaks typically found just below 3000 cm⁻¹ .

While not a primary tool for differentiation, IR can quickly confirm that a sample belongs to the correct compound class and is free of impurities like carboxylic acids (broad O-H stretch ~3000 cm⁻¹) or alcohols.

Part 4: Mass Spectrometry - Separation and Fragmentation

Mass spectrometry, especially when coupled with Gas Chromatography (GC-MS), is a cornerstone for analyzing isomeric mixtures.[11] The GC separates the isomers based on their boiling points and interactions with the column's stationary phase, allowing the MS to analyze each one individually.[12][13]

All isomers of methyl methoxy-methylbenzoate have a molecular weight of 180.20 g/mol . Therefore, they will all exhibit a molecular ion peak (M⁺) at an m/z of 180 . Differentiation relies on the relative abundance of fragment ions, as the substitution pattern can influence the stability of certain fragments.

Expected Fragmentation Pathways:

  • Loss of Methoxy Radical (M - 31): A common fragmentation for methyl esters is the loss of •OCH₃, leading to a prominent acylium ion at m/z 149 .

  • Loss of Ester Group (M - 59): Loss of the entire •COOCH₃ group results in a fragment at m/z 121 .

  • Further Fragmentations: The fragment at m/z 149 can subsequently lose carbon monoxide (CO) to yield a fragment at m/z 121 .

While the primary fragments may be the same, their relative intensities can differ, providing a fingerprint mass spectrum for each isomer. For instance, steric hindrance around the ester group in some isomers might favor or hinder certain fragmentation pathways.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating aromatic isomers.

    • Injection: Inject a small volume (e.g., 1 µL) into the heated injection port.

    • Temperature Program: Start with an initial oven temperature of ~70°C, hold for 1-2 minutes, then ramp the temperature at 10-15°C/min up to a final temperature of ~250°C.[12] This gradient allows for the separation of isomers with slightly different boiling points.

  • MS Instrument Setup:

    • Ionization: Use standard Electron Impact (EI) ionization at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 300.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to see the retention times of the separated isomers.

    • Extract the mass spectrum for each peak and compare the fragmentation patterns to reference spectra or theoretical patterns to identify each isomer.

Workflow for GC-MS Based Isomer Separation and Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) cluster_analysis Data Analysis prep Prepare 1 mg/mL Solution in Ethyl Acetate inject Inject 1 µL into GC prep->inject separate Separate Isomers via Temperature Program inject->separate [Ref: 9] ionize EI Ionization (70 eV) separate->ionize Elution analyze Mass Analysis (m/z 40-300) ionize->analyze detect Generate Mass Spectra analyze->detect tic Analyze Retention Times in TIC detect->tic spectra Compare Fragmentation Patterns tic->spectra identify Identify Each Isomer spectra->identify

Caption: General workflow for the separation and identification of isomers using GC-MS.

Summary and Recommended Workflow

Unambiguously distinguishing between the positional isomers of methyl methoxy-methylbenzoate requires a multi-technique approach, with each method providing a crucial piece of the structural puzzle.

Technique Methyl 5-Methoxy-2-methylbenzoate Key Differentiating Features vs. Isomers
¹H NMR Aromatic: ~7.30 (d), ~7.05 (dd), ~6.90 (d)Most definitive. The unique chemical shifts and spin-spin coupling patterns of the three aromatic protons directly map the 1,2,5-substitution pattern.
¹³C NMR 10 unique signalsConfirms the lack of symmetry. The specific chemical shifts in the aromatic region provide a secondary fingerprint.
IR Strong C=O at ~1725 cm⁻¹Confirms functional groups are present but offers poor differentiation between isomers.
GC-MS M⁺ at m/z 180; Base peak likely m/z 149Provides a unique retention time for separation. Subtle, reproducible differences in fragment ion abundances can serve as a fingerprint.

Recommended Workflow for Unambiguous Identification:

  • Initial Screening (GC-MS): Begin with GC-MS to separate any potential mixture of isomers and confirm the molecular weight (m/z 180). This provides the first layer of evidence and purification.

  • Definitive Identification (¹H NMR): Acquire a high-resolution ¹H NMR spectrum of the isolated compound. This is the gold standard for distinguishing these positional isomers. The pattern in the aromatic region is the most conclusive piece of data.

  • Confirmation (¹³C NMR): Use ¹³C NMR to confirm the number of unique carbon environments, validating the structure assigned by ¹H NMR.

By following this structured analytical approach, researchers can confidently and accurately characterize their target isomer, ensuring the integrity and reproducibility of their work.

References

  • Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. (2017). Critical Reviews in Analytical Chemistry, 47(5), 438-453. [Link]

  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. (2005). The Journal of Organic Chemistry, 70(14), 5697–5703. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • NMR Sample Preparation Guide. Scribd. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Full article: Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. (2017). Critical Reviews in Analytical Chemistry, 47(5), 438-453. [Link]

  • NMR sample preparation guidelines. (n.d.). [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • GC/GC–MS. (2018). LCGC International, 31(3). [Link]

  • Methyl 5-chloro-2-methoxybenzoate. PubChem. [Link]

  • Methyl 2-hydroxy-5-methoxybenzoate. PubChem. [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (1974). Canadian Journal of Chemistry, 52(19), 3363-3371. [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

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  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). [Link]

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  • Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. [Link]

  • NMR Chemical Shifts. (n.d.). [Link]

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  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]

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  • Interpret the infrared spectrum of methyl m-nitrobenzoate. Homework.Study.com. [Link]

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A Comparative Benchmarking Guide to the Synthesis of Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 5-Methoxy-2-methylbenzoate in Medicinal Chemistry

Methyl 5-methoxy-2-methylbenzoate is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted benzoic acid core is present in numerous drug candidates, making the efficient and scalable synthesis of this molecule a critical consideration for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the two primary synthetic routes to Methyl 5-Methoxy-2-methylbenzoate, supported by experimental data and field-proven insights to empower researchers in selecting the optimal strategy for their specific needs.

Benchmarked Synthesis Routes: A Comparative Overview

Two principal strategies for the synthesis of Methyl 5-Methoxy-2-methylbenzoate have been identified and are benchmarked in this guide:

  • Route 1: Fischer Esterification of 5-Methoxy-2-methylbenzoic Acid. This classical approach involves the acid-catalyzed esterification of the corresponding carboxylic acid. The primary challenge of this route lies in the multi-step synthesis of the requisite 5-Methoxy-2-methylbenzoic acid precursor.

  • Route 2: Palladium-Catalyzed Carbonylation of 2-Bromo-4-methoxytoluene. This modern approach utilizes a transition-metal-catalyzed carbonylation reaction, offering a more direct route from a readily available halo-aromatic starting material.

The following table summarizes the key performance indicators for each route, providing a quantitative basis for comparison.

MetricRoute 1: Fischer EsterificationRoute 2: Palladium-Catalyzed Carbonylation
Starting Materials 5-Methoxy-2-methylbenzoic Acid, Methanol, Acid Catalyst (e.g., H₂SO₄)2-Bromo-4-methoxytoluene, Carbon Monoxide (or a CO surrogate), Methanol, Palladium Catalyst, Ligand, Base
Overall Yield (Estimated) 60-75% (from 4-methoxy-2-nitrotoluene)70-85%
Number of Steps 4 (including precursor synthesis)1
Key Advantages Utilizes classical, well-understood reactions; avoids the use of toxic carbon monoxide gas (if a solid acid catalyst is used).More convergent and atom-economical; higher overall yield.
Key Disadvantages Multi-step synthesis of the precursor acid can be lengthy and reduce overall yield; the esterification is an equilibrium reaction.Requires specialized equipment for handling carbon monoxide gas (if used directly); palladium catalysts and ligands can be expensive.
Scalability Generally scalable, though the multi-step nature can be a drawback.Highly scalable, particularly in industrial settings with appropriate infrastructure.
Safety Considerations Use of strong acids requires caution.Handling of carbon monoxide gas requires a well-ventilated fume hood and appropriate safety protocols; palladium catalysts can be pyrophoric.

Route 1: Fischer Esterification of 5-Methoxy-2-methylbenzoic Acid

This route is a robust and well-established method for the synthesis of esters. The core of this strategy is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[2]

Synthesis of the Precursor: 5-Methoxy-2-methylbenzoic Acid

The primary challenge of this route is the synthesis of the starting carboxylic acid. A common pathway begins with 4-methoxy-2-nitrotoluene.

Caption: Multi-step synthesis of the precursor, 5-Methoxy-2-methylbenzoic Acid.

  • Oxidation: The methyl group of 4-methoxy-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.[3][4] This step typically proceeds with good yield.

  • Reduction: The nitro group of 5-Methoxy-2-nitrobenzoic acid is then reduced to an amine. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method, often providing near-quantitative yields.[5][6] An alternative is the use of a metal in acidic media, such as iron in hydrochloric acid (Fe/HCl).[7]

  • Sandmeyer Reaction: The resulting 2-Amino-5-methoxybenzoic acid undergoes a Sandmeyer reaction to replace the amino group with a methyl group.[8][9] This is a two-step process involving diazotization of the amine with sodium nitrite in an acidic solution, followed by a reductive deamination using hypophosphorous acid.

Final Step: Fischer Esterification

With the precursor acid in hand, the final step is a straightforward Fischer esterification.

Caption: Fischer Esterification of 5-Methoxy-2-methylbenzoic Acid.

This reaction is typically carried out by refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[2][10] The use of excess methanol helps to drive the reaction to completion.

Experimental Protocol: Fischer Esterification

Materials:

  • 5-Methoxy-2-methylbenzoic acid (1.0 eq)

  • Methanol (10-20 eq)

  • Concentrated Sulfuric Acid (0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Methoxy-2-methylbenzoic acid and methanol.

  • Slowly add concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 5-Methoxy-2-methylbenzoate.

Route 2: Palladium-Catalyzed Carbonylation of 2-Bromo-4-methoxytoluene

This modern synthetic route offers a more convergent approach to Methyl 5-Methoxy-2-methylbenzoate. Palladium-catalyzed carbonylation reactions have become a powerful tool for the synthesis of carbonyl-containing compounds, including esters.[11]

Caption: Palladium-Catalyzed Carbonylation of 2-Bromo-4-methoxytoluene.

In this reaction, an aryl halide (2-Bromo-4-methoxytoluene) is reacted with carbon monoxide and an alcohol (methanol) in the presence of a palladium catalyst, a phosphine ligand, and a base.[12] The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion and reductive elimination to form the ester product and regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed Carbonylation

Materials:

  • 2-Bromo-4-methoxytoluene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Methanol

  • Toluene

  • Carbon monoxide (gas balloon)

Procedure:

  • To a flame-dried Schlenk flask, add palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene, and 2-Bromo-4-methoxytoluene.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and methanol, followed by triethylamine.

  • Evacuate and backfill the flask with carbon monoxide from a balloon.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure Methyl 5-Methoxy-2-methylbenzoate.

Conclusion and Recommendations

Both the Fischer esterification and the palladium-catalyzed carbonylation routes offer viable pathways to Methyl 5-Methoxy-2-methylbenzoate.

  • For small-scale laboratory synthesis where the multi-step preparation of the precursor acid is not a significant deterrent, the Fischer esterification is a reliable and cost-effective option that avoids the need for specialized gas handling equipment.

  • For larger-scale production and process optimization , the palladium-catalyzed carbonylation is the superior choice due to its higher overall yield, convergency, and atom economy. While the initial investment in the catalyst and the setup for handling carbon monoxide may be higher, the increased efficiency and reduced number of steps make it a more attractive option for industrial applications.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including scale, available resources, and cost considerations. This guide provides the necessary data and protocols to make an informed decision.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

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  • PubMed Central. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. [Link]

  • ResearchGate. Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. [Link]

  • ResearchGate. Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. [Link]

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Safety Operating Guide

Mastering Chemical Disposal: A Guide to Safely Managing Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complexities of drug development, the proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 5-Methoxy-2-methylbenzoate (CAS 73505-48-3), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, empowering you to manage your chemical waste with confidence and scientific integrity.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with Methyl 5-Methoxy-2-methylbenzoate is paramount. Based on available safety data, this compound presents the following risks:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Given these hazards, the following immediate safety precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles with side shields.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]

  • Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite or sand.[2] Collect the contaminated material into a designated, labeled waste container for disposal.[2] Do not allow the chemical to enter drains or waterways.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Ingestion: Rinse mouth and seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of Methyl 5-Methoxy-2-methylbenzoate is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear and logical sequence of operations.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Designate a Hazardous Waste Container A->B Ensure container is chemically compatible C Step 3: Transfer Waste to Container B->C D Step 4: Securely Cap the Container C->D E Step 5: Affix a Hazardous Waste Label D->E F Step 6: Complete the Label Information E->F Include chemical name, concentration, and hazards G Step 7: Store in a Satellite Accumulation Area (SAA) F->G H Step 8: Segregate from Incompatible Materials G->H e.g., strong acids/bases, oxidizers, reducers I Step 9: Arrange for Pickup by EHS H->I J Step 10: Document Waste Disposal I->J

Caption: A procedural workflow for the safe disposal of Methyl 5-Methoxy-2-methylbenzoate.

Detailed Experimental Protocols for Disposal

Waste Classification and Segregation

Methyl 5-Methoxy-2-methylbenzoate should be classified as a hazardous chemical waste. It is crucial to segregate this waste stream from other, incompatible chemicals. Incompatible materials include strong acids, strong bases, and strong oxidizing or reducing agents.[1] Co-mingling with such substances can lead to dangerous chemical reactions.

Waste Container Selection and Labeling

Container Selection: Select a waste container that is in good condition, free of leaks, and chemically compatible with the ester. The original product container is often a suitable choice.

Labeling: Proper labeling is a critical component of safe waste management. As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag. The label must include:

  • The full chemical name: "Methyl 5-Methoxy-2-methylbenzoate" (avoiding abbreviations or formulas).

  • The concentration of the waste.

  • The hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").

Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). The SAA must be under the control of the laboratory personnel generating the waste. Key storage requirements include:

  • Closed Containers: Waste containers must be kept securely closed except when adding waste.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the container is stored away from incompatible materials.

Final Disposal Procedures

The final disposal of Methyl 5-Methoxy-2-methylbenzoate must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Scheduling a Pickup: Once the waste container is full, or in accordance with your institution's policies, contact your EHS office to schedule a waste pickup.

Disposal of Empty Containers: An empty container that has held Methyl 5-Methoxy-2-methylbenzoate should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of in the regular trash, but always confirm this with your EHS office.

Quantitative Data Summary

ParameterGuidelineRationale
pH of Neutralized Waste N/ANeutralization is not a recommended disposal method for this organic compound.
Maximum Accumulation Time in SAA Varies by institutionAdherence to institutional and regulatory time limits prevents the accumulation of large quantities of hazardous waste.
Spill Cleanup Absorbent Inert, non-combustiblePrevents reaction with the spilled chemical.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Methyl 5-Methoxy-2-methylbenzoate is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's Environmental Health and Safety office for specific guidance and to stay informed of local and national regulations. Your commitment to these principles is fundamental to the integrity of your research and the safety of your community.

References

  • Chemical Waste Disposal Guidelines. (n.d.). MLI Environmental. Retrieved January 7, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved January 7, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 7, 2026, from [Link]

  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved January 7, 2026, from [Link]

  • Laboratory Hazardous Chemical Waste Guidelines. (2025, September). UC Irvine Environmental Health & Safety. Retrieved January 7, 2026, from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved January 7, 2026, from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Retrieved January 7, 2026, from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved January 7, 2026, from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling Methyl 5-Methoxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, our valued research partners, to achieve your scientific goals with the highest standards of safety and efficacy. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of Methyl 5-Methoxy-2-methylbenzoate. Our approach is grounded in the principle that true safety is achieved not by just following steps, but by understanding the rationale behind them. This document serves as an essential resource for establishing a self-validating system of safety in your laboratory.

While a specific Safety Data Sheet (SDS) for Methyl 5-Methoxy-2-methylbenzoate is not broadly available, a robust safety protocol can be developed by analyzing structurally similar compounds. This guide synthesizes data from related aromatic esters to establish a comprehensive personal protective equipment (PPE) protocol.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards is the critical first step in risk mitigation. Based on data from analogous compounds like Methyl 5-chloro-2-methoxybenzoate and Methyl 5-hydroxy-2-methylbenzoate, we can anticipate the following primary hazards:

  • Skin Irritation (H315): Direct contact is likely to cause skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): The chemical poses a significant risk of causing serious eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation (H335): Inhalation of vapors, mists, or dusts may lead to respiratory irritation.[1][2]

These classifications, derived from Globally Harmonized System (GHS) standards, form the logical basis for the stringent PPE requirements that follow. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory, which requires a formal Chemical Hygiene Plan and the provision of appropriate PPE.[4][5][6]

Core PPE Directives: A Multi-Layered Defense

Your PPE is the last and most critical barrier between you and the chemical. Each component is chosen to counteract a specific hazard identified above.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times, ANSI Z.87.1-compliant safety glasses with side shields must be worn in the laboratory where this chemical is handled.

  • Enhanced Protection: When there is a risk of splashing or aerosol generation (e.g., during heating, agitation, or transfer of significant quantities), you must upgrade to chemical splash goggles.[7] For large-volume transfers or procedures with a higher risk of energetic reaction, a full face shield worn over chemical splash goggles is required for maximum protection.[7][8]

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are essential.

  • Material Selection: Nitrile gloves are a suitable initial choice, offering protection against a range of chemicals, including esters.[7][9] It is crucial to check the manufacturer’s glove compatibility chart for specific breakthrough times.

  • Procedural Integrity: Never wear household latex gloves, as they offer inferior chemical resistance.[9] Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair. Contaminated gloves must be disposed of as hazardous waste.

Protective Clothing

Your personal clothing offers insufficient protection. Professional laboratory attire is required.

  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn and kept fully buttoned.[8] This protects against accidental splashes and prevents the contamination of personal clothing.

  • Full Coverage: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[8][10] Perforated shoes or sandals are strictly forbidden.

Respiratory Protection

Engineering controls are the first line of defense against respiratory hazards.

  • Primary Control: All procedures involving Methyl 5-Methoxy-2-methylbenzoate should be conducted within a certified chemical fume hood to minimize vapor inhalation.[11]

  • When Respirators are Required: If engineering controls are not feasible or during a significant spill or emergency, respiratory protection is mandatory.[8] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[12][13]

PPE Selection and Operational Plan

The level of PPE required is dictated by the specifics of the procedure. The following table provides a clear, risk-based guide.

Task / Scale Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Benchtop Weighing (mg scale) Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesButtoned Lab CoatNot required if inside a fume hood or vented balance enclosure.
Solution Preparation / Transfers (<1 L) Chemical Splash GogglesSingle Pair of Nitrile GlovesButtoned Lab CoatRequired to be performed in a chemical fume hood.
Synthesis / Reaction (>1 L or heated) Face Shield over Chemical Splash GogglesDouble-gloving (Nitrile) RecommendedButtoned Lab CoatRequired to be performed in a chemical fume hood.
Spill Cleanup Face Shield over Chemical Splash GogglesHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatNIOSH-approved respirator with organic vapor cartridges.

Experimental Workflow: PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow WashHands Wash Hands Thoroughly D4 D4

Caption: PPE Donning and Doffing Workflow to minimize contamination.

Disposal Plan for Contaminated PPE

Proper disposal is a crucial final step to ensure safety.

  • Glove Disposal: After any suspected contact and at the end of the procedure, remove gloves without touching the outer surface. Dispose of them immediately in a designated hazardous waste container.[2]

  • Contaminated Clothing: If your lab coat becomes contaminated, remove it immediately, turning it inside-out to contain the contaminant. Place it in a sealed, labeled bag for professional decontamination or disposal according to your institution's hazardous waste guidelines.

  • General Principle: All disposable PPE used while handling Methyl 5-Methoxy-2-methylbenzoate should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14][15]

Emergency First Aid: Immediate Actions

  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2][16]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[14]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Chemical Safety. Colorado Emergency Preparedness Partnership (CEPP). [Link]

  • Methyl 5-chloro-2-methoxybenzoate Safety and Hazards. PubChem, National Institutes of Health. [Link]

  • METHYL-2-METHOXY-5-SULFAMOYL BENZOATE Safety Data Sheet. Loba Chemie. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment. Miami University. [Link]

  • Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Personal Protective Equipment for Fragrance Oil. Fizzywhiz. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Recommended PPE to handle chemicals. BESA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.